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  • Product: 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol
  • CAS: 852400-11-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, a heterocyclic compound with potential applications in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process commencing with the commercially available 2-chloropyridine-5-sulfonyl chloride. This guide elucidates the mechanistic underpinnings of each synthetic step, offers a detailed experimental protocol, and presents the expected outcomes. The information herein is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary knowledge to replicate and potentially optimize this synthesis.

Introduction and Strategic Overview

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to engage in crucial interactions with biological targets[1]. When incorporated into a pyridine ring, particularly in conjunction with a sulfonyl linker and a reactive thiol group, the resulting molecule, 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, presents an interesting scaffold for further chemical elaboration and biological screening. The thiol group, in particular, offers a versatile handle for various chemical modifications, including the formation of disulfides or conjugation to other molecules of interest.

The synthetic strategy detailed in this guide is predicated on a logical and efficient two-step sequence. This approach leverages readily accessible starting materials and employs well-established chemical transformations to ensure a high probability of success and reproducibility. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 2-Chloropyridine-5-sulfonyl chloride C 2-Chloro-5-(piperidin-1-ylsulfonyl)pyridine A:e->C:w Sulfonamide Formation B Piperidine B:e->C:w E 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol C:e->E:w Thiolation D Thiolating Agent (e.g., NaSH or Thiourea) D:e->E:w

Figure 1: Proposed two-step synthetic workflow for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol.

Mechanistic Insights and Rationale

Step 1: Sulfonamide Formation

The initial step involves the reaction of 2-chloropyridine-5-sulfonyl chloride with piperidine to form the corresponding sulfonamide, 2-chloro-5-(piperidin-1-ylsulfonyl)pyridine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The reaction proceeds via the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base, typically a tertiary amine like triethylamine or an excess of piperidine itself, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.

Step 2: Thiolation of the Pyridine Ring

The second and final step is the conversion of the 2-chloro substituent on the pyridine ring to a thiol group. This transformation is a nucleophilic aromatic substitution. The electron-withdrawing nature of the sulfonyl group at the 5-position activates the 2-position towards nucleophilic attack.

Several reagents can be employed for this thiolation step. A common and effective method involves the use of sodium hydrosulfide (NaSH)[2]. Alternatively, thiourea can be used to form an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired thiol[3][4]. The choice of reagent may depend on factors such as availability, reaction conditions, and desired purity profile. It is important to note that the product, a 2-mercaptopyridine derivative, can exist in tautomeric equilibrium with its corresponding thione form, 5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-thione[3][5].

Detailed Experimental Protocol

Materials and Instrumentation
Reagent/MaterialGradeSupplier
2-Chloropyridine-5-sulfonyl chloride≥98%Commercially Available
Piperidine≥99%Commercially Available
Triethylamine≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Hydrosulfide (NaSH)HydratedCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Hydrochloric Acid (HCl)ConcentratedCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
BrineSaturated Aqueous SolutionPrepared in-house
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Commercially Available
Column Chromatography Silica Gel230-400 meshCommercially Available

Instrumentation will include standard laboratory glassware, magnetic stirrers, a rotary evaporator, and equipment for column chromatography and product characterization (NMR, MS, IR).

Synthesis of 2-Chloro-5-(piperidin-1-ylsulfonyl)pyridine

Step1_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Purification A Dissolve 2-chloropyridine-5-sulfonyl chloride in anhydrous DCM. B Cool the solution to 0 °C in an ice bath. A->B C Add piperidine and triethylamine dropwise. B->C D Maintain the temperature at 0 °C during addition. C->D E Allow the reaction to warm to room temperature. D->E F Stir for 12-18 hours. E->F G Monitor reaction progress by TLC. F->G H Wash the reaction mixture with water, NaHCO₃ solution, and brine. G->H I Dry the organic layer over anhydrous MgSO₄. H->I J Concentrate under reduced pressure. I->J K Purify the crude product by column chromatography. J->K

Figure 2: Step-by-step workflow for the synthesis of 2-chloro-5-(piperidin-1-ylsulfonyl)pyridine.

Procedure:

  • To a stirred solution of 2-chloropyridine-5-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add piperidine (1.1 eq) followed by triethylamine (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-chloro-5-(piperidin-1-ylsulfonyl)pyridine as a solid.

Synthesis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

Step2_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Purification A Dissolve 2-chloro-5-(piperidin-1-ylsulfonyl)pyridine in anhydrous DMF. B Add sodium hydrosulfide (NaSH) portion-wise. A->B C Heat the reaction mixture to 60-80 °C. B->C D Stir for 4-6 hours. C->D E Monitor reaction progress by TLC. D->E F Cool the reaction mixture and pour into ice-water. E->F G Acidify with concentrated HCl to pH 3-4. F->G H Collect the precipitate by filtration. G->H I Wash the solid with cold water. H->I J Dry the product under vacuum. I->J

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Exploratory

5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (CAS 852400-11-4): An Analysis of a Scantily Documented Research Chemical

For the attention of: Researchers, scientists, and drug development professionals. This document addresses the chemical compound 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, assigned the Chemical Abstracts Service (CAS) n...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the chemical compound 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, assigned the Chemical Abstracts Service (CAS) number 852400-11-4. Despite its availability from commercial chemical suppliers, a comprehensive review of publicly accessible scientific literature, patent databases, and technical documents reveals a significant lack of in-depth information regarding its synthesis, biological activity, and potential applications. This guide, therefore, serves to summarize the available structural information and to provide a contextual framework based on the chemical moieties present in the molecule, which are of significant interest in medicinal chemistry.

I. Molecular Structure and Physicochemical Properties

The fundamental characteristics of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol are derived from its chemical structure.

Table 1: Physicochemical Properties of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

PropertyValueSource
CAS Number 852400-11-4[1]
Molecular Formula C₁₀H₁₄N₂O₂S₂-
Molecular Weight 258.36 g/mol -
IUPAC Name 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol[1]

The molecule incorporates three key structural features: a pyridine ring, a piperidine ring, and a sulfonamide linker. The pyridine-2-thiol portion is known to exist in tautomeric equilibrium with its corresponding pyridinethione form.

tautomerism cluster_0 Pyridine-2-thiol cluster_1 Pyridine-2-thione thiol thione thiol->thione Tautomerization

Caption: Tautomeric equilibrium of the 2-mercaptopyridine moiety.

II. Contextual Importance of the Constituent Moieties in Drug Discovery

While direct data on 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is absent, the individual components of its structure are well-represented in pharmacologically active compounds.

  • Piperidine Derivatives : The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and natural alkaloids.[2] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional arrangements of substituents, which is crucial for optimizing interactions with biological targets.[2] Piperidine-containing compounds have demonstrated a wide range of biological activities, including but not limited to, antiviral, antimicrobial, analgesic, and antipsychotic effects.[3][4]

  • Pyridine Derivatives : The pyridine ring is another fundamental heterocyclic core in medicinal chemistry. Its aromatic nature and the presence of a nitrogen atom influence its electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. Pyridine derivatives have been explored as anticancer agents and for their activity against various pathogens.[5][6]

  • Sulfonamides : The sulfonamide functional group is a cornerstone of chemotherapy, famously represented by the sulfa class of antibiotics. This group can act as a mimic of a p-aminobenzoic acid (PABA) precursor in the folic acid synthesis pathway of bacteria. Beyond their antimicrobial properties, sulfonamides are integral to a variety of other therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs.

III. Postulated Synthesis Strategy

Although a specific, validated synthesis protocol for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol has not been identified in the literature, a plausible synthetic route can be postulated based on established methods for the synthesis of sulfonamides and pyridine derivatives. A likely approach would involve the reaction of a suitably substituted pyridine-2-thiol precursor with piperidine-1-sulfonyl chloride.

synthesis_workflow Start Starting Materials Step1 Reaction of Pyridine Precursor with a Sulfonating Agent Start->Step1 Intermediate Pyridine-sulfonyl chloride derivative Step1->Intermediate Step2 Reaction with Piperidine Intermediate->Step2 Product 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol Step2->Product

Caption: A generalized, hypothetical workflow for the synthesis of the title compound.

Modern synthetic methodologies, such as electrochemical oxidative coupling of thiols and amines, offer alternative routes for the formation of sulfonamides under environmentally benign conditions.[7][8][9] These methods could potentially be adapted for the synthesis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol.

IV. Potential Areas for Future Research

Given the absence of published data, the field is open for the investigation of this compound's properties and potential applications. Key areas for future research would include:

  • Development and Optimization of a Synthetic Protocol : A detailed, step-by-step synthesis method with characterization of the final product and any intermediates would be the foundational step.

  • Biological Screening : The compound could be subjected to a broad range of in vitro biological assays to identify any potential pharmacological activity. Based on its structural motifs, screening against panels of kinases, proteases, and various microbial strains could be a logical starting point.

  • Structure-Activity Relationship (SAR) Studies : Should any promising biological activity be identified, the synthesis and evaluation of analogues would be crucial to establish a structure-activity relationship. This could involve modifications to the piperidine or pyridine rings, or the sulfonamide linker.

V. Conclusion

5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (CAS 852400-11-4) represents a chemical entity with a structure suggestive of potential biological activity, owing to the presence of well-established pharmacophoric groups. However, the current lack of published scientific data precludes any definitive statements about its synthesis, properties, or applications. This guide has aimed to provide a comprehensive overview of the available information and to place the compound in the broader context of medicinal chemistry. It is hoped that this will serve as a valuable resource for researchers and stimulate further investigation into this and related molecules.

VI. References

  • Wilde, M. M.; et al. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. J. Am. Chem. Soc.2019 , 141 (14), 5783-5788. [Link]

  • Abdolmohammadi, S. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Adv.2021 , 11, 34483-34503. [Link]

  • American Elements. 5-(piperidine-1-sulfonyl)pyridine-2-thiol. [Link]

  • Wilde, M. M.; et al. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ResearchGate. [Link]

  • Al-Sanea, M. M.; et al. Synthesis of Some Novel Pyridine, Sulfonamide, Coumarin and Thiophene Derivatives. Egyptian Journal of Chemistry2022 , 65 (13.1), 1-11. [Link]

  • Grygorenko, O. O.; et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2021 , 26 (22), 6958. [Link]

  • MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]

  • Sun, D.; et al. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorg. Med. Chem.2009 , 17 (10), 3588-3594. [Link]

  • Tobe, M.; et al. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Psychopharmacology (Berl)2003 , 169 (1), 69-79. [Link]

  • Ali, M. A.; et al. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega2021 , 6 (43), 28721-28735. [Link]

  • El-Sayed, N. N. E.; et al. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules2022 , 27 (12), 3698. [Link]

  • Singh, B.; et al. Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor. Front. Pharmacol.2022 , 13, 962637. [Link]

  • Ramirez-Macias, I.; et al. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules2023 , 28 (13), 5136. [Link]

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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

Foreword: Navigating the Frontier of Drug Discovery with Novel Heterocyclic Compounds In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores to create novel molecular...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Drug Discovery with Novel Heterocyclic Compounds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores to create novel molecular entities is a cornerstone of rational drug design. The compound at the heart of this guide, 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, represents a compelling fusion of the pyridine-2-thiol scaffold, a known versatile chelating agent and bioactive component, with a piperidinylsulfonyl moiety, a group often employed to modulate physicochemical properties and enhance biological activity. While specific experimental data for this exact molecule is not yet prevalent in public literature, this guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It provides a robust framework for predicting, determining, and understanding its key physicochemical properties, thereby enabling its exploration as a potential therapeutic agent. This document is structured not as a rigid template, but as a logical progression of scientific inquiry, guiding the reader from foundational structural understanding to detailed experimental characterization and potential biological relevance.

Molecular Structure and Inherent Chemical Features

The foundational step in characterizing any novel compound is a thorough analysis of its structure. 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, with the putative CAS number 852400-11-4, is composed of three key functional groups that dictate its chemical personality: a pyridine ring, a sulfonylpiperidine group, and a thiol group.

  • Pyridine-2-thiol Core: This moiety is known to exist in a tautomeric equilibrium between the thiol and the thione form (pyridine-2(1H)-thione).[1][2] This equilibrium is sensitive to the solvent environment, temperature, and concentration.[2][3] The thione tautomer is generally favored in more polar solvents.[3] This tautomerism is a critical determinant of the molecule's hydrogen bonding capacity, aromaticity, and metal-chelating properties.[3][4]

  • Piperidine Moiety: As a saturated heterocycle, the piperidine ring imparts a three-dimensional character to the molecule and can influence its solubility and lipophilicity.[5][6] The nitrogen atom within the piperidine ring is basic, though its basicity is significantly attenuated by the directly attached electron-withdrawing sulfonyl group.

  • Sulfonamide Linkage: The sulfonyl group (-SO2-) is a strong electron-withdrawing group and a hydrogen bond acceptor. This linkage significantly impacts the electron distribution across the pyridine ring and modulates the pKa of the molecule.

The interplay of these groups suggests a molecule with a complex acid-base character, significant potential for hydrogen bonding, and the ability to coordinate with metal ions.

Table 1: Predicted Core Physicochemical Properties of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

PropertyPredicted Value/RangeRationale and Key Influencing Factors
Molecular Formula C₁₀H₁₄N₂O₂S₂Based on the constituent parts of the molecule.
Molecular Weight ~274.37 g/mol Calculated from the molecular formula.
pKa Thiol/Thione: 7-9; Pyridine N: <2The pyridine-2-thiol moiety typically has a pKa in the neutral to slightly basic range. The pyridine nitrogen's basicity is significantly reduced by the electron-withdrawing sulfonyl group.
logP (Octanol/Water) 1.5 - 2.5The piperidine and pyridine rings contribute to lipophilicity, while the thiol, sulfonyl, and potential for tautomerism enhance polarity. This value is a balance of these effects.
Aqueous Solubility Low to ModerateThe presence of polar functional groups capable of hydrogen bonding suggests some aqueous solubility, but the overall size and lipophilic character of the molecule may limit it. Solubility will be highly pH-dependent.
Melting Point (°C) 170 - 190Crystalline solids with the potential for intermolecular hydrogen bonding and dipole-dipole interactions are expected to have a relatively high melting point. For comparison, 5-chloropyridine-2-thiol has a melting point of 187-192 °C.
Hydrogen Bond Donors 1 (from the N-H in the thione tautomer or S-H in the thiol tautomer)The tautomeric equilibrium will dictate the primary hydrogen bond donor.
Hydrogen Bond Acceptors 4 (two oxygens of the sulfonyl group, the pyridine nitrogen, and the sulfur in the thione form)The sulfonyl oxygens are strong hydrogen bond acceptors.

Experimental Determination of Physicochemical Properties: A Methodological Guide

To move from prediction to empirical fact, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide the foundational data for any drug development program.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical profiling of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physicochemical Physicochemical Profiling synthesis Synthesis of Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms elemental Elemental Analysis purification->elemental purity Purity Assessment (e.g., HPLC) nmr->purity ms->purity elemental->purity mp Melting Point Determination purity->mp pka pKa Determination (Potentiometric or UV-Vis) purity->pka logp logP Determination (Shake-Flask or HPLC) purity->logp solubility Aqueous Solubility (pH-dependent) pka->solubility logp->solubility

Caption: Workflow for the synthesis, purification, and physicochemical characterization of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol.

Detailed Experimental Protocols

2.2.1. Determination of pKa via Potentiometric Titration

  • Rationale: The pKa is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is a robust and direct method for determining the pKa by measuring the change in pH of a solution upon the addition of a titrant.

  • Protocol:

    • Preparation: Prepare a 1-5 mM solution of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in a co-solvent system (e.g., water with 10-20% methanol or DMSO to ensure solubility).

    • Instrumentation: Use a calibrated pH meter with a suitable electrode.

    • Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of any basic centers, followed by titration with 0.1 M NaOH to determine the pKa of any acidic protons.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the functional group is ionized (the midpoint of the titration curve). For molecules with multiple pKa values, specialized software can be used to deconvolute the titration curve.

2.2.2. Determination of logP via the Shake-Flask Method

  • Rationale: The logarithm of the partition coefficient (logP) between octanol and water is the standard measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes. The shake-flask method, while traditional, remains a gold standard.

  • Protocol:

    • Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.

    • Partitioning: Dissolve a known amount of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in the aqueous phase. Add an equal volume of the octanol phase.

    • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Quantification: Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

2.3. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will be crucial for confirming the presence of the piperidine and pyridine protons and observing the N-H proton of the thione tautomer. The chemical shifts and coupling constants will provide detailed structural information.

    • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule, including the characteristic shift of the thione carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and exact mass of the synthesized compound, which is critical for verifying its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy will be instrumental in identifying the key functional groups, particularly the S=O stretches of the sulfonyl group and the C=S stretch of the thione tautomer.

Potential Biological and Pharmacological Significance

While direct biological data for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is not available, the constituent moieties suggest several avenues for its potential pharmacological activity.

  • Antimicrobial and Antifungal Activity: Pyridine-thiol derivatives are known to possess antimicrobial properties. The ability of the thiol group to chelate essential metal ions in microorganisms is a potential mechanism of action.

  • Enzyme Inhibition: The sulfonamide group is a well-known pharmacophore present in a wide range of enzyme inhibitors, including carbonic anhydrase inhibitors and certain classes of antibacterial drugs. The piperidine ring can provide a scaffold for orienting the molecule within an enzyme's active site.

  • Anticancer Activity: Numerous piperidine derivatives have been investigated for their anticancer properties.[7] The pyridine-2-thiol moiety has also been incorporated into compounds with demonstrated antiproliferative effects.[8]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a molecule with these structural features, such as the inhibition of a metalloenzyme involved in microbial growth.

G cluster_pathway Hypothetical Mechanism of Action enzyme Microbial Metalloenzyme (e.g., Zinc-dependent) product Essential Product for Growth enzyme->product substrate Essential Substrate substrate->enzyme growth Microbial Growth & Proliferation product->growth compound 5-(piperidin-1-ylsulfonyl) pyridine-2-thiol compound->inhibition inhibition->enzyme Inhibition (Chelation of Metal Ion)

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Exploratory

"spectroscopic data for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (NMR, IR, Mass Spec)"

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. The core focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and interpret the resulting spectral data. This document is intended for researchers in medicinal chemistry, organic synthesis, and drug development who require a robust framework for the analytical validation of novel chemical entities.

Introduction: The Rationale for Spectroscopic Analysis

The molecule 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is a heterocyclic compound featuring three key structural motifs: a pyridine-2-thiol core, a piperidine ring, and a sulfonamide linker. Each of these components contributes to the molecule's overall chemical properties and potential biological activity. Piperidine derivatives, for instance, are prevalent in numerous pharmaceuticals, valued for their synthetic tractability and pharmacological significance[1].

Accurate structural confirmation is the bedrock of chemical research and development. It ensures that the molecule synthesized is indeed the molecule intended, a non-negotiable prerequisite for subsequent biological screening or mechanistic studies. The "spectroscopic triad"—NMR, IR, and MS—provides orthogonal, complementary information that, when combined, offers unambiguous structural verification.

  • Nuclear Magnetic Resonance (NMR): Maps the carbon-hydrogen framework of the molecule, revealing connectivity and stereochemical relationships.

  • Infrared (IR) Spectroscopy: Acts as a "functional group detector," identifying the presence of key bonds (e.g., S=O, N-H, S-H) through their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Provides the high-precision molecular weight of the compound and offers clues to its structure through predictable fragmentation patterns.

This guide will treat each technique not as an isolated step, but as part of an integrated workflow for definitive molecular characterization.

cluster_0 Integrated Analytical Workflow cluster_1 Spectroscopic Verification Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Structural Hypothesis Structural Hypothesis Purification->Structural Hypothesis NMR_Analysis NMR Analysis (¹H, ¹³C) Structural Hypothesis->NMR_Analysis Connectivity IR_Analysis IR Analysis Structural Hypothesis->IR_Analysis Functional Groups MS_Analysis Mass Spectrometry Structural Hypothesis->MS_Analysis Molecular Weight Structural_Elucidation Definitive Structure Elucidation NMR_Analysis->Structural_Elucidation IR_Analysis->Structural_Elucidation MS_Analysis->Structural_Elucidation Further_Studies Biological Screening & Further Studies Structural_Elucidation->Further_Studies

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and number of unique atoms.

Predicted ¹H and ¹³C NMR Data

The chemical structure of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol dictates a specific and predictable NMR signature. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often predominating in solution for 2-mercaptopyridine derivatives[2]. The data below is predicted for the more stable 2(1H)-pyridinethione tautomer.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.5 br s 1H N-H The acidic proton of the pyridinethione tautomer is typically highly deshielded and appears as a broad singlet[3].
~8.3 d 1H H-6 (Py) This proton is ortho to the ring nitrogen and the sulfonyl group, leading to significant deshielding.
~7.9 dd 1H H-4 (Py) Coupled to both H-3 and H-6, this proton appears as a doublet of doublets.
~7.5 d 1H H-3 (Py) This proton is adjacent to the thione group.
~2.9 - 3.1 m 4H H-α (Pip) Protons on the carbons adjacent to the nitrogen of the piperidine ring, deshielded by the sulfonyl group.

| ~1.5 - 1.7 | m | 6H | H-β, H-γ (Pip) | Protons on the remaining carbons of the piperidine ring, appearing in the typical aliphatic region[4]. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~175.0 C-2 (Py, C=S) The thione carbon is highly deshielded, a characteristic feature of C=S bonds[2].
~145.0 C-6 (Py) Aromatic carbon adjacent to nitrogen, significantly deshielded.
~140.0 C-5 (Py) Carbon bearing the sulfonyl substituent.
~138.0 C-4 (Py) Aromatic CH carbon.
~115.0 C-3 (Py) Aromatic CH carbon.
~47.0 C-α (Pip) Aliphatic carbon adjacent to the sulfonamide nitrogen[5].
~25.0 C-β (Pip) Aliphatic carbon in the piperidine ring.

| ~23.0 | C-γ (Pip) | The central aliphatic carbon of the piperidine ring. |

Experimental Protocol for NMR Acquisition

A self-validating protocol ensures reproducibility and data integrity.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H or S-H.

  • Dissolution: Vortex the sample until the solid is completely dissolved. A brief sonication may be required for less soluble compounds.

  • Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer (e.g., a Bruker Avance 500 MHz instrument).

  • Locking and Shimming: The instrument automatically locks onto the deuterium signal of the solvent and shims the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical Parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: 1024-4096 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Reference the spectrum to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint by identifying the functional groups present. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation.

Predicted IR Absorption Bands

The structure of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol contains several IR-active functional groups.

Table 3: Predicted FT-IR Characteristic Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3100-3000 Medium Aromatic C-H Stretch Characteristic of C-H bonds on the pyridine ring.
2950-2850 Medium-Strong Aliphatic C-H Stretch Symmetric and asymmetric stretching of CH₂ groups in the piperidine ring[6].
~2550 Weak S-H Stretch This band confirms the presence of the thiol tautomer, though it is often weak and may be absent if the thione form dominates completely.
~1610, ~1580 Medium-Strong C=C / C=N Ring Stretch Vibrations associated with the aromatic pyridine ring system[7].
~1350 Strong Asymmetric SO₂ Stretch A strong, characteristic absorption for the sulfonamide group.

| ~1160 | Strong | Symmetric SO₂ Stretch | The second strong, characteristic absorption for the sulfonamide group. |

Experimental Protocol for FT-IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Resolution is typically set to 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan. Label the significant peaks corresponding to the key functional groups.

cluster_workflow ATR-FTIR Experimental Workflow Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum (Air) Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Arm Apply_Sample->Apply_Pressure Acquire_Sample_Scan Acquire Sample Spectrum Apply_Pressure->Acquire_Sample_Scan Process_Data Process Data (Baseline & ATR Correction) Acquire_Sample_Scan->Process_Data Final_Spectrum Final IR Spectrum Process_Data->Final_Spectrum

Caption: Standard workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound with high precision. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the one .

Predicted Mass Spectrometry Data

Molecular Formula: C₁₀H₁₄N₂O₂S₂ Monoisotopic Mass: 274.0449 Da

Table 4: Predicted ESI-MS Data

m/z Value (Predicted) Ion Species Rationale
275.0522 [M+H]⁺ In positive ion mode, protonation is expected on one of the nitrogen atoms, resulting in the protonated molecular ion. This is the base peak for high-resolution confirmation.
297.0341 [M+Na]⁺ Adduction with sodium ions, commonly present as impurities in solvents or glassware, is frequently observed in ESI-MS[8].

| 273.0376 | [M-H]⁻ | In negative ion mode, deprotonation of the acidic thiol/thione proton would yield the [M-H]⁻ ion. |

Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ precursor ion (m/z 275.05) would likely involve cleavage at the sulfonamide bonds, potentially leading to fragments corresponding to the piperidine ring (m/z 85.09) and the pyridinesulfonyl moiety. This confirms the connectivity of the molecular components.

Experimental Protocol for ESI-MS Analysis

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile. A trace amount of formic acid (0.1%) is often added for positive ion mode to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization Parameters:

    • Set the instrument to either positive or negative ion detection mode.

    • Optimize source parameters: capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas temperature and flow rate.

  • Data Acquisition:

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

    • The instrument should be calibrated to ensure high mass accuracy (typically <5 ppm).

  • Data Analysis: Determine the m/z of the observed molecular ion peak and compare it to the theoretical exact mass calculated from the molecular formula. The high resolution and accuracy confirm the elemental composition.

Conclusion: Synthesizing the Data

The structural elucidation of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is not achieved by any single technique but by the logical synthesis of all available data. NMR spectroscopy defines the C-H framework and connectivity, IR spectroscopy confirms the presence of the key sulfonamide and thione/thiol functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these methods provide a self-validating system of checks and balances, leading to an unambiguous and trustworthy structural assignment, which is the cornerstone of rigorous chemical science.

References

  • American Elements. (n.d.). 5-(piperidine-1-sulfonyl)pyridine-2-thiol. Retrieved from [Link][9]

  • Hassanein, K., et al. (2022). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. The Journal of Physical Chemistry C, 126(24), 10183–10191. Retrieved from [Link][7][10][11][12]

  • ResearchGate. (n.d.). ¹³C and ¹H-NMR data of 7 in pyridine-d₅. Retrieved from [Link][13]

  • D'yachenko, I. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6633. Retrieved from [Link][1]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). Retrieved from [Link][14]

  • Rutavičius, A., & Kuodis, Z. (2004). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, 15(1), 38-40. Retrieved from [Link][15]

  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link][16]

  • PubChem. (n.d.). 2-Mercaptopyridine. Retrieved from [Link][2]

  • Varnes, J., et al. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Chemosensors, 9(10), 279. Retrieved from [Link][6]

  • NIST. (n.d.). Piperidine Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link][17]

  • Kumar, R., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2, 427. Retrieved from [Link][8]

Sources

Foundational

A Comprehensive Guide to the Structural Elucidation of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol: A Methodological Whitepaper

Abstract The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. The molecule 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol represents a scaffold of signif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. The molecule 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol represents a scaffold of significant interest, combining the pharmacologically relevant piperidine and pyridine-2-thiol moieties with a sulfonamide linker.[1][2] While the crystal structure of this specific compound is not yet publicly documented, this whitepaper provides a comprehensive, field-proven methodological guide for its synthesis, purification, single-crystal growth, and definitive structural elucidation by X-ray crystallography. Furthermore, based on analysis of structurally related compounds, we present an expert forecast of its anticipated molecular geometry, conformational dynamics, and supramolecular assembly through hydrogen bonding. This document is intended to serve as a complete technical blueprint for researchers undertaking the characterization of this molecule and its analogues.

Introduction and Rationale

The pyridine ring is a foundational component in medicinal chemistry, present in numerous FDA-approved drugs and recognized for a wide spectrum of biological activities.[2] Similarly, the sulfonamide functional group is a classic pharmacophore, while the pyridine-2-thiol moiety is a versatile ligand in coordination chemistry and a synthon in organic synthesis.[3][4] The combination of these fragments in 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol suggests a high potential for novel pharmacological applications.

A definitive understanding of the three-dimensional atomic arrangement, provided by single-crystal X-ray diffraction, is non-negotiable for rational drug design.[5][6] It reveals precise bond lengths, bond angles, and the conformational preferences of the molecule.[5] This structural data is critical for understanding molecular interactions with biological targets, predicting physicochemical properties, and guiding further synthetic optimization. This guide, therefore, outlines the necessary steps to bridge the current knowledge gap and fully characterize this promising compound.

Proposed Synthesis and Purification Protocol

The synthesis of the target compound can be logically approached via a two-step process starting from the commercially available precursor, 2-chloro-5-(chloromethyl)pyridine, which serves as an intermediate in insecticide manufacturing.[7][8][9] The causality behind this proposed pathway lies in the differential reactivity of the chloro-substituents, allowing for sequential, controlled functionalization.

Step 1: Synthesis of 2-chloro-5-(piperidin-1-ylsulfonyl)pyridine

The initial step involves the conversion of the chloromethyl group to a sulfonyl chloride, followed by reaction with piperidine. A more direct and established route, however, involves the synthesis of pyridine-3-sulfonyl chloride and its subsequent reaction with piperidine, followed by chlorination at the 2-position. For the purpose of this guide, we will assume the availability of the key intermediate, 2-chloro-5-(piperidinesulfonyl)pyridine.

Step 2: Thiolation to Yield 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

The conversion of the 2-chloro-pyridine derivative to the corresponding pyridine-2-thiol (which exists in tautomeric equilibrium with pyridine-2-thione) is a standard transformation.[10]

Experimental Protocol:

  • Reaction Setup: To a solution of 2-chloro-5-(piperidin-1-ylsulfonyl)pyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add sodium hydrosulfide (NaSH) (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture at 60-80 °C for 6-12 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. This will protonate the thiolate salt, causing the product to precipitate.

  • Purification: Collect the crude solid product by filtration, wash with cold water, and dry under vacuum.[11] For optimal purity required for crystallization, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture.[12]

Single Crystal Growth: A Practical Guide

The growth of a high-quality single crystal is the most critical and often most challenging step in the process of structure determination.[13] The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. The following methods are recommended, beginning with the simplest.

Protocol 1: Slow Solvent Evaporation

This technique is the first choice due to its simplicity.

  • Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent in which it is moderately soluble (e.g., ethanol, methanol, or acetone). The ideal solvent is one that is volatile enough to evaporate over a period of several days to weeks.

  • Crystallization: Transfer the solution to a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly. Monitor periodically for the formation of transparent, well-formed crystals.[13]

Protocol 2: Vapor Diffusion

This method provides finer control over the rate of crystallization.

  • Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar should contain a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble, but which is miscible with the solvent used to dissolve the compound.

  • Mechanism: The vapor of the more volatile solvent from the inner vial slowly diffuses out, while the vapor of the less volatile anti-solvent from the outer jar diffuses in. This gradually decreases the solubility of the compound, promoting slow crystallization.

X-ray Diffraction Analysis: Workflow and Data Interpretation

Once a suitable single crystal is obtained, the process of determining its structure is methodical and computationally driven.[6] Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[5]

Workflow for X-ray Crystallography:

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[14]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to reduce thermal vibration of the atoms and then exposed to a monochromatic X-ray beam.[14] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[15]

  • Data Processing: The collected images are processed to integrate the diffraction spots and calculate their intensities. This stage involves indexing the diffraction pattern to determine the unit cell parameters and space group.[6]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the calculated data based on the atomic model.[14]

Caption: Workflow for Crystal Structure Determination.

Anticipated Structural Features and Analysis

While the precise crystal structure is pending experimental determination, an expert analysis of the molecular components allows for the prediction of key structural features.

Molecular Conformation: The piperidine ring is expected to adopt a stable chair conformation. The sulfonyl group provides a tetrahedral geometry around the sulfur atom. The dihedral angle between the pyridine ring and the plane of the C-S-N bond will be a key conformational parameter, influencing the overall molecular shape. Sulfonamide backbones often exhibit conformational rigidity, which can lead to predictable packing motifs.[16]

Hydrogen Bonding and Supramolecular Assembly: The primary hydrogen bond donor is the thiol group (S-H), and in its thione tautomeric form, the ring nitrogen (N-H). The primary hydrogen bond acceptors are the two oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring.

It is highly probable that the structure will feature intermolecular hydrogen bonds. A common motif in sulfonamides involves the formation of dimers or chains (catemers).[16][17] Specifically, N-H···O or S-H···O interactions involving the sulfonyl oxygens are anticipated to be dominant features in the crystal packing.[18][19][20] These interactions are fundamental drivers for the formation of supramolecular synthons that define the overall crystal architecture.[19][21]

Caption: Key molecular features and potential hydrogen bond sites.

Summary of Anticipated Crystallographic Data

Based on typical small organic molecules, the following is a projection of the crystallographic data that would be obtained.

ParameterAnticipated Value / TypeRationale / Significance
Crystal System Monoclinic or OrthorhombicMost common systems for organic molecules of this type.[3]
Space Group Centrosymmetric (e.g., P2₁/c)Molecules lacking chirality often crystallize in centrosymmetric space groups.
Unit Cell Volume 1000 - 2000 ųEstimated based on molecular size and typical packing efficiency.
Molecules per Unit Cell (Z) 2, 4, or 8Dependent on the chosen space group and packing.
R-factor (R1) < 0.05A value below 5% indicates a good quality refinement for publication.
Goodness-of-Fit (GooF) ~1.0A value close to 1.0 indicates a good fit between the model and the data.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the complete structural elucidation of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. By following the detailed protocols for synthesis, crystallization, and X-ray data analysis, researchers can reliably determine the definitive crystal structure of this molecule. The anticipated structural features, including the chair conformation of the piperidine ring and the high probability of hydrogen bond-mediated supramolecular assembly, provide a predictive foundation for understanding its solid-state behavior. The resulting structural information will be invaluable for advancing the development of this compound and its derivatives in medicinal chemistry and materials science.

References

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available at: [Link].

  • Single-crystal X-ray Diffraction. SERC (Carleton). (2007-05-17). Available at: [Link].

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. (2025-08-04). Available at: [Link].

  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. (2016-08-08). Available at: [Link].

  • Selvaraj Nirmalram, J., & Thomas Muthiah, P. (2010). Hydrogen-bonding patterns in pyrimethaminium pyridine-3-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2121–o2122. Available at: [Link].

  • Rutavičius, A., Kuodis, Z., Matijoška, A., & Rastenytė, L. Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija. Available at: [Link].

  • Crystallographic details of sulfonamides 1-6. ResearchGate. Available at: [Link].

  • Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design - ACS Publications. (2023-03-01). Available at: [Link].

  • A beginner's guide to X-ray data processing. The Biochemist - Portland Press. (2021-05-28). Available at: [Link].

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link].

  • Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design - ACS Publications. Available at: [Link].

  • Neelaveni, T., et al. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. Available at: [Link].

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. (2022-10-31). Available at: [Link].

  • Hydrogen-bonding patterns in pyrimethaminium pyridine-3-sulfonate. ResearchGate. Available at: [Link].

  • (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. (2025-08-06). Available at: [Link].

  • Hydrogen-bonding patterns in pyrimethaminium pyridine-3-sulfonate. PMC - NIH. Available at: [Link].

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link].

  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich. Available at: [Link].

  • Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar. Available at: [Link].

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Publications. (2020-04-17). Available at: [Link].

  • Sulfonamide Crystals: Introduction, Identification Features. Medical Notes. (2025-09-04). Available at: [Link].

  • Pyridine: Synthesis, reactions and medicinal uses. Slideshare. Available at: [Link].

  • Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor. PubMed Central. (2022-08-10). Available at: [Link].

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link].

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
  • (PDF) 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. Available at: [Link].

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. PMC - NIH. Available at: [Link].

Sources

Exploratory

An In-Depth Technical Guide on the Biological Activity of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

Foreword: Unveiling the Therapeutic Potential of a Multifaceted Scaffold In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity is a corners...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Multifaceted Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity is a cornerstone of rational drug design. The compound 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol represents a compelling example of such a design, integrating three key structural motifs: a pyridine ring, a piperidine substituent, and a sulfonamide linkage, culminating in a thiol functional group. Each of these components has a well-documented history of biological significance, suggesting a synergistic or novel pharmacological profile for the parent compound.[1][2][3]

This technical guide provides a comprehensive exploration of the potential biological activities of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. As direct experimental data for this specific compound is not extensively published, this paper will adopt a predictive and investigative approach. By dissecting the known activities of its constituent chemical functionalities, we will propose and detail robust experimental workflows to systematically evaluate its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols.

Molecular Architecture and Rationale for Biological Investigation

The chemical structure of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is characterized by a central pyridine ring, which is a privileged scaffold in numerous FDA-approved drugs due to its ability to engage in various biological interactions.[3] The piperidine ring, a saturated heterocycle, is another prevalent fragment in pharmaceuticals, often contributing to improved pharmacokinetic properties and target binding.[1][2] The sulfonamide group is a classic pharmacophore, most famously associated with antibacterial agents, but also present in diuretics, anticonvulsants, and anti-inflammatory drugs. Finally, the pyridine-2-thiol moiety is known to be a versatile nucleophile and metal chelator, and it exhibits a range of biological activities.[4]

The convergence of these functionalities suggests several avenues for investigation:

  • Anticancer Activity: Pyridine and piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] Their mechanisms often involve the induction of apoptosis and cell cycle arrest.[7]

  • Antimicrobial Properties: The sulfonamide moiety is a strong predictor of antibacterial activity. Furthermore, pyridine-thiol derivatives have shown promise as antimicrobial agents.[8]

  • Enzyme Inhibition: The structural features of the molecule, particularly the sulfonamide and thiol groups, make it a candidate for inhibiting various enzymes, such as kinases, proteases, or metalloenzymes.[9]

This guide will now delve into the experimental validation of these proposed activities.

Investigating the Anticancer Potential

The multifaceted structure of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol warrants a thorough investigation into its anticancer properties. A tiered approach, starting with broad cytotoxicity screening and progressing to mechanistic studies, is recommended.

Initial Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) in 96-well plates at a density of 1 x 10^4 cells/well. Incubate for 24 hours to allow for cell attachment.[7][10]

  • Compound Treatment: Prepare a stock solution of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the appropriate wells and incubate for 48-72 hours.[5]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Predicted IC50 Values for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol against Various Cancer Cell Lines

Cancer Cell LinePredicted IC50 (µM)
MCF-7 (Breast)To be determined
HCT-116 (Colon)To be determined
HepG2 (Liver)To be determined
A549 (Lung)To be determined
Mechanistic Insight: Apoptosis Induction via Annexin V-FITC/PI Staining

Should the initial screening reveal significant cytotoxicity, the next logical step is to determine if the mechanism of cell death is apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method for detecting apoptosis.[7]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat the selected cancer cell line with 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Experimental Workflow

G cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action start Seed Cancer Cells treat Treat with Compound start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 mtt->ic50 apoptosis Annexin V/PI Staining ic50->apoptosis If cytotoxic flow Flow Cytometry Analysis apoptosis->flow

Caption: Workflow for anticancer activity evaluation.

Evaluation of Antimicrobial Activity

The presence of a sulfonamide moiety strongly suggests that 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol may possess antibacterial properties. A systematic evaluation against a panel of pathogenic bacteria is crucial.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[5]

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.[5][9]

  • Serial Dilution: Serially dilute 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in MHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[5]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Predicted MIC Values for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

Bacterial StrainGram StainPredicted MIC (µg/mL)
Staphylococcus aureusPositiveTo be determined
Bacillus subtilisPositiveTo be determined
Escherichia coliNegativeTo be determined
Salmonella typhiNegativeTo be determined

Visualization of Antimicrobial Testing Workflow

G cluster_workflow Antimicrobial Susceptibility Testing prep Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep->inoculate dilute Serially Dilute Compound dilute->inoculate incubate Incubate at 37°C inoculate->incubate read Determine MIC incubate->read

Caption: Workflow for MIC determination.

Enzyme Inhibition Assays

The structural motifs within 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol suggest potential interactions with various enzyme classes. For instance, sulfonamides are known inhibitors of carbonic anhydrases, and thiol-containing compounds can interact with the active sites of metalloproteinases or enzymes with critical cysteine residues.[9][11]

Urease Inhibition Assay: A Potential Target

Derivatives of 1,3,4-oxadiazole containing a piperidine sulfonyl moiety have demonstrated potent urease inhibitory activity.[9] Given the structural similarities, evaluating 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol against urease is a logical starting point.

Experimental Protocol: Urease Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of Jack bean urease and urea in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Incubation with Inhibitor: Pre-incubate the urease solution with various concentrations of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol for a defined period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the urea substrate.

  • Ammonia Quantification: The activity of urease is determined by measuring the amount of ammonia produced. This can be done using the indophenol method, where the absorbance of the resulting indophenol blue is measured spectrophotometrically at 625 nm.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value. Thiourea can be used as a standard inhibitor.[9]

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the initial biological evaluation of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. Based on a thorough analysis of its constituent chemical moieties, we have proposed that this compound holds significant potential as an anticancer, antimicrobial, and enzyme inhibitory agent. The detailed, step-by-step protocols provided for cytotoxicity screening, apoptosis induction, antimicrobial susceptibility testing, and urease inhibition assays serve as a robust framework for researchers to initiate their investigations.

The successful validation of any of these activities will open up new avenues for lead optimization and further mechanistic studies. For example, positive results in anticancer screening would warrant investigations into specific signaling pathways, while confirmed antimicrobial activity would necessitate studies on the mechanism of bacterial killing and potential resistance development. The exploration of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol and its derivatives represents a promising frontier in the ongoing quest for novel therapeutic agents.

References

  • BenchChem. (n.d.). Unveiling the Impact of Fluorination on the Biological Activity of Pyridine Thiols: A Comparative Guide.
  • Rehman, A. U., et al. (2025). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate.
  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.
  • Rehman, A. U., et al. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO.
  • Rutavičius, A., et al. (n.d.). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activities of Pyridine Derivatives.
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
  • BenchChem. (n.d.). In-Depth Technical Guide on the Biological Activity of Pyridine-Containing Diols.
  • MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Smolecule. (n.d.). 5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione.
  • Elnaggar, D. H., et al. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health.
  • de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Applied Research on Medicinal and Aromatic Plants.
  • OUCI. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.
  • ChemBK. (n.d.). 5-(PIPERIDIN-1-YLSULFONYL)PYRIDINE-2-THIOL.
  • National Institutes of Health. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.
  • American Elements. (n.d.). 5-(piperidine-1-sulfonyl)pyridine-2-thiol.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Oderinlo, O. O., et al. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem, 18(e202200572).
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • National Center for Biotechnology Information. (n.d.). 2-Mercaptopyridine. PubChem.
  • Santa Cruz Biotechnology. (n.d.). 5-[(4-benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol.
  • Voordouw, G., et al. (1981). Modification of the thiol residues of pyridine nucleotide transhydrogenase from Azotobacter vinelandii. Activity modulation by the divalent thiol reagent p-aminophenylarsenoxide. European Journal of Biochemistry, 118(3), 551-556.

Sources

Foundational

"potential therapeutic targets of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol"

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol Abstract The compound 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol represents a compelling scaffold for therape...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

Abstract

The compound 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol represents a compelling scaffold for therapeutic development, integrating three key pharmacophores: a pyridine-2-thiol core, a sulfonamide linker, and a piperidine moiety. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its constituent fragments provides a robust framework for predicting its potential therapeutic targets. This guide deconstructs the molecule to hypothesize its mechanism of action and proposes a series of validation workflows for researchers in drug discovery. We will explore potential applications in oncology, infectious diseases, and inflammation, focusing on targets such as cysteine proteases, protein kinases, tubulin, and parasitic enzymes.

Introduction: Deconstructing a Privileged Scaffold

The rational design of novel therapeutics often begins with the identification of "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets. The molecule 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is a prime example of such a scaffold, composed of moieties with well-established pharmacological relevance.

  • The Pyridine-2-thiol Core: This heterocyclic system is not merely a structural anchor; its thiol group (-SH) exists in tautomeric equilibrium with the thione form (=S), presenting a unique chemical personality.[1] It can act as a hydrogen bond donor/acceptor, a metal chelator, and, most notably, a tunable, cysteine-reactive electrophile.[2] This reactivity suggests a potential for covalent modification of specific protein targets, a mechanism employed by a growing number of approved drugs.

  • The Sulfonamide Linker: The sulfonamide group is a cornerstone of medicinal chemistry, found in drugs ranging from antibacterials to diuretics and anticancer agents.[3][4] Its rigid geometry and ability to form strong hydrogen bonds allow it to serve as a potent pharmacophore, targeting the active sites of numerous enzymes.

  • The Piperidine Moiety: As one of the most common N-heterocycles in approved pharmaceuticals, the piperidine ring is a master modulator of physicochemical properties.[5][6] It influences a compound's solubility, lipophilicity, and metabolic stability, while also providing a vector for interaction with hydrophobic pockets in target proteins.[6]

By understanding the established roles of these three components, we can formulate logical hypotheses about the therapeutic targets of the integrated molecule.

Hypothesized Target Class 1: Cysteine Proteases

Rationale: The pyridine-2-thiol moiety is a latent electrophile capable of reacting with nucleophilic cysteine residues in proteins.[2] This suggests that 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol could function as an irreversible or covalent inhibitor of enzymes that rely on a catalytic cysteine, such as cysteine proteases.

Potential Targets:

  • Cathepsins: A family of proteases involved in cancer progression (e.g., Cathepsin B, L) and parasitic life cycles. The related compound 2-mercaptopyridine has been linked to Cathepsin B inhibition.[7]

  • Falcipain-2: A critical cysteine protease for the malaria parasite Plasmodium falciparum.[8] Inhibition of this enzyme disrupts hemoglobin degradation, starving the parasite.[8]

Experimental Validation Workflow: Cysteine Protease Inhibition

A multi-step approach is required to confirm activity against a target like Cathepsin B.

Step 1: In Vitro Enzyme Inhibition Assay

  • Objective: To determine if the compound directly inhibits Cathepsin B activity.

  • Methodology:

    • Recombinant human Cathepsin B is pre-incubated with varying concentrations of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol.

    • A fluorogenic substrate (e.g., Z-Arg-Arg-AMC) is added.

    • The rate of fluorescence increase, corresponding to substrate cleavage, is measured over time.

    • Data is plotted to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step 2: Mechanism of Inhibition Studies

  • Objective: To determine if the inhibition is reversible or irreversible (covalent).

  • Methodology (Jump Dilution):

    • A high concentration of the compound is pre-incubated with the enzyme.

    • The mixture is rapidly diluted to a concentration well below the IC50.

    • Enzyme activity is immediately measured.

    • Interpretation: If activity is not restored upon dilution, the inhibition is likely irreversible, suggesting covalent bond formation.

Step 3: Mass Spectrometry for Target Engagement

  • Objective: To confirm covalent modification of the catalytic cysteine.

  • Methodology:

    • Cathepsin B is incubated with the compound.

    • The protein is digested into peptides using trypsin.

    • The resulting peptide mixture is analyzed by LC-MS/MS.

    • Interpretation: A mass shift corresponding to the addition of the compound on the peptide containing the active site cysteine (Cys29) confirms covalent binding.

Diagram: Workflow for Cysteine Protease Target Validation

G cluster_0 In Vitro Validation cluster_1 Mechanism of Action cluster_2 Target Engagement A Step 1: Biochemical Assay (Fluorogenic Substrate) B Calculate IC50 Value A->B C Step 2: Jump Dilution Assay B->C If IC50 is potent D Determine Reversibility C->D E Step 3: LC-MS/MS Analysis of Enzyme-Inhibitor Complex D->E If irreversible F Confirm Covalent Adduct on Catalytic Cysteine E->F G G F->G Validation Confirmed

Caption: A logical workflow for validating cysteine protease inhibition.

Hypothesized Target Class 2: Protein Kinases

Rationale: The sulfonamide moiety is a well-known hinge-binding motif in many kinase inhibitors. Furthermore, pyridine-containing scaffolds are prevalent in kinase-targeted drugs, including inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[9] The combination of these features in 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol makes kinases a highly probable target class.

Potential Targets:

  • Janus Kinases (JAKs): Particularly TYK2, which is involved in inflammatory signaling pathways.[9]

  • Oncogenic Kinases: Many kinases are dysregulated in cancer. The pyridine nucleus is a scaffold for compounds targeting kinases like PIM-1, which is involved in cancer cell survival.[10]

Experimental Validation Workflow: Kinase Inhibition

Step 1: Kinase Panel Screening

  • Objective: To broadly screen the compound against a large panel of kinases to identify initial hits.

  • Methodology:

    • The compound is submitted to a commercial kinase profiling service (e.g., Eurofins, Promega).

    • It is typically tested at a single high concentration (e.g., 10 µM) against hundreds of kinases.

    • Activity is measured as percent inhibition.

Step 2: Dose-Response Assays for Hit Validation

  • Objective: To confirm the activity of hits from the primary screen and determine their potency.

  • Methodology:

    • For kinases showing significant inhibition (>50%) in the panel, a full dose-response curve is generated.

    • This is typically done using an in vitro assay that measures the phosphorylation of a substrate peptide, often via luminescence (e.g., ADP-Glo™ Kinase Assay).

    • The IC50 value is calculated for each confirmed hit.

Step 3: Cellular Target Engagement Assay

  • Objective: To confirm that the compound can enter cells and inhibit the target kinase in a physiological context.

  • Methodology (e.g., Western Blot):

    • Select a cell line where the target kinase is active (e.g., a cancer cell line with hyperactive JAK signaling).

    • Treat the cells with the compound for a defined period.

    • Lyse the cells and perform a Western blot to measure the phosphorylation of a known downstream substrate of the target kinase.

    • Interpretation: A dose-dependent decrease in the phosphorylation of the substrate indicates successful target engagement.

Diagram: Kinase Target Discovery and Validation Pathway

G A Step 1: High-Throughput Screen (Large Kinase Panel @ 10 µM) B Identify Primary Hits (% Inhibition > 50%) A->B C Step 2: Dose-Response Assays (e.g., ADP-Glo) B->C Hits D Determine IC50 for Hits C->D E Step 3: Cellular Assay (e.g., Western Blot for p-Substrate) D->E Potent Hits F Confirm Target Engagement in Live Cells E->F G Lead Candidate F->G

Caption: A streamlined workflow for kinase inhibitor discovery.

Hypothesized Target Class 3: Tubulin

Rationale: Several studies have identified sulfonamide-functionalized pyridine derivatives as potent inhibitors of tubulin polymerization.[3] These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[3][11] The structural alerts within 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol are consistent with this class of anticancer agents.

Potential Target:

  • β-Tubulin: Specifically, the colchicine binding site.

Experimental Validation Workflow: Tubulin Polymerization Inhibition

Step 1: In Vitro Tubulin Polymerization Assay

  • Objective: To assess the compound's effect on the polymerization of purified tubulin.

  • Methodology:

    • Purified tubulin is incubated with the compound at 37°C in the presence of GTP.

    • Polymerization is monitored by measuring the increase in light scattering or fluorescence of a reporter dye.

    • Known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

    • The IC50 for inhibition of polymerization is calculated.

Step 2: Cellular Assays for Mitotic Arrest

  • Objective: To observe the phenotypic effect of microtubule disruption in cancer cells.

  • Methodology (Immunofluorescence and Flow Cytometry):

    • Treat cancer cells (e.g., HeLa, A549) with the compound.

    • Immunofluorescence: Stain cells for α-tubulin (to visualize microtubules) and DNA (DAPI). Look for disorganized mitotic spindles and condensed chromosomes.

    • Flow Cytometry: Stain cells with a DNA dye (e.g., propidium iodide) and analyze the cell cycle distribution. An increase in the G2/M phase population indicates mitotic arrest.

Step 3: Colchicine Binding Site Competition Assay

  • Objective: To determine if the compound binds to the colchicine site.

  • Methodology:

    • Incubate tubulin with a fluorescent colchicine analog.

    • Add increasing concentrations of the test compound.

    • Measure the decrease in fluorescence as the compound displaces the fluorescent probe.

    • Interpretation: A dose-dependent decrease in fluorescence indicates competitive binding at the colchicine site.

Other Potential Therapeutic Avenues

The versatile structure of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol suggests additional therapeutic possibilities.

  • Anti-parasitic Agents: Beyond cysteine proteases, pyridine-2-thiol derivatives have shown activity against other parasitic enzymes. A gold complex of pyridine-2-thiol N-oxide was found to inhibit NADH fumarate reductase in Leishmania and Trypanosoma cruzi, a parasite-specific enzyme.[12]

  • Anti-inflammatory Agents: Pyridine-thiol derivatives have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[13] Molecular docking studies suggest favorable interactions with both COX-1 and COX-2.[13]

  • Antimicrobial Agents: The combination of piperidine, triazole, and thione moieties has been explored for developing antitubercular agents.[14] The scaffold of the title compound shares features with these structures.

Table 1: Summary of Potential Therapeutic Targets and Rationale

Target ClassSpecific Example(s)Rationale based on Molecular FragmentsPotential Indication
Cysteine Proteases Cathepsin B, Falcipain-2Pyridine-2-thiol acts as a cysteine-reactive electrophile.[2]Cancer, Malaria[8]
Protein Kinases TYK2, PIM-1Sulfonamide is a hinge-binder; Pyridine is a common kinase scaffold.[9]Inflammation, Cancer[10]
Structural Proteins β-Tubulin (Colchicine site)Sulfonamide-pyridine structures are known tubulin inhibitors.[3]Cancer[11]
Parasitic Enzymes NADH Fumarate ReductasePyridine-2-thiol derivatives inhibit this parasite-specific enzyme.[12]Leishmaniasis, Chagas Disease
Inflammatory Enzymes Cyclooxygenase (COX-1/2)Pyridine-thiol derivatives show potential COX inhibition.[13]Inflammation

Conclusion and Future Directions

5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is a molecule of significant therapeutic potential, designed from a composite of privileged pharmacological structures. The hypotheses presented in this guide, derived from a systematic analysis of its components, point toward promising avenues in oncology, infectious disease, and inflammation research. The proposed experimental workflows provide a clear and logical path for validating these hypotheses, from initial in vitro screening to cellular target engagement. Future research should focus on the synthesis of an analog library to explore the structure-activity relationship (SAR) for potent and selective lead compounds. This foundational work is critical for translating the promise of this scaffold into tangible therapeutic candidates.

References

  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjug
  • 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities.PubMed.
  • A Novel Series of[2][3][11]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. MDPI.

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.PMC, PubMed Central.
  • 2-Mercaptopyridine | C5H5NS | CID 2723698.PubChem, NIH.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.PMC, NIH.
  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug.Ashdin Publishing.
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
  • Details of the Drug | DrugMAP.
  • 5-(piperidine-1-sulfonyl)pyridine-2-thiol | CAS 852400-11-4.AMERICAN ELEMENTS.
  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
  • 5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione.Smolecule.
  • Synthesis of some novel piperidine fused 5-thioxo-1H-1,2,4-triazoles as potential antimicrobial and antitubercular agents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
  • Synthesis and characterization of a pyridine-2-thiol N-oxide gold(I) complex with potent antiproliferative effect against Trypanosoma cruzi and Leishmania sp. insight into its mechanism of action.PubMed.
  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles.Asian Journal of Chemistry.
  • Nitropyridines in the Synthesis of Bioactive Molecules.MDPI.
  • 5-[(4-benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol.Santa Cruz Biotechnology.
  • 2-Mercaptopyridine.Wikipedia.

Sources

Exploratory

"in silico modeling of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol interactions"

An In-Depth Technical Guide: In Silico Modeling of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol Interactions with Acetylcholinesterase Abstract This technical guide provides a comprehensive walkthrough of the in silico met...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol Interactions with Acetylcholinesterase

Abstract

This technical guide provides a comprehensive walkthrough of the in silico methodologies used to investigate the interaction between the novel compound 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol and its potential biological target, Acetylcholinesterase (AChE). Pyridine derivatives have shown promise as cholinesterase inhibitors, a key strategy in the management of Alzheimer's disease.[1][2] This document serves as a practical manual for researchers and drug development professionals, detailing a complete computational workflow from initial structure preparation and molecular docking to extensive molecular dynamics simulations and binding free energy calculations. By explaining the causality behind each procedural choice, this guide aims to equip scientists with the expertise to rigorously evaluate potential protein-ligand interactions in a virtual environment.

Introduction: The Rationale for In Silico Investigation

The pyridine-2-thiol scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[3][4] Its derivatives are of particular interest as potential inhibitors of Acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease.[2] The subject of this guide, 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, is a novel compound designed to explore this potential.

Before committing to costly and time-consuming synthesis and in vitro testing, in silico modeling provides an indispensable toolkit for predicting and analyzing the molecular interactions that govern binding.[5][6] This computational approach allows us to:

  • Predict Binding Poses: Determine the most likely orientation of the ligand within the enzyme's active site.[7][8]

  • Assess Complex Stability: Simulate the dynamic behavior of the protein-ligand complex over time to ensure the interaction is stable.

  • Quantify Binding Affinity: Calculate the binding free energy to estimate the potency of the interaction.[9][10]

This guide outlines a robust, multi-stage workflow designed to provide a holistic understanding of the compound's potential as an AChE inhibitor.

Overall Computational Workflow

The entire process follows a logical progression from broad, rapid screening to detailed, computationally intensive analysis. Each subsequent step builds upon the data generated by the previous one, creating a self-validating and increasingly detailed picture of the molecular interaction.

In_Silico_Workflow cluster_prep 1. Preparation cluster_dock 2. Pose Prediction cluster_sim 3. Stability & Dynamics cluster_energy 4. Affinity Estimation Prot_Prep Protein Preparation (PDB: 4EY7) Docking Molecular Docking (AutoDock Vina) Prot_Prep->Docking Lig_Prep Ligand Preparation (5-pip-sulf-pyr-2-thiol) Lig_Prep->Docking MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Free_Energy Binding Free Energy Calc. (MM/PBSA) MD_Sim->Free_Energy

Caption: High-level overview of the in silico modeling pipeline.

System Preparation: Building the Foundation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This stage involves preparing both the protein receptor and the small molecule ligand for simulation.

Receptor Preparation

Target Selection: Human Acetylcholinesterase (hAChE) is the target. We will use the high-resolution crystal structure from the Protein Data Bank (PDB), PDB ID: 4EY7.[11] This structure is co-crystallized with a known inhibitor, providing a validated binding pocket.

Protocol 1: Receptor Structure Preparation

  • Download Structure: Obtain the PDB file for 4EY7 from the RCSB PDB database.[11]

  • Clean the Structure: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

    • Remove all water molecules (HOH).

    • Delete the co-crystallized ligand and any other non-protein heteroatoms (e.g., ions, cofactors not essential for binding).

    • Inspect the structure for missing residues or atoms. If significant portions are missing, homology modeling may be required, but for 4EY7, the structure is largely complete.

  • Add Hydrogens: Use a tool like AutoDock Tools or the H++ server to add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.[8] This step is critical for correct charge and hydrogen bond calculations.

  • Assign Charges: Assign partial atomic charges. For molecular docking with AutoDock Vina, Kollman charges are typically added.[12] For molecular dynamics, this is handled by the force field during topology generation.

  • Save the Prepared Receptor: Save the cleaned, hydrogen-added structure in the required format (e.g., PDBQT for AutoDock Vina).[13]

Rationale: Removing water and co-crystallized ligands clears the binding site for our new compound. Adding hydrogens and assigning correct charges are essential for accurately calculating the electrostatic and hydrogen bonding interactions that drive molecular recognition.

Ligand Preparation

Protocol 2: Ligand Structure Preparation

  • Generate 3D Structure: The 2D structure of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol can be drawn using a chemical sketcher like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D conformer is likely not in a low-energy state. Perform an energy minimization using a quantum mechanics (e.g., DFT with Gaussian) or molecular mechanics (e.g., with Avogadro and the UFF force field) method.[14]

  • Generate Torsion Tree & Assign Charges: For docking with AutoDock Vina, use AutoDock Tools to define the rotatable bonds (the "torsion tree") and assign Gasteiger charges.

  • Save the Prepared Ligand: Save the final structure in the PDBQT format.

Rationale: A low-energy, 3D conformation of the ligand is a more realistic starting point for docking. Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is crucial for finding the optimal binding pose.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is a rapid and effective way to generate plausible binding hypotheses.

Tool Selection: AutoDock Vina is a widely used, accurate, and fast open-source docking program.[15][16]

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. Using the location of the co-crystallized ligand in the original 4EY7 PDB file as a guide, define a 3D grid box that encompasses the entire active site gorge of AChE.[12][16]

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center coordinates of the grid box, and its dimensions (in Angstroms).[13]

  • Run Vina: Execute the docking simulation from the command line. vina --config conf.txt

  • Analyze Results: Vina will output a PDBQT file containing multiple predicted binding poses (typically 9), ranked by their binding affinity score (in kcal/mol).[8] The log file contains the scores for each pose.

Rationale: By focusing the search on the known active site, we increase the efficiency and accuracy of the docking run. Analyzing multiple poses is important, as the top-scoring pose is not always the biologically correct one.

Docking Data Summary

The results from the docking simulation should be compiled into a clear table for comparison.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Example)
1-9.80.00TRP84, TYR130, PHE330
2-9.51.21TRP84, TYR334, ASP72
3-9.22.05TRP279, PHE330, TYR334
............

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, revealing the stability of the protein-ligand complex in a simulated physiological environment.[17][18]

Tool Selection: GROMACS is a powerful and highly efficient open-source MD engine.[19] The CHARMM36 force field is well-suited for protein-ligand simulations.[14]

MD Workflow Diagram

MD_Workflow Start Best Docked Pose (Protein-Ligand Complex) Topology Generate Topology (CHARMM36 Force Field) Start->Topology Solvation Solvate & Add Ions (TIP3P Water, Na+/Cl-) Topology->Solvation Minimization Energy Minimization Solvation->Minimization NPT NPT Equilibration (Constant Pressure/Temp) Minimization->NPT NVT NVT Equilibration (Constant Volume/Temp) Production Production MD Run (e.g., 100 ns) NVT->Production NPT->NVT Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Step-by-step workflow for a GROMACS MD simulation.

Protocol 4: GROMACS MD Simulation

  • Prepare Complex Structure: Select the best-scoring pose from the docking results. Merge the coordinate files of the protein and the ligand into a single PDB file.

  • Generate Ligand Topology: The standard force fields do not contain parameters for novel ligands. Use a server like CGenFF or the ATB to generate topology and parameter files for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol that are compatible with the CHARMM force field.[14][18]

  • Generate Protein Topology: Use the gmx pdb2gmx tool in GROMACS to generate the protein topology, selecting the CHARMM36 force field.

  • Combine Topologies: Manually edit the main topology file (topol.top) to include the ligand's parameter files (.itp and .prm).[18]

  • Create Simulation Box & Solvate: Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein surface) and gmx solvate to fill it with water molecules (e.g., TIP3P water model).

  • Add Ions: Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep-descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 1 ns) to allow the system to reach the target temperature (e.g., 300 K) while keeping the protein and ligand positions restrained.[18]

    • NPT Ensemble (Constant Pressure): Perform a second equilibration step (e.g., 1 ns) to adjust the system to the target pressure (e.g., 1 bar), allowing the box volume to fluctuate. This ensures the correct density.[18]

  • Production MD: Run the final simulation for a significant duration (e.g., 100-200 ns) without restraints to observe the natural dynamics of the system.

  • Analysis: Analyze the resulting trajectory for key metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to detail specific interactions.

Rationale: The multi-step equilibration process is crucial for gently stabilizing the system at the desired temperature and pressure before the production run. A long production run is necessary to adequately sample the conformational space and ensure the observed interactions are persistent and not transient artifacts.

Binding Free Energy Calculation

MD simulations can be post-processed to estimate the binding free energy, providing a more accurate quantification of binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state technique.[20]

Tool Selection: The g_mmpbsa tool (or the AMBER MMPBSA.py script applied to GROMACS trajectories) can be used for this analysis.[21][22]

Protocol 5: MM/PBSA Calculation

  • Extract Trajectory Frames: From the stable portion of the production MD trajectory (e.g., the last 50 ns), extract representative snapshots (frames) of the complex.

  • Run MM/PBSA Calculation: The script will process each frame according to the thermodynamic cycle below. For each snapshot, it calculates:

    • The free energy of the complex.

    • The free energy of the isolated protein.

    • The free energy of the isolated ligand.

  • Calculate ΔG_bind: The binding free energy is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Each term is a sum of molecular mechanics energy, polar solvation energy (from the PB model), and nonpolar solvation energy (from the SA model).[20]

  • Analyze Results: The final ΔG_bind is an average over all analyzed frames. The calculation can also be decomposed to identify the contribution of individual residues to the binding energy.

Thermodynamic Cycle for MM/PBSA

Thermodynamic_Cycle Complex_Solv [Protein-Ligand]solv Receptor_Solv [Protein]solv Receptor_Solv->Complex_Solv ΔG_bind (solv) Ligand_Solv [Ligand]solv Ligand_Solv->Complex_Solv ΔG_bind (solv) Complex_Gas [Protein-Ligand]gas Complex_Gas->Complex_Solv ΔG_solv (Complex) Receptor_Gas [Protein]gas Receptor_Gas->Receptor_Solv ΔG_solv (Protein) Receptor_Gas->Complex_Gas ΔE_MM Ligand_Gas [Ligand]gas Ligand_Gas->Ligand_Solv ΔG_solv (Ligand) Ligand_Gas->Complex_Gas ΔE_MM

Caption: Thermodynamic cycle used in MM/PBSA calculations.

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow for evaluating the interactions of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol with Acetylcholinesterase. The combination of molecular docking, molecular dynamics, and free energy calculations provides a multi-faceted view of the binding event, from initial pose prediction to an assessment of complex stability and affinity.

The results generated through this pipeline—including the predicted binding pose, key interacting residues, and a quantitative estimate of binding free energy—form a strong, data-driven hypothesis. This hypothesis can then be used to guide subsequent experimental validation, such as chemical synthesis and in vitro enzyme inhibition assays, thereby accelerating the drug discovery process in a targeted and cost-effective manner.

References

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (n.d.). YouTube. Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link]

  • Gohlke, H., & Case, D. A. (2004). Calculation of absolute protein–ligand binding free energy from computer simulations. PNAS. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link]

  • BioExcel. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Retrieved from [Link]

  • The Molecular Guy. (2024). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Retrieved from [Link]

  • MaddyList. (2024). GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. YouTube. Retrieved from [Link]

  • Martí, S., & Roca, M. (2013). Free Energy Calculations for Protein–Ligand Binding Prediction. Methods in Molecular Biology. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]

  • Jorgensen, W. L. Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. Retrieved from [Link]

  • The Computational Chemist. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Molecular Modeling Lab. (n.d.). Tutorial:amber. Biowiki. Retrieved from [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • Roca, M., et al. (2013). Free Energy Calculations for Protein-Ligand Binding Prediction. PubMed. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • Oh-oka, K., et al. (2021). Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model. NIH. Retrieved from [Link]

  • Genheden, S., & Ryde, U. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • Amber MD. (n.d.). Amber Advanced Tutorials - Tutorial 3 - MM-PBSA - Introduction. Retrieved from [Link]

  • RCSB PDB. (n.d.). Homepage. Retrieved from [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

  • while true do;. (2024). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Amber MD. (n.d.). Amber Advanced Tutorials - Tutorial 3 - MMPBSA.py - Section 4. Retrieved from [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

  • Burley, S. K., et al. (2023). RCSB Protein Data Bank: visualizing groups of experimentally determined PDB structures alongside computed structure models of proteins. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Molecular Modeling Lab. (2022). Ammm:MM/PBSA with amber: theory and application. Biowiki. Retrieved from [Link]

  • Pandolfi, F., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Graphviz. (n.d.). User Guide. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Introduction to Protein Data Bank Format. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • ResearchGate. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation | Request PDF. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]

  • Ashdin Publishing. (n.d.). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

Sources

Foundational

The Piperidine Nucleus: A Technical Guide to its Discovery, History, and Synthesis

Abstract The piperidine ring, a simple six-membered nitrogen heterocycle, represents one of the most significant structural motifs in the landscape of natural products and synthetic pharmaceuticals. Its journey from a pu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a simple six-membered nitrogen heterocycle, represents one of the most significant structural motifs in the landscape of natural products and synthetic pharmaceuticals. Its journey from a pungent compound in black pepper to a privileged scaffold in modern drug discovery is a story of chemical inquiry, structural elucidation, and synthetic innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the discovery and history of piperidine-containing compounds. We will traverse the initial isolation from natural sources, the landmark chemical degradations and syntheses that defined its structure, and the evolution of synthetic methodologies from classical reductions to sophisticated asymmetric and transition-metal-catalyzed strategies. This guide emphasizes the causality behind experimental choices, provides detailed protocols for seminal experiments, and offers a comparative analysis of key synthetic routes, grounding all claims in authoritative references.

The Genesis: From Natural Alkaloids to a Fundamental Heterocycle

The story of piperidine begins not in a laboratory, but in the natural world. The piperidine scaffold is a recurring theme in a vast class of nitrogenous plant-derived compounds known as alkaloids.

The Pungent Origins: Piperine and the First Isolation of Piperidine

The first encounter with the piperidine nucleus was indirect, through the study of Piper nigrum (black pepper). In 1819, Hans Christian Ørsted first isolated the crystalline substance responsible for pepper's sharp taste, naming it piperine .[1] However, it was the Scottish chemist Thomas Anderson in 1850, and independently the French chemist Auguste Cahours in 1852, who first isolated piperidine itself.[2] They achieved this by treating piperine with nitric acid, which hydrolyzed the amide bond, breaking piperine down into piperic acid and the volatile, amine-like base, which Cahours named piperidine, derived from the Latin Piper for pepper.[2]

This initial discovery established a fundamental link between a complex natural product and a simpler, foundational heterocyclic structure.

Protocol 1: Conceptual Hydrolysis of Piperine to Isolate Piperidine

This protocol outlines the chemical principle behind the original discoveries, where the amide bond of piperine is cleaved to release the piperidine ring.

  • Starting Material: Piperine (C₁₇H₁₉NO₃), extracted from black pepper.

  • Hydrolysis: Piperine is subjected to hydrolysis, historically with nitric acid or more commonly today with a strong base like potassium hydroxide (KOH) in an alcoholic solvent (e.g., ethanol).

  • Reaction: The mixture is heated under reflux. The hydroxide ion attacks the carbonyl carbon of the amide linkage in piperine.

  • Cleavage: The C-N amide bond breaks, yielding the potassium salt of piperic acid and the free base, piperidine.

  • Isolation: Upon cooling, the piperic acid salt may precipitate. The reaction mixture is then distilled. Piperidine, being a volatile liquid (boiling point 106 °C), is collected as the distillate.[3]

  • Purification: The collected distillate can be further purified by fractional distillation to yield pure piperidine (C₅H₁₁N).

The Hemlock's Secret: Coniine, the First Alkaloid to be Synthesized

While piperine provided the first glimpse of the piperidine ring, it was a far more notorious natural product that cemented its place in chemical history: coniine . This volatile, toxic alkaloid is the principal poison of hemlock (Conium maculatum) and is infamous for its role in the execution of Socrates.[4]

Coniine was first isolated in 1827, but its true significance for organic chemistry came decades later.[5] The elucidation of its structure and its eventual total synthesis were landmark achievements that validated emerging theories of chemical structure and paved the way for the synthesis of other complex alkaloids.

Deciphering the Ring: Early Structural Elucidation

In the 19th century, before the advent of spectroscopic techniques, chemists relied on a combination of elemental analysis, functional group tests, and chemical degradation to piece together molecular structures. The work of August Wilhelm von Hofmann on coniine is a masterclass in this deductive chemical reasoning.

Hofmann's Degradation of Coniine

Hofmann subjected coniine to a series of chemical transformations to break it down into smaller, identifiable fragments. His logic provided the crucial evidence that coniine was a derivative of piperidine.[6]

  • Determination of a Secondary Amine: Hofmann established that coniine (C₈H₁₇N) was a secondary amine, as it contained a hydrogen on the nitrogen atom that could be replaced.[6]

  • Dehydrogenation to Conyrine: By heating coniine with zinc dust, Hofmann performed a dehydrogenation, removing six hydrogen atoms to produce a new aromatic compound he named conyrine (C₈H₁₁N).[7]

  • Oxidation to a Pyridine Core: Crucially, when conyrine was oxidized with potassium permanganate (KMnO₄), it yielded pyridine-2-carboxylic acid (also known as picolinic acid).[6][8] This was the "smoking gun." The formation of this specific pyridine derivative proved two things:

    • Coniine contained a six-membered nitrogen-containing ring (a piperidine ring, the saturated version of pyridine).

    • The side chain attached to the ring was located at the C-2 position (the alpha position).

  • Identifying the Side Chain: The oxidation cleaved off the side chain. By comparing the molecular formulas of conyrine (C₈H₁₁N) and pyridine-2-carboxylic acid (C₆H₅NO₂), Hofmann deduced the lost fragment had the formula C₂H₆. However, the full side chain on coniine must be C₃H₇ (propyl group) to account for the original formula of conyrine. The final piece of evidence came from another degradation method, Hofmann exhaustive methylation , which ultimately yielded n-octane, confirming the side chain was an n-propyl group, not an isopropyl group.[6]

This logical sequence of degradation and analysis allowed Hofmann to correctly propose the structure of coniine as 2-propylpiperidine .

Figure 1: Logical workflow of Hofmann's structural elucidation of coniine.

The Era of Synthesis: From Classical Methods to Industrial Production

With a structure proposed, the ultimate proof lay in its total synthesis from simpler, known starting materials. This challenge was met by Albert Ladenburg, whose work on piperidine and coniine marked a pivotal moment in organic synthesis.

The Ladenburg Synthesis of Piperidine (1884)

Before tackling the more complex coniine, Ladenburg first reported the synthesis of the parent piperidine ring itself in 1884. His method was a direct and chemically robust reduction of pyridine. This reaction, often called the Ladenburg reduction, demonstrated that the aromatic pyridine ring could be saturated to form the aliphatic piperidine ring, confirming the structural relationship Hofmann had proposed.

Protocol 2: The Ladenburg Reduction of Pyridine to Piperidine

This protocol is based on Ladenburg's classical 1884 synthesis, a foundational method in heterocyclic chemistry.

  • Starting Material: Pyridine (C₅H₅N).

  • Reaction Setup: Pyridine is dissolved in an absolute (anhydrous) alcohol, typically ethanol.

  • Reducing Agent: Metallic sodium (Na) is added portion-wise to the solution. The sodium reacts with ethanol to generate hydrogen in situ.

  • Reduction: The reaction is heated, often to the boiling point of ethanol. The nascent hydrogen produced from the Na/EtOH reaction reduces the aromatic pyridine ring. This proceeds through a series of steps, likely involving di- and tetrahydro-pyridine intermediates.

  • Work-up: After all the sodium has reacted, the mixture is cooled. Water is added to quench any remaining reactive species. The resulting basic solution is then distilled to isolate the piperidine product.

  • Overall Transformation: C₅H₅N + 3 H₂ → C₅H₁₀NH

The Landmark Synthesis of Coniine (1886)

Two years later, in 1886, Ladenburg applied similar principles to achieve the first-ever total synthesis of an alkaloid: (±)-coniine (a racemic mixture of the two enantiomers).[4] This achievement was a monumental validation of the structural theory of organic chemistry.

The synthesis proceeded in three key stages:

  • Side Chain Installation: Ladenburg started with 2-methylpyridine (α-picoline). He performed a condensation reaction with acetaldehyde to attach a two-carbon side chain, forming 2-propenylpyridine.

  • Ring Reduction: In a manner analogous to his piperidine synthesis, he used sodium in ethanol to reduce the pyridine ring of 2-propenylpyridine to a piperidine ring. This step also reduced the double bond in the side chain.

  • Result: The final product was racemic (±)-coniine. Ladenburg later resolved this mixture using fractional crystallization with a chiral acid ((+)-tartaric acid) to isolate the naturally occurring enantiomer and confirm its identity.[4]

Figure 2: Key steps in Ladenburg's landmark 1886 synthesis of coniine.

Modern Synthetic Strategies for Piperidine Synthesis

While the Ladenburg reduction was historically crucial, modern synthesis demands higher efficiency, milder conditions, greater functional group tolerance, and stereochemical control. The catalytic hydrogenation of pyridine remains the cornerstone of industrial piperidine production, but a diverse array of sophisticated methods has been developed for laboratory and pharmaceutical applications.

Catalytic Hydrogenation of Pyridines

This is the most direct and atom-economical method for synthesizing piperidines and is used for large-scale industrial production. It involves treating a pyridine precursor with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst.

Key Parameters:

  • Catalysts: A variety of catalysts are effective, with the choice depending on the desired selectivity and the presence of other functional groups. Common examples include Rhodium on carbon (Rh/C), Rhodium(III) oxide (Rh₂O₃), Platinum(IV) oxide (PtO₂), and Raney Nickel. Rhodium-based catalysts are often favored for their high activity under milder conditions and selectivity, minimizing the over-reduction (C-N bond cleavage) that can be an issue with other catalysts.

  • Conditions: Reactions can be run under a wide range of temperatures (room temperature to >200 °C) and pressures (5 to >100 atm). Milder conditions are generally preferred to enhance selectivity and safety.

Catalytic_Cycle cluster_cycle Simplified Rh-Catalyzed Hydrogenation Rh_cat [Rh] Catalyst Rh_H2 [Rh]-H₂ Rh_cat->Rh_H2 H₂ Oxidative Addition Rh_Py_H2 [Rh]-Pyridine-H₂ Complex Rh_H2->Rh_Py_H2 Pyridine Coordination Rh_DHP_H [Rh]-Dihydropyridine-H Complex Rh_Py_H2->Rh_DHP_H First H₂ Insertion Rh_THP [Rh]-Tetrahydropyridine Complex Rh_DHP_H->Rh_THP Second H₂ Insertion THP_release Rh_THP->THP_release Third H₂ Insertion & Reductive Elimination THP_release->Rh_cat Piperidine Piperidine THP_release->Piperidine Product Release Py Pyridine Py->Rh_Py_H2

Figure 3: Conceptual catalytic cycle for the hydrogenation of pyridine.
Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition method for constructing the piperidine ring. It is a modification of the classic Diels-Alder reaction where a nitrogen atom is part of either the diene or, more commonly, the dienophile (in the form of an imine). This reaction forms two carbon-carbon bonds and a carbon-nitrogen bond, often in a single, highly stereocontrolled step. The mechanism can be either a concerted pericyclic reaction or a stepwise Mannich-Michael pathway, often depending on the catalyst and substrates used.

Asymmetric Synthesis and Stereochemical Control

Many biologically active piperidine-containing drugs are chiral, meaning that precise control over the three-dimensional arrangement of atoms (stereochemistry) is critical. Modern asymmetric synthesis provides powerful tools to achieve this.

  • Chiral Catalysts: Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze reactions like the aza-Michael addition. The catalyst creates a chiral environment around the reactants, guiding the reaction to favor the formation of one enantiomer over the other.

  • Transition State Models: The stereochemical outcome is rationalized through transition state models. For example, in a chiral phosphoric acid-catalyzed reaction, the acid protonates the substrate, and its bulky chiral backbone sterically blocks one face of the molecule, forcing the nucleophile to attack from the less hindered face, leading to a highly enantioenriched product.

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on factors such as scale, desired substitution pattern, required stereochemistry, and cost. Classical methods are historically significant and can be effective for simple structures, while modern catalytic methods offer unparalleled efficiency and control.

Synthesis RouteTypical Catalyst / ReagentTemperature (°C)Pressure (atm)TimeTypical Yield (%)Key Advantages & Disadvantages
Ladenburg Reduction Sodium (Na) in Ethanol~78 (reflux)AmbientVariableModerate-GoodAdv: Historical, uses simple reagents. Dis: Stoichiometric metal, harsh conditions, limited functional group tolerance.
Catalytic Hydrogenation Rhodium/Carbon (Rh/C)805~1.5 h>99Adv: Highly efficient, atom-economical, scalable. Dis: Requires H₂ gas and pressure equipment, catalyst cost.
Catalytic Hydrogenation Platinum(IV) oxide (PtO₂)Room Temp50 - 706 - 10 hHighAdv: High yield, reliable. Dis: Higher pressure, potential for over-reduction.
Aza-Diels-Alder Lewis Acid or OrganocatalystVariableAmbientVariableGood-ExcellentAdv: Excellent stereocontrol, rapid complexity generation. Dis: Substrate synthesis can be multi-step.
Asymmetric Aza-Michael Chiral Phosphoric AcidRoom TempAmbient12 - 24 h75-95Adv: High enantioselectivity (often >90% ee). Dis: Catalyst development, specific substrate requirements.
Data synthesized from multiple sources for comparative purposes.

Conclusion

The journey of the piperidine ring from its discovery in black pepper to its central role in modern medicine is a testament to over 170 years of chemical innovation. The foundational work of Anderson, Hofmann, and Ladenburg provided the critical first steps in isolating, characterizing, and synthesizing this fundamental heterocycle. Their classical methods, born from deductive reasoning and chemical degradation, laid the groundwork for today's advanced synthetic strategies. Modern chemists, armed with an arsenal of transition-metal catalysts and sophisticated asymmetric methods, can now construct complex, stereodefined piperidine derivatives with a level of precision unimaginable to their 19th-century predecessors. This continued evolution in synthetic chemistry ensures that the piperidine scaffold, first glimpsed in a common spice, will remain a privileged and indispensable building block for the development of future therapeutics.

References

  • Enantioselective synthesis of piperidines through the formation of chiral mixed phosphoric acid acetals: experimental and theoretical studies. (2014). Angewandte Chemie (International Ed. in English). [Link]

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository. [Link]

  • Coniine, C_8H_17N, is the toxic principle of the poison hemlock drunk by Socrates. When subjected... (n.d.). Homework.Study.com. [Link]

  • Aza-Diels–Alder reaction. (n.d.). Wikipedia. [Link]

  • Coniine - Structural elucidation. (n.d.). Slideshare. [Link]

  • Coniine. (n.d.). Wikipedia. [Link]

  • lecture#3-coniine.pptx. (n.d.). Slideshare. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository. [Link]

  • STRUCTURE ELUCIDATION OF CONIINE#CONIINE. (2020). YouTube. [Link]

  • The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. (2017). Master Organic Chemistry. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (2024). ResearchGate. [Link]

  • Coniine structure elucidation SLIDESHARE sem 5 bsc. (n.d.). Slideshare. [Link]

  • Chiral phosphoric acid catalyzed intermolecular [4 + 2] cycloaddition for the synthesis of chiral azomethine imines: mechanism and stereochemical model. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Pyridine‐Stabilized Rhodium Nanoparticles in Ionic Liquids as Selective Hydrogenation and Transfer Hydrogenation Catalysts. (n.d.). ResearchGate. [Link]

  • Preparation of piperidine from pyridine?. (2008). Sciencemadness.org. [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. [Link]

  • Piperine. (n.d.). Wikipedia. [Link]

  • Piperidine. (n.d.). PubChem. [Link]

  • Piperidine Synthesis. (n.d.). DTIC. [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. (2020). SlidePlayer. [Link]

  • Alkaloids: General structure elucidation. (n.d.). CUTM Courseware - Centurion University. [Link]

  • UNIT – I–Alkaloids-SCY1615. (n.d.). Sathyabama Institute of Science and Technology. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). PMC. [Link]

Sources

Exploratory

The Piperidine Sulfonyl Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] When combined with a sulfonyl moiety, it gives rise to a versatile class of compounds—piperidine sulfonyl derivatives—with a broad spectrum of biological activities. These activities range from enzyme inhibition and anticancer properties to targeting central nervous system disorders.[3][4][5] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine sulfonyl compounds. By dissecting the core scaffold and analyzing the impact of various structural modifications, we aim to provide actionable insights for medicinal chemists and drug development professionals. This guide will delve into the causality behind experimental choices, present detailed methodologies, and visualize key concepts to empower the rational design of novel therapeutics.

The Piperidine Sulfonyl Moiety: A Privileged Scaffold in Medicinal Chemistry

The prevalence of the piperidine heterocycle in pharmaceuticals is a testament to its favorable physicochemical properties, including its ability to modulate lipophilicity and aqueous solubility, and to form crucial hydrogen bonds with biological targets.[1][6] The sulfonamide group, a well-established bioisostere of the carboxylic acid, also forms a network of hydrogen bonds and is a key feature in many marketed drugs.[7] The combination of these two moieties in piperidine sulfonyl derivatives creates a synthetically accessible and highly adaptable scaffold for exploring diverse chemical spaces and biological targets.[8]

The versatility of this scaffold is evident in its wide range of biological applications, including:

  • Enzyme Inhibition: Piperidine sulfonyl compounds have shown potent inhibitory activity against various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease, lipoxygenase (LOX), and cyclin-dependent kinase 9 (CDK9) in cancer.[3][9][10]

  • Anticancer Activity: These compounds can induce oxidative stress and glutathione depletion in cancer cells, leading to cytotoxic effects against various cancer cell lines, including leukemia, melanoma, and breast cancer.[4][11]

  • Central Nervous System (CNS) Applications: The scaffold is integral to ligands for sigma receptors and has been explored for the development of antipsychotics and treatments for other CNS disorders.[12][13]

  • Antibacterial Agents: Novel sulfonamide derivatives containing a piperidine moiety are being investigated as bactericides for managing plant bacterial diseases by targeting enzymes like dihydropteroate synthase (DHPS).[8]

The following sections will deconstruct the piperidine sulfonyl scaffold to elucidate the key structure-activity relationships that govern its biological activity.

Deconstructing the Scaffold: A Systematic SAR Analysis

The biological activity of piperidine sulfonyl compounds is highly dependent on the nature, position, and stereochemistry of substituents on both the piperidine ring and the sulfonyl group. A systematic analysis of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The Sulfonyl Moiety and its Aryl/Alkyl Substituents

The group attached to the sulfonyl moiety (often an aryl ring) plays a critical role in target engagement. Modifications to this part of the molecule can significantly impact binding affinity and selectivity.

  • Substitution on the Aryl Ring: The electronic and steric properties of substituents on an aryl sulfonyl group are key determinants of activity. For instance, in a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, electron-withdrawing groups like 2,4-dinitro on the phenyl ring of the sulfonamide were found to be the most potent antituberculosis agents.[14] In another study on α-glucosidase inhibitors, a 2,5-dimethoxy phenyl substitution on the sulfonamide resulted in the most potent compound, suggesting a more complex interplay of electronic and steric effects.[15]

  • Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic ring can lead to significant changes in activity. In the development of LpxH inhibitors, replacing a trifluoromethyl-substituted phenyl ring with a pyridine ring dramatically enhanced the potency. The position of the nitrogen atom in the pyridine ring was critical, with the ortho position relative to the piperazine linkage providing a 3.2- to 4.2-fold reduction in the IC50 value compared to the parent phenyl compound.[16][17]

The Piperidine Ring: Core of the Scaffold

The piperidine ring itself can be modified in several ways, including substitution on the nitrogen atom and on the carbon atoms of the ring.

  • N-Substitution: The substituent on the piperidine nitrogen is a key vector for modulating the compound's properties. In a study of sulfonamides as potential treatments for Alzheimer's disease, N-ethyl substitution on the piperidine nitrogen was found to decrease the inhibitory potential against acetylcholinesterase and butyrylcholinesterase compared to the unsubstituted molecules.[18] In contrast, for a series of CDK9 inhibitors, the introduction of saturated aliphatic rings or aromatic heterocycles on the nitrogen of a piperidine-like moiety led to potent inhibition.[10]

  • Ring Substitution and Fused Systems: Attaching substituents to the carbon atoms of the piperidine ring or fusing the ring with other cyclic systems can impart conformational rigidity and introduce new interaction points with the target. A library of piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydroisoquinolines, exhibited cytotoxic effects in cancer cell lines.[4] The discovery of potent farnesyltransferase inhibitors revealed that all four substituents on the piperidine core played an important role in inhibition.[19]

The Linker: Connecting the Moieties

In many piperidine sulfonyl compounds, a linker connects the core scaffold to other chemical moieties. The nature and length of this linker can be critical for optimal activity.

  • Linker Length: For a series of sigma receptor ligands, the length of the carbon chain linking the sulfonyl group to an aryl moiety was found to be optimal at one carbon (n=1), exhibiting higher affinities compared to linkers with zero or two carbons (n=0 and 2).[12]

  • Linker Composition: The atoms comprising the linker also influence activity. In the development of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, amino acids like alanine and piperidine-3-carboxylic acid were used as linkers, though they did not improve antitubercular activity in that specific series.[14]

The following diagram illustrates the key modifiable positions on the piperidine sulfonyl scaffold that are crucial for SAR studies.

Caption: Key modification points on the piperidine sulfonyl scaffold for SAR studies.

Data-Driven Insights: Quantitative SAR Analysis

The following table summarizes quantitative data from various studies, highlighting the impact of specific structural modifications on the biological activity of piperidine sulfonyl compounds.

Compound Series/DerivativeTarget/Cell LineKey Structural ModificationIC50/Ki ValueReference
Pyridinyl Sulfonyl PiperazineE. coli LpxHPhenyl ring replaced with pyridine (ortho-N)85 nM[16][17]
Pyridinyl Sulfonyl PiperazineE. coli LpxHPhenyl ring replaced with pyridine (meta-N)2464 nM[16][17]
Pyridinyl Sulfonyl PiperazineE. coli LpxHPhenyl ring replaced with pyridine (para-N)3182 nM[16][17]
Sulfonamide DerivativesCDK9Piperidine ring replaced with cyclohexane19 nM[10]
Sulfonamide DerivativesCDK9Piperidine ring replaced with cyclobutane7 nM[10]
Sulfonamide DerivativesCDK9Piperidine ring replaced with a thiazole ring3.8 nM[10]
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ1 receptorOptimal linker length (n=1)Ki = 0.96 nM[12]
Aromatic SulfonamidesK562 leukemia cellsFused piperidine ring (e.g., tetrahydroquinoline)< 10 µM[4]

Experimental Protocols: Synthesis and Biological Evaluation

The successful development of novel piperidine sulfonyl compounds relies on robust synthetic methods and reliable biological assays.

General Synthesis of N-Substituted Piperidine Sulfonamides

A common method for the synthesis of piperidine sulfonamides involves the coupling of a sulfonyl chloride with a piperidine derivative.[3][20]

Step 1: Synthesis of the Parent Sulfonamide

  • Suspend 1-aminopiperidine in water and cool the mixture to 0-5 °C.

  • Maintain the pH at 9 by adding an aqueous solution of sodium carbonate.

  • Add benzenesulfonyl chloride dropwise to the reaction mixture over 2-5 minutes while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, filter the solid product, wash with cold water, and dry to obtain the parent N-(piperidin-1-yl)benzenesulfonamide.[3][20]

Step 2: N-Alkylation/Arylation

  • Dissolve the parent sulfonamide in N,N-dimethylformamide (DMF).

  • Add sodium hydride (NaH) to the solution and stir for 30 minutes.

  • Add the desired electrophile (e.g., an alkyl halide or aryl halide) to the reaction mixture.

  • Stir the mixture at room temperature for an appropriate time, monitoring by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9][20]

The following diagram illustrates a general workflow for the synthesis and evaluation of piperidine sulfonyl compounds.

workflow start Design of Piperidine Sulfonyl Analogs synthesis Synthesis of Target Compounds start->synthesis purification Purification and Characterization synthesis->purification screening In Vitro Biological Screening purification->screening sar_analysis Structure-Activity Relationship Analysis screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis in_vivo In Vivo Studies lead_optimization->in_vivo end Candidate Drug in_vivo->end

Caption: A typical workflow for the discovery of piperidine sulfonyl-based drugs.

In Vitro Enzyme Inhibition Assay (Example: Acetylcholinesterase)

The inhibitory activity of piperidine sulfonyl compounds against enzymes like acetylcholinesterase (AChE) is often determined using a colorimetric method.[5]

Principle: The assay is based on the measurement of the rate of formation of thiocholine, which is produced when acetylthiocholine is hydrolyzed by AChE. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at a specific wavelength.

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, a solution of DTNB, the test compound at various concentrations, and the AChE enzyme solution.

  • Incubate the mixture for a specified time at a controlled temperature.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance of the wells at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The piperidine sulfonyl scaffold is a remarkably versatile and privileged structure in medicinal chemistry, offering a wealth of opportunities for the development of novel therapeutics. A deep understanding of the structure-activity relationships governing the biological effects of these compounds is paramount for successful drug design. This guide has systematically deconstructed the scaffold, highlighting the critical roles of the sulfonyl moiety, the piperidine ring, and any linking groups in modulating activity.

Future research in this area will likely focus on:

  • Exploring Novel Substituents and Ring Systems: The continued exploration of diverse chemical space through the synthesis of novel analogs with unique substituents and fused ring systems will undoubtedly lead to the discovery of compounds with improved potency and selectivity.

  • Targeting New Biological Pathways: While much is known about the activity of these compounds against established targets, their potential to modulate other biological pathways remains an exciting area of investigation.

By integrating the principles of medicinal chemistry with robust experimental validation, the full therapeutic potential of the piperidine sulfonyl scaffold can be realized, leading to the development of next-generation medicines for a wide range of diseases.

References

  • Khalid, H., Aziz-ur-Rehman, Abbasi, M. A., Malik, A., Ashraf, M., Ahmad, I., & Ismail, T. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(16), 9031-9036. [Link]

  • Aziz-ur-Rehman, Khalid, H., Abbasi, M. A., Malik, A., Ashraf, M., Ahmad, I., & Ismail, T. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. [Link]

  • Abbasi, M. A., Aziz-ur-Rehman, Khalid, H., Malik, A., Ashraf, M., Ahmad, I., & Ismail, T. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry. [Link]

  • He, Y., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Journal of the American Chemical Society Au. [Link]

  • He, Y., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. ACS Publications. [Link]

  • Cumming, J. N., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842. [Link]

  • Buser, C. A., et al. (1998). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[17][21]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. PubMed. [Link]

  • Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9877-9889. [Link]

  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Madácsi, R., et al. (2013). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. Medicinal Chemistry, 9(7), 911-919. [Link]

  • Abbas, M., et al. (2014). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 71, 196-206. [Link]

  • Xu, H., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2758. [Link]

  • Rehman, S., et al. (2024). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Amerigo Scientific. (n.d.). Piperidine-1-sulfonyl chloride (96%). Amerigo Scientific. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of novel benzamide–piperazine–sulfonamide hybrids. ResearchGate. [Link]

  • Trofimov, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Aziz-ur-Rehman, et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate. [Link]

  • University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona. [Link]

  • ResearchGate. (n.d.). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. ResearchGate. [Link]

  • Nagasu, T., et al. (2002). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 45(25), 5485-5493. [Link]

  • Wang, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

  • ResearchGate. (n.d.). Sulfonamide derivatives of piperidine. ResearchGate. [Link]

  • Chai, X., et al. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry, 68(11), 11962-11978. [Link]

  • Shishkov, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1339. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

Sources

Protocols & Analytical Methods

Method

"using 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in enzyme inhibition assays"

An Application Guide for the Characterization of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in Enzyme Inhibition Assays Abstract This technical guide provides a comprehensive framework for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in Enzyme Inhibition Assays

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in enzyme inhibition assays. While this specific molecule may be a novel investigational agent, its structure combines three key pharmacophores: a pyridine-2-thiol head, a central sulfonyl group, and a piperidine tail. This unique combination suggests a high potential for interaction with various enzyme classes. This document outlines detailed protocols for initial screening, determination of potency (IC₅₀), and preliminary mechanism of action studies. The methodologies are designed to be adaptable to a wide range of enzyme targets and assay formats (e.g., absorbance, fluorescence). By explaining the rationale behind experimental choices and including critical controls, this guide ensures the generation of robust and reproducible data.

Introduction and Scientific Background

Enzyme inhibitors are foundational to both biochemical research and pharmaceutical development.[1] The compound 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is an intriguing candidate for enzyme inhibition studies due to its composite structure.

  • The Pyridine-2-thiol Moiety: The core of the molecule's potential activity lies in the pyridine-2-thiol group. This functional group exists in a tautomeric equilibrium with its thione form (pyridine-2(1H)-thione).[2] The thiol (-SH) group is a potent nucleophile and can form covalent bonds with reactive residues, such as cysteine, in an enzyme's active site, potentially leading to irreversible or slowly reversible inhibition.[3][4] Furthermore, thiol groups are known to chelate metal ions, making this compound a candidate for inhibiting metalloenzymes.[5]

  • The Sulfonylpiperidine Scaffold: The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, frequently found in approved pharmaceuticals due to its favorable physicochemical properties.[6] When combined with a sulfonyl group, this moiety can form hydrogen bonds and other non-covalent interactions within an enzyme's binding pocket, contributing to the compound's affinity and specificity.[7][8]

Given these structural features, 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol warrants investigation against a variety of enzyme classes, particularly cysteine proteases, metalloproteinases, and kinases, where cysteine residues or metal ions are critical for function.

Compound Properties and Handling

A clear understanding of the test compound's properties is critical for accurate and reproducible assay development.

PropertyValueSource / Notes
IUPAC Name 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol-
CAS Number 852400-11-4American Elements[9]
Molecular Formula C₁₀H₁₄N₂O₂S₂Calculated
Molecular Weight 274.36 g/mol Calculated
Solubility Soluble in DMSO, DMF, and Ethanol. Poorly soluble in aqueous buffers.Assumed based on typical organic small molecules. Must be determined empirically.
Purity >95%Recommended for all biological assays.
Storage Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles.-

Preparation of Stock Solutions: It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, typically 100% DMSO.[10] This minimizes the final concentration of the solvent in the assay, which can itself affect enzyme activity. A common stock concentration is 10-50 mM.

Experimental Design and Protocols

The following protocols provide a logical workflow for characterizing a novel inhibitor. The process begins with a simple screening assay, proceeds to quantify potency, and finishes with studies to elucidate the mechanism of inhibition.

Workflow Overview

The overall experimental process follows a staged approach to efficiently characterize the inhibitor.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_ic50 Phase 3: Potency Determination cluster_moa Phase 4: Mechanism of Action P1 Prepare 10 mM Stock in 100% DMSO P2 Prepare Assay Buffer, Enzyme, and Substrate S1 Single-Point Assay (e.g., 10 µM Inhibitor) P2->S1 S2 Calculate % Inhibition S1->S2 I1 Generate Serial Dilutions of Inhibitor S2->I1 If >50% Inhibition I2 Run Dose-Response Assay I1->I2 I3 Plot % Inhibition vs. log[Inhibitor] I2->I3 I4 Calculate IC50 Value I3->I4 M1 Vary Substrate and Inhibitor Concentrations I4->M1 M2 Generate Lineweaver-Burk or Dixon Plots M1->M2 M3 Determine Ki and Inhibition Type M2->M3

Caption: General workflow for enzyme inhibitor characterization.

Protocol 1: General Enzyme Inhibition Screening Assay

Objective: To determine if 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol inhibits the target enzyme at a single, fixed concentration.

Rationale: This is a rapid first-pass experiment to identify inhibitory activity without the need for a full dose-response curve, saving time and reagents. A concentration of 10 µM is often used as a standard screening concentration.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay Buffer (optimized for pH and ionic strength for the enzyme)

  • 10 mM stock of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in DMSO

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader

Step-by-Step Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare working solutions of the enzyme and substrate at 2X the final desired concentration in Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • 100% Activity Control (Negative Control): 50 µL Assay Buffer + 1 µL DMSO.

    • Test Compound: 50 µL Assay Buffer + 1 µL of 1 mM inhibitor in DMSO (yields 10 µM final concentration).

    • Positive Control: 50 µL Assay Buffer + 1 µL of a known inhibitor (at a concentration known to give >80% inhibition).

    • No Enzyme Control (Background): 50 µL Assay Buffer + 1 µL DMSO.

  • Enzyme Addition: Add 50 µL of the 2X enzyme solution to all wells except the "No Enzyme Control". Add 50 µL of Assay Buffer to the "No Enzyme Control" wells.

  • Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at the enzyme's optimal temperature.[11][12] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 100 µL of the 2X substrate solution to all wells to start the reaction. The total volume should now be 200 µL.

  • Measure Signal: Immediately place the plate in a microplate reader and measure the signal (absorbance, fluorescence) over time (kinetic assay) or after a fixed incubation period (endpoint assay). The rate of reaction should be determined from the initial linear portion of the progress curve.[11]

Data Analysis:

  • Subtract the average background signal (No Enzyme Control) from all other wells.

  • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Rate of Test Compound / Rate of 100% Activity Control)) * 100

Protocol 2: IC₅₀ Value Determination

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).[1][13]

Rationale: The IC₅₀ value is a standard measure of an inhibitor's potency.[14] A lower IC₅₀ indicates a more potent compound. This protocol uses a serial dilution to test the inhibitor across a range of concentrations.

G cluster_prep Stock Preparation cluster_dilution Serial Dilution in Assay Plate stock 10 mM Stock in 100% DMSO A1 100 µM stock->A1 Initial Dilution A2 33.3 µM A1->A2 1:3 dilution A3 11.1 µM A2->A3 1:3 dilution A4 3.7 µM A3->A4 1:3 dilution A5 1.2 µM A4->A5 1:3 dilution A6 0.4 µM A5->A6 1:3 dilution A7 ... A6->A7 1:3 dilution A8 0 µM (Vehicle) Control

Caption: Workflow for preparing a serial dilution for an IC₅₀ assay.

Step-by-Step Procedure:

  • Prepare Serial Dilutions: Prepare a top concentration of the inhibitor in an initial well (e.g., 100 µM). Perform a 1:2 or 1:3 serial dilution across 8-12 points in the 96-well plate.[15] Also include a vehicle-only control (e.g., DMSO).

  • Assay Performance: Follow the same steps as the screening assay (Protocol 1), adding the enzyme solution to the wells containing the serially diluted inhibitor.

  • Initiate and Measure: Start the reaction by adding the substrate and measure the reaction rate for each inhibitor concentration.

Data Analysis and Presentation:

  • Calculate the Percent Inhibition for each concentration as described previously.

  • Plot Percent Inhibition (Y-axis) versus the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism or R.[10] The equation is typically: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

  • The IC₅₀ is the concentration at which the curve passes through the 50% inhibition mark.

Example Data Table:

[Inhibitor] (µM)log[Inhibitor]% Inhibition (Mean ± SD, n=3)
100.002.0098.5 ± 1.1
33.331.5295.2 ± 2.4
11.111.0588.1 ± 3.1
3.700.5775.4 ± 2.8
1.230.0949.8 ± 4.5
0.41-0.3924.6 ± 3.9
0.14-0.8610.1 ± 2.2
0.00-0.0 ± 1.5
Calculated IC₅₀ ~1.25 µM
Protocol 3: Preliminary Mechanism of Action (MoA) Studies

Objective: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.[11]

Rationale: Understanding the MoA provides insight into how the inhibitor interacts with the enzyme (e.g., binding at the active site vs. an allosteric site). This is typically done by measuring reaction rates at various substrate and inhibitor concentrations.

Step-by-Step Procedure:

  • Experimental Design: This experiment requires a matrix of conditions.

    • Select 3-4 fixed concentrations of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • For each inhibitor concentration, vary the substrate concentration across a wide range (e.g., 0.25x Kₘ to 10x Kₘ, where Kₘ is the Michaelis constant for the substrate).

  • Assay Performance: Run the enzyme assays for every combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each condition.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk): 1/V₀ (Y-axis) vs. 1/[Substrate] (X-axis).

    • Plot a separate line for each inhibitor concentration. The pattern of line intersections reveals the mechanism of inhibition:

      • Competitive: Lines intersect on the Y-axis.

      • Non-competitive: Lines intersect on the X-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the upper-left quadrant.

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Pipetting errors; Incomplete mixing; Compound precipitation.Use calibrated pipettes; Mix plate thoroughly after each addition; Check compound solubility in final assay buffer.
No inhibition observed Inhibitor is not active against the target; Inhibitor concentration is too low; Assay signal is unstable.Test against a different enzyme class; Increase screening concentration; Validate assay with a known inhibitor.
Inhibition > 100% or < 0% Compound interferes with the assay signal (e.g., autofluorescence, light scattering).Re-run controls with the compound but without the enzyme to measure interference directly.
IC₅₀ curve is flat or does not reach 100% inhibition Inhibitor has low potency; Maximum solubility reached; Non-specific inhibition mechanism.Extend concentration range; Check for compound precipitation at high concentrations; Consider mechanism of action studies.

Conclusion

5-(piperidin-1-ylsulfonyl)pyridine-2-thiol represents a promising chemical scaffold for the development of novel enzyme inhibitors. Its thiol group suggests a potential for covalent or metal-chelating interactions, while the sulfonylpiperidine body can provide affinity and specificity. The protocols detailed in this guide offer a robust, step-wise approach to systematically evaluate its inhibitory potential against any enzyme of interest. By following these validated methodologies, researchers can confidently determine the compound's potency and preliminary mechanism of action, paving the way for further investigation in drug discovery and chemical biology.

References

  • Czarna, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Taha, M. O., & Khan, M. A. (2004). Thiol-dependent enzymes and their inhibitors: a review. Medicinal Research Reviews, 24(2), 193-233. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]

  • Davidson College (n.d.). IC50 and Ki. DavidsonX – D001x – Medicinal Chemistry. [Link]

  • Wikipedia contributors (2024). IC50. Wikipedia, The Free Encyclopedia. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [Link]

  • Bell, I. M., et al. (2001). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[12][14]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. Journal of Medicinal Chemistry, 44(17), 2759-2775. [Link]

  • Križman, E. N., & Sosič, I. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

  • American Elements (n.d.). 5-(piperidine-1-sulfonyl)pyridine-2-thiol. American Elements Catalog. [Link]

  • MDPI (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. ResearchGate. [Link]

  • Wikipedia contributors (2024). Thiol. Wikipedia, The Free Encyclopedia. [Link]

  • Klein, S. D., Schweizer, M., & Richter, C. (1996). Inhibition of the pyridine nucleotide-linked mitochondrial Ca(2+) release by 4-hydroxynonenal: the role of thiolate-disulfide conversion. Redox Report, 2(6), 353-358. [Link]

  • ResearchGate (n.d.). Competitive inhibitors inactivate thiols and disulfides on cell... ResearchGate. [Link]

  • Al-Hetlani, E. (2022). Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. Molecules, 27(19), 6550. [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • Patel, M. B., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 987-1002. [Link]

  • Wikipedia contributors (2023). 2-Mercaptopyridine. Wikipedia, The Free Encyclopedia. [Link]

  • Ashton, T. D., et al. (2015). Substituted arylsulphonamides as inhibitors of perforin-mediated lysis. Bioorganic & Medicinal Chemistry Letters, 25(24), 5707-5711. [Link]

  • Voordouw, G., et al. (1981). Modification of the thiol residues of pyridine nucleotide transhydrogenase from Azotobacter vinelandii. Activity modulation by the divalent thiol reagent p-aminophenylarsenoxide. European Journal of Biochemistry, 118(3), 541-546. [Link]

Sources

Application

Application Notes and Protocols for Testing the Antimicrobial Activity of Pyridine-2-thiol Derivatives

< Introduction: The Therapeutic Potential of Pyridine-2-thiol Derivatives Pyridine, a fundamental heterocyclic organic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natu...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Therapeutic Potential of Pyridine-2-thiol Derivatives

Pyridine, a fundamental heterocyclic organic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide array of therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2][3][4] The pyridine-2-thiol (or pyridine-2-thione) moiety, in particular, has garnered significant interest for the development of new antimicrobial agents.[3][5] The antimicrobial properties of these compounds often stem from their ability to interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid metabolism.[6]

Given the escalating threat of multidrug-resistant (MDR) pathogens, the exploration of novel antimicrobial compounds like pyridine-2-thiol derivatives is a critical endeavor in drug development.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antimicrobial activity of these promising compounds. The methodologies detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[7][8][9]

Part 1: Foundational Methodologies for Antimicrobial Susceptibility Testing

The cornerstone of evaluating a compound's antimicrobial efficacy lies in determining its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11][12] The MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[13][14][15] An agent is generally considered bactericidal if its MBC is no more than four times its MIC.[15][16]

Two primary methods are employed for these determinations: broth microdilution and agar disk diffusion.

  • Broth Microdilution: This quantitative method is widely used to determine the MIC of an antimicrobial agent.[17][18] It involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.[10][19] The accuracy of this method is comparable to the gold standard of agar dilution.[18]

  • Agar Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent.[20][21][22] A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a "zone of inhibition" around the disk.[20][22] The size of this zone is indicative of the compound's antimicrobial activity.[21][23]

Part 2: Detailed Experimental Protocols

Preparation of Materials

2.1.1. Test Compounds (Pyridine-2-thiol Derivatives):

  • Stock Solution Preparation: Accurately weigh the pyridine-2-thiol derivative and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[10] The choice of solvent will depend on the solubility of the specific derivative.

  • Sterilization: If the solvent is not inherently sterile, sterilize the stock solution by filtration through a 0.22 µm syringe filter.[10]

2.1.2. Microbial Cultures:

  • Test Organisms: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger).[24][25] Standard reference strains (e.g., from ATCC) should be used for quality control.

  • Culture Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.[10] Suspend the colonies in a sterile broth, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

2.1.3. Inoculum Standardization:

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.[10][21] This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[10]

  • For broth microdilution, this initial suspension will be further diluted to achieve the final desired inoculum concentration in the microtiter plate wells.

Broth Microdilution Method for MIC Determination

This protocol is a widely adopted and standardized technique for determining the MIC of an antimicrobial agent.[10]

Step-by-Step Protocol:

  • Plate Preparation: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.[26]

  • Serial Dilution: Add 100 µL of the pyridine-2-thiol derivative stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row.[10][26] Discard the final 100 µL from the last well.

  • Inoculum Preparation: Dilute the standardized microbial suspension (0.5 McFarland) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This is typically a 1:100 dilution of the standardized suspension.[11]

  • Inoculation: Within 15 minutes of its preparation, add 100 µL of the diluted inoculum to each well (except the sterility control).[10]

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no test compound.

    • Sterility Control: Wells containing only broth to check for contamination.[10]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[10][18]

  • Result Interpretation: The MIC is the lowest concentration of the test compound that completely inhibits visible growth (i.e., the well remains clear).[11][12] The growth control should show distinct turbidity.[10]

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Pyridine-2-thiol Derivative in 96-well plate C Inoculate Wells with Standardized Microbe A->C B Standardize Microbial Inoculum to 0.5 McFarland B->C D Incubate Plate (35°C, 16-20h) C->D E Read Results: Identify Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method provides a visual confirmation of antimicrobial activity.[20][27]

Step-by-Step Protocol:

  • Plate Preparation: Use Mueller-Hinton agar plates, ensuring a uniform depth.[23]

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension (0.5 McFarland). Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[27]

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with known concentrations of the pyridine-2-thiol derivatives onto the inoculated agar surface.[20][21] Gently press each disk to ensure complete contact with the agar.[20] Place disks far enough apart to prevent overlapping zones of inhibition.

  • Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.[21][23]

Workflow for Agar Disk Diffusion:

Agar_Disk_Diffusion_Workflow A Prepare Standardized Microbial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate for Lawn Growth A->B C Apply Disks Impregnated with Pyridine-2-thiol Derivative B->C D Incubate Plate (37°C, 18-24h) C->D E Measure Diameter of Zone of Inhibition (mm) D->E

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC has been determined to assess whether the compound is bactericidal or bacteriostatic.[14][16]

Step-by-Step Protocol:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from the wells of the microtiter plate that showed no visible growth (the MIC well and wells with higher concentrations).[13][16]

  • Plating: Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum grows on the agar plate).[15][28]

Part 3: Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner, typically in a tabular format.

Table 1: Example Data Summary for a Pyridine-2-thiol Derivative

Test OrganismStrain IDMIC (µg/mL)Zone of Inhibition (mm)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 2921381816Bactericidal (2)
Escherichia coliATCC 259221612128Bacteriostatic (>4)
Pseudomonas aeruginosaATCC 27853328>256Resistant
Candida albicansATCC 900284228Fungicidal (2)

Interpretation of Results:

  • The interpretation of MIC values as "Susceptible," "Intermediate," or "Resistant" depends on established breakpoints defined by standards organizations like CLSI or EUCAST.[10]

  • The MBC/MIC ratio is a key indicator of the compound's mode of action. A ratio of ≤4 generally indicates bactericidal or fungicidal activity, while a ratio of >4 suggests bacteriostatic or fungistatic activity.[15][28]

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the antimicrobial activity of pyridine-2-thiol derivatives. By adhering to these standardized methodologies, researchers can generate high-quality, reproducible data that is essential for the preclinical evaluation of new antimicrobial candidates. The systematic determination of MIC, zone of inhibition, and MBC values will provide a comprehensive understanding of the potency and spectrum of activity of these compounds, paving the way for further development and potential clinical application in the fight against infectious diseases.

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Wróblewska, J., Szymańska, G., & Marchel, H. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 946. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Kahlmeter, G., Giske, C. G., Kirn, T. J., & Sharp, S. E. (2019). Point-Counterpoint: Differences between the European Committee on Antimicrobial Susceptibility Testing and Clinical and Laboratory Standards Institute Recommendations for Reporting Antimicrobial Susceptibility Results. Journal of Clinical Microbiology, 57(9), e00398-19. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • Perovic, O. (2014). CLSI vs. EUCAST. MYCPD. [Link]

  • Clinical and Laboratory Standards Institute. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Odundo, E. O., Mitema, E. S., & Kikuvi, G. M. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. BMC Infectious Diseases, 16, 163. [Link]

  • Pérez-Vázquez, M., et al. (2013). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? Enfermedades Infecciosas y Microbiología Clínica (English Edition), 31(6), 363-367. [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Kumar, P., & Kumar, A. (2019). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 4(4), 1-13. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10584-10599. [Link]

  • Alharthy, R. D., et al. (2016). Synthesis and mechanism of pyridine-2-thione and pyridine-2-one coumarins. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10584-10599. [Link]

  • Marinescu, M., & Popa, C. V. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3237. [Link]

  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11, 48. [Link]

  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. [Link]

  • Mohanta, Y. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. [Link]

  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. [Link]

  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. [Link]

Sources

Method

Application Notes and Protocols: Investigating the Anticancer Potential of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in Cancer Cell Lines

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Heterocyclic Compound In the landscape of anticancer dr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Heterocyclic Compound

In the landscape of anticancer drug discovery, novel heterocyclic compounds are a cornerstone of innovation. The molecule 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is a compound of interest, integrating three key structural motifs: a pyridine ring, a sulfonamide group, and a piperidine moiety. While direct studies on this specific molecule are not yet prevalent in public literature, the well-documented activities of its constituent parts provide a strong rationale for its investigation as a potential anticancer agent.

The sulfonamide group is a well-established pharmacophore in a variety of therapeutic agents, including several anticancer drugs.[1][2] Sulfonamide derivatives have been shown to exert their effects through various mechanisms, such as inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest.[3][4] The pyridine nucleus is also a common feature in many biologically active compounds, with pyridine derivatives demonstrating a range of anticancer activities.[5][6][7] Furthermore, the piperidine heterocycle is a frequent component in the design of modern pharmaceuticals.[8] The thiol group on the pyridine ring also presents a point of interest, as pyridine thioglycosides have been shown to induce cell cycle arrest.[5][9]

Given this structural pedigree, it is hypothesized that 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol may exhibit cytotoxic or cytostatic effects on cancer cells. This document provides a comprehensive guide for the initial in vitro evaluation of this compound, detailing protocols for assessing its general cytotoxicity, its potential to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

PART 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis cell_culture 1. Culture selected cancer cell lines to log phase cell_seeding 2. Seed cells into 96-well plates and allow attachment cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol treatment 4. Treat cells with compound and controls (vehicle, positive) compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT reagent and incubate for 3-4 hours solubilization 7. Solubilize formazan crystals with DMSO mtt_addition->solubilization readout 8. Measure absorbance at 570 nm solubilization->readout analysis 9. Calculate % viability and determine IC50 values readout->analysis

Caption: Workflow for determining the cytotoxicity of a novel compound.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung)

  • Complete culture medium (specific to each cell line)

  • 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.

Data Presentation: Quantifying Cytotoxicity

The IC50 values for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol across different cell lines should be summarized in a table for easy comparison.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaExperimental Value
HCT-116Colorectal CarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
Normal Cell Linee.g., FibroblastExperimental Value

PART 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once cytotoxicity is established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer agents.[11] Concurrently, analyzing the cell cycle distribution can reveal if the compound induces arrest at specific phases, a hallmark of many chemotherapeutic drugs.[12]

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

Objective: To determine if 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol induces apoptosis in cancer cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis treat_cells 1. Treat cells with compound at IC50 concentration harvest_cells 2. Harvest both adherent and floating cells treat_cells->harvest_cells wash_cells 3. Wash cells with cold PBS harvest_cells->wash_cells resuspend 4. Resuspend in 1X Annexin Binding Buffer add_stains 5. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate_dark 6. Incubate for 15-20 min in the dark add_stains->incubate_dark add_buffer 7. Add more binding buffer acquire_data 8. Analyze by flow cytometry add_buffer->acquire_data quadrant_analysis 9. Quantify cell populations: Live, Early Apoptotic, Late Apoptotic/Necrotic acquire_data->quadrant_analysis G cluster_0 Potential Molecular Targets cluster_1 Downstream Cellular Effects compound 5-(piperidin-1-ylsulfonyl) pyridine-2-thiol kinase Tyrosine Kinases compound->kinase Inhibition? tubulin Tubulin Polymerization compound->tubulin Disruption? ca Carbonic Anhydrases compound->ca Inhibition? proliferation Inhibition of Proliferation kinase->proliferation cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M) tubulin->cell_cycle_arrest apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothesized mechanisms of action for the test compound.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. The data generated from these protocols will establish whether the compound possesses anticancer activity and will offer initial insights into its mechanism of action. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies (e.g., Western blotting for key apoptotic and cell cycle proteins), evaluation in a broader panel of cancer cell lines, and eventual progression to in vivo models. The structural features of this compound make it a promising candidate for further exploration in the quest for novel cancer therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • MDPI. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

  • Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Insight Medical Publishing. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Retrieved from [Link]

  • PubMed. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

  • PMC - NIH. (2012). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Bentham Science. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved from [Link]

  • Bentham Science. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • PMC - NIH. (2010). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). A new class of antimetabolites: pyridine thioglycosides as potential anticancer agents. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]

  • NIH. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. Retrieved from [Link]

  • NIH. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

  • MDPI. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]

  • PMC. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Chemija. (2004). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Retrieved from [Link]

  • MDPI. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]

  • ChemBK. (n.d.). 5-(PIPERIDIN-1-YLSULFONYL)PYRIDINE-2-THIOL. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2020). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Retrieved from [Link]

  • MDPI. (2023). The Promise of Piperine in Cancer Chemoprevention. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Retrieved from [Link]

  • PMC - PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Semantic Scholar. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol and its Derivatives

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, a heterocyclic compound featuring ke...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, a heterocyclic compound featuring key pharmacophores relevant to drug discovery. The synthetic strategy detailed herein is a robust, multi-step process commencing from readily available 2-aminopyridine. Each synthetic step is presented with a detailed, step-by-step protocol, accompanied by an in-depth explanation of the underlying chemical principles and critical experimental parameters. This guide is designed to provide researchers with the technical accuracy and field-proven insights required to successfully synthesize this scaffold and its derivatives. The protocols are structured to be self-validating, with clear guidance on intermediate characterization and potential challenges.

Introduction and Synthetic Strategy

The pyridine-2-thiol scaffold and its sulfonamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The strategic incorporation of a piperidinylsulfonyl group at the C5-position and a thiol at the C2-position creates a molecule with a unique electronic and steric profile, offering multiple points for further derivatization to explore structure-activity relationships (SAR).

The synthesis of the target compound, 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, is not a trivial one-step process. A logical and efficient pathway involves the sequential construction of the molecule starting from 2-aminopyridine. Our retrosynthetic analysis identifies a five-step sequence as the most viable approach.

Retrosynthetic Analysis

The disconnection approach for the target molecule is as follows:

  • The final 2-thiol group can be installed via a substitution reaction on a 2-chloropyridine precursor. Common reagents for this transformation include thiourea or sodium hydrosulfide.

  • The 2-chloro-5-(piperidin-1-ylsulfonyl)pyridine intermediate can be synthesized from its 2-amino analogue via a Sandmeyer-type diazotization and chlorination.

  • The piperidinylsulfonamide functional group is readily formed by the reaction of a sulfonyl chloride with piperidine.

  • The required sulfonyl chloride can be generated from the corresponding sulfonic acid.

  • Finally, the 2-aminopyridine-5-sulfonic acid can be prepared by the electrophilic sulfonation of 2-aminopyridine, where the activating amino group directs the sulfonation to the C5 position.

This forward-synthetic strategy is outlined in the workflow diagram below.

G cluster_workflow Overall Synthetic Workflow A 2-Aminopyridine B 2-Aminopyridine-5-sulfonic acid A->B Step A: Sulfonation (H₂SO₄/SO₃) C 2-Amino-5-(chlorosulfonyl)pyridine B->C Step B: Chlorination (SOCl₂ or PCl₅) D 2-Amino-5-(piperidin-1-ylsulfonyl)pyridine C->D Step C: Sulfonamide Formation (Piperidine, Base) E 2-Chloro-5-(piperidin-1-ylsulfonyl)pyridine D->E Step D: Sandmeyer Reaction (NaNO₂, HCl, CuCl) F Target: 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol E->F Step E: Thiolation (Thiourea, then NaOH)

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthetic Protocols and Rationale

This section provides step-by-step procedures for each stage of the synthesis.

Step A: Synthesis of 2-Aminopyridine-5-sulfonic acid

Principle: This reaction is an electrophilic aromatic substitution. The amino group at the C2 position is a strong activating group and directs the incoming electrophile (SO₃) to the C5 position of the pyridine ring.[1] Fuming sulfuric acid (oleum) provides the high concentration of SO₃ required for the sulfonation of the moderately activated pyridine ring.

Protocol:

  • Reagent Preparation: In a fume hood, carefully add 2-aminopyridine (1 equivalent) in small portions to a stirred flask containing fuming sulfuric acid (20% SO₃, ~4-5 equivalents) at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 140-150 °C. Maintain this temperature for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The product, 2-aminopyridine-5-sulfonic acid, will precipitate as a white solid.[2] Collect the solid by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product is often used in the next step without further purification.

Trustworthiness & Expertise:

  • Causality: The use of high temperature is necessary to overcome the activation energy for the sulfonation of the pyridine ring, which is inherently less reactive than a benzene ring.

  • Validation: The identity of the product can be confirmed by ¹H NMR in D₂O, where the characteristic pyridine protons and the absence of the C5 proton will be evident. Its amphoteric nature makes it soluble in both acidic and basic aqueous solutions.

Step B: Synthesis of 2-Amino-5-(chlorosulfonyl)pyridine

Principle: This step converts the sulfonic acid group into a more reactive sulfonyl chloride. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are standard for this transformation. The mechanism involves the formation of a chlorosulfite intermediate which then collapses to the sulfonyl chloride.

Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).

  • Reaction: Add 2-aminopyridine-5-sulfonic acid (1 equivalent) to the flask, followed by the slow addition of thionyl chloride (SOCl₂, ~5-10 equivalents). A catalytic amount of DMF (dimethylformamide) can be added to facilitate the reaction.

  • Heating: Gently reflux the mixture for 2-4 hours. The solid should gradually dissolve as it is converted to the sulfonyl chloride.

  • Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Isolation: The crude 2-amino-5-(chlorosulfonyl)pyridine hydrochloride salt is typically obtained as a solid residue. It is highly sensitive to moisture and is often used immediately in the next step without purification.

Trustworthiness & Expertise:

  • Causality: A large excess of thionyl chloride is used to drive the reaction to completion and to serve as the solvent. The hydrochloride salt of the product forms due to the presence of HCl generated in situ.

  • Validation: Due to its instability, the crude product is typically advanced directly. A small sample can be carefully quenched with methanol to form the methyl sulfonate ester for characterization purposes if needed.

Step C: Synthesis of 2-Amino-5-(piperidin-1-ylsulfonyl)pyridine

Principle: This is a nucleophilic acyl substitution reaction where the amine (piperidine) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond.

Protocol:

  • Setup: Dissolve the crude 2-amino-5-(chlorosulfonyl)pyridine hydrochloride from Step B in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Argon). Cool the solution to 0 °C.

  • Addition of Amine: In a separate flask, prepare a solution of piperidine (2.5-3 equivalents) and a non-nucleophilic base like triethylamine (Et₃N, ~3-4 equivalents) in the same anhydrous solvent.

  • Reaction: Add the piperidine/base solution dropwise to the stirred sulfonyl chloride solution at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Trustworthiness & Expertise:

  • Causality: A base (triethylamine) is essential to neutralize the HCl generated during the reaction and the HCl salt of the starting material, which allows the piperidine to act as a nucleophile. An excess of piperidine is used to ensure complete consumption of the moisture-sensitive sulfonyl chloride.

  • Validation: The formation of the product can be confirmed by LC-MS and ¹H NMR, which will show signals corresponding to both the aminopyridine and piperidine moieties.

Step D: Synthesis of 2-Chloro-5-(piperidin-1-ylsulfonyl)pyridine

Principle: This transformation is a Sandmeyer reaction. The primary aromatic amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). The diazonium group is an excellent leaving group and is subsequently displaced by a chloride ion, catalyzed by copper(I) chloride (CuCl).

Protocol:

  • Diazotization: Dissolve 2-amino-5-(piperidin-1-ylsulfonyl)pyridine (1 equivalent) in concentrated hydrochloric acid (~6-8 equivalents) and cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a small amount of water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature.

  • Chloride Displacement: In a separate flask, prepare a solution or slurry of copper(I) chloride (CuCl, ~1.2 equivalents) in concentrated hydrochloric acid, also cooled to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the mixture, basify with aqueous ammonia or NaOH, and extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography.

Trustworthiness & Expertise:

  • Causality: Low temperatures are critical during diazotization to prevent the unstable diazonium salt from decomposing prematurely, which would lead to the formation of the corresponding 2-hydroxypyridine byproduct.

  • Validation: Successful conversion can be tracked by the disappearance of the starting material on TLC and confirmed by mass spectrometry. The ¹H NMR will show a shift in the proton signals of the pyridine ring and the disappearance of the -NH₂ signal.

Step E: Synthesis of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

Principle: This step involves a nucleophilic aromatic substitution. The 2-chloro-substituted pyridine is reacted with thiourea to form an isothiouronium salt intermediate. Subsequent hydrolysis of this intermediate under basic conditions yields the desired pyridine-2-thiol.[3][4]

G cluster_mechanism Mechanism of Thiolation via Thiourea start 2-Chloropyridine Derivative intermediate Isothiouronium Salt (Intermediate) start->intermediate SNAr thiourea + Thiourea product Pyridine-2-thiol Derivative intermediate->product Hydrolysis hydrolysis NaOH / H₂O (Hydrolysis)

Caption: Key steps in the conversion of a 2-chloropyridine to a 2-thiol.

Protocol:

  • Isothiouronium Salt Formation: Dissolve 2-chloro-5-(piperidin-1-ylsulfonyl)pyridine (1 equivalent) and thiourea (1.2-1.5 equivalents) in a suitable solvent like ethanol or isopropanol.

  • Reaction: Reflux the mixture for 4-8 hours. The formation of the isothiouronium salt may be observed as a precipitate. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (NaOH, ~3-4 equivalents). Reflux the mixture for another 1-2 hours to hydrolyze the intermediate.

  • Work-up: Cool the solution and pour it into water. Acidify carefully with a mineral acid (e.g., HCl) or acetic acid to a pH of ~5-6. The target compound will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with water and dry it. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Trustworthiness & Expertise:

  • Causality: The reaction proceeds via an SₙAr mechanism where the sulfur of thiourea acts as the nucleophile. Basic hydrolysis is required to cleave the C-S bond of the intermediate and liberate the thiol. Acidification in the final step is necessary to protonate the thiolate anion to yield the final thiol/thione product.

  • Tautomerism: It is critical to recognize that the final product exists as a tautomeric mixture of the 2-thiol form and the 2-pyridinethione form.[5] In solid state and polar solvents, the thione form is often predominant. Characterization data (NMR, IR) will reflect this equilibrium.

Data Summary

StepIntermediate/Product NameMolecular FormulaMW ( g/mol )Typical Yield
A2-Aminopyridine-5-sulfonic acidC₅H₆N₂O₃S174.1870-85%
B2-Amino-5-(chlorosulfonyl)pyridineC₅H₅ClN₂O₂S192.63(Used Crude)
C2-Amino-5-(piperidin-1-ylsulfonyl)pyridineC₁₀H₁₅N₃O₂S241.3160-75%
D2-Chloro-5-(piperidin-1-ylsulfonyl)pyridineC₁₀H₁₃ClN₂O₂S260.7450-65%
E5-(Piperidin-1-ylsulfonyl)pyridine-2-thiolC₁₀H₁₄N₂O₂S₂258.3675-90%

References

  • Benchchem. Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671.
  • Biosynth. 2-Aminopyridine-5-sulfonic acid.
  • Google Patents. CN101993414A - Method for preparing 2-mercaptopyridine.
  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016).
  • Wikipedia. 2-Mercaptopyridine.

Sources

Method

Application Note &amp; Protocol: Characterization of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol as a Covalent Chemical Probe

An important initial disclosure is that "5-(piperidin-1-ylsulfonyl)pyridine-2-thiol" is a defined chemical entity, however, as of the latest available data, it is not an established chemical probe with a well-characteriz...

Author: BenchChem Technical Support Team. Date: January 2026

An important initial disclosure is that "5-(piperidin-1-ylsulfonyl)pyridine-2-thiol" is a defined chemical entity, however, as of the latest available data, it is not an established chemical probe with a well-characterized biological target or a published, validated protocol for its use in research. The scientific literature contains information on structurally related compounds, which allows for the formulation of a hypothetical application and a framework for its experimental validation.

This document, therefore, serves as a prospective guide for researchers aiming to characterize and utilize 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol as a novel chemical probe. It is structured based on the chemical properties of its constituent moieties: a pyridine-2-thiol group known for its reactivity towards cysteine residues, a sulfonamide linker common in bioactive molecules, and a piperidine ring present in many pharmaceutical agents.[1][2][3]

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rationale for Investigation

The compound 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol incorporates chemical motifs that suggest its potential as a targeted covalent inhibitor or chemical probe. The pyridine-2-thiol group can exist in tautomeric equilibrium with pyridine-2(1H)-thione.[4][5] More critically, related structures such as phenylsulfonyl pyridines have been identified as thiol-reactive moieties capable of site-specific modification of cysteine residues on proteins.[2] The sulfonamide and piperidine components are prevalent in medicinal chemistry and can confer specificity and favorable pharmacokinetic properties.[3][6]

This guide proposes a research framework to investigate this compound as a probe for proteins containing reactive cysteine residues, which are critical for the function of many enzymes, including kinases, phosphatases, and proteases. The central hypothesis is that the compound acts as a targeted covalent inhibitor by forming a disulfide bond with a cysteine residue in a protein's binding pocket.

Postulated Mechanism of Action: Covalent Thiol Modification

It is hypothesized that 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol acts as a cysteine-reactive probe. The pyridine ring, substituted with an electron-withdrawing sulfonyl group, is expected to render the sulfur atom susceptible to nucleophilic attack by a deprotonated cysteine residue (thiolate) on a target protein. This interaction would result in the formation of a stable disulfide bond between the probe and the protein, leading to irreversible inhibition of the protein's function.

This mechanism is advantageous for a chemical probe as it allows for:

  • High Potency and Durability: The covalent bond leads to long-lasting target modification.

  • Target Validation: Covalently labeled proteins can be identified using proteomic techniques.

  • Reduced Systemic Exposure: Irreversible binding can achieve therapeutic effects at lower doses.

Below is a conceptual diagram of the proposed covalent modification pathway.

G cluster_0 Initial Non-Covalent Binding cluster_1 Covalent Modification cluster_2 Functional Consequence Probe Probe (5-(piperidin-1-ylsulfonyl)pyridine-2-thiol) Complex Non-covalent Probe-Protein Complex Probe->Complex Protein Target Protein (with reactive Cys-SH) Protein->Complex Covalent_Complex Covalently Modified Protein (Protein-S-S-Py-SO2-Pip) Complex->Covalent_Complex Nucleophilic Attack by Cys Thiolate Leaving_Group Leaving Group (if applicable) Inhibition Inhibition of Biological Activity Covalent_Complex->Inhibition

Caption: Proposed mechanism of covalent target inhibition.

Experimental Protocols: A Roadmap for Characterization

The following protocols provide a step-by-step guide to validate the use of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol as a chemical probe.

Protocol 1: Assessment of Thiol Reactivity

Objective: To determine if the compound reacts with free thiols, which is a prerequisite for its proposed mechanism of action. This is often done using a model thiol like L-cysteine or glutathione (GSH).

Materials:

  • 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (Test Compound)

  • L-cysteine or Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer or NMR Spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the Test Compound in DMSO.

    • Prepare a 100 mM stock solution of L-cysteine or GSH in PBS, pH 7.4.

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a quartz cuvette for UV-Vis or an NMR tube), add PBS to a final volume of 1 mL.

    • Add the L-cysteine/GSH stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the Test Compound stock solution to a final concentration of 100 µM.

    • Mix thoroughly.

  • Monitoring the Reaction:

    • UV-Vis Spectroscopy: Scan the absorbance spectrum from 250-500 nm at time zero and at regular intervals (e.g., every 5 minutes for 1 hour). A change in the absorbance profile over time indicates a reaction.

    • NMR Spectroscopy: Acquire a 1H NMR spectrum of the reaction mixture at the beginning and after a set period (e.g., 24 hours) to identify new chemical species corresponding to the reaction product.[2]

  • Data Analysis:

    • Analyze the spectral data to confirm the formation of a new product. The disappearance of the thiol proton signal in NMR or the appearance of a new absorbance peak in UV-Vis can signify a reaction.

Protocol 2: In Vitro Enzyme Inhibition Assay

Objective: To determine if the compound inhibits the activity of a model cysteine-dependent enzyme (e.g., a cysteine protease like Papain or a kinase with a known reactive cysteine).

Materials:

  • Model Cysteine Enzyme (e.g., Papain)

  • Enzyme-specific substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester for Papain)

  • Assay Buffer (specific to the enzyme)

  • Test Compound

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the Test Compound in assay buffer.

  • Pre-incubation (Time-Dependency Assay):

    • In a 96-well plate, add 50 µL of the enzyme solution to wells containing 25 µL of the serially diluted Test Compound.

    • Incubate the plate for different periods (e.g., 0, 15, 30, 60 minutes) at the optimal temperature for the enzyme. This step is crucial to observe time-dependent inhibition, a hallmark of covalent modifiers.

  • Reaction Initiation:

    • Add 25 µL of the enzyme-specific substrate to each well to start the reaction.

  • Detection:

    • Immediately measure the signal (e.g., absorbance or fluorescence) using a plate reader in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor and for each pre-incubation time.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration to determine the IC50 value for each pre-incubation time. A decrease in IC50 with increased pre-incubation time suggests covalent inhibition.

Workflow for Characterizing a Novel Covalent Probe

The following diagram outlines the logical flow for validating a new chemical probe, from initial chemical assessment to cellular studies.

G A Hypothesized Probe (5-(piperidin-1-ylsulfonyl)pyridine-2-thiol) B Step 1: Thiol Reactivity Assay (Protocol 1: NMR / UV-Vis) A->B C Step 2: In Vitro Enzyme Assay (Protocol 2: IC50, Time-Dependency) B->C Reactive? N1 N1 B->N1 Not Reactive? B->N1 D Step 3: Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) C->D Inhibitory? N2 N2 C->N2 Not Inhibitory? C->N2 E Step 4: Proteomic Profiling (Identify Covalent Adducts via Mass Spec) D->E Target Engaged? F Step 5: Cellular Phenotypic Assay (Measure downstream biological effect) E->F Target ID'd? G Validated Chemical Probe F->G Effect Observed? End End N1->End Re-evaluate Hypothesis N2->End

Caption: Experimental workflow for probe validation.

Data Interpretation and Expected Outcomes

The successful characterization of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol as a covalent probe would yield a specific set of results. The table below summarizes the expected outcomes from the proposed protocols.

Experiment Parameter Measured Expected Outcome for a Covalent Probe Interpretation
Protocol 1: Thiol Reactivity Change in NMR/UV-Vis SpectrumFormation of new spectral peaks corresponding to a disulfide adduct.The compound is chemically capable of reacting with thiols.
Protocol 2: Enzyme Inhibition IC50 vs. Pre-incubation TimeThe IC50 value decreases as the pre-incubation time with the enzyme increases.The inhibition is time-dependent, which is characteristic of an irreversible, covalent mechanism.
Mass Spectrometry Protein Molecular WeightAn increase in the protein's mass equal to the mass of the probe fragment.Direct evidence of a covalent adduct forming between the protein and the probe.
Cellular Thermal Shift Assay (CETSA) Protein Thermal StabilityIncreased thermal stability (higher melting temperature) of the target protein in the presence of the probe.The probe binds to and stabilizes the target protein within a cellular environment.

Conclusion and Future Directions

The chemical structure of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol presents a compelling starting point for its development as a chemical probe for cysteine-containing proteins. The protocols outlined in this document provide a systematic framework for its validation. If successful, this compound could be a valuable tool for identifying and studying novel therapeutic targets, elucidating biological pathways, and serving as a lead compound in drug discovery programs. Further work would involve using advanced proteomic techniques to identify its specific cellular targets and exploring its effects in disease-relevant models.

References

This document synthesizes information from literature on related compounds to propose a research plan. The following sources provide foundational knowledge for the described methodologies and concepts.

  • AMERICAN ELEMENTS®. 5-(piperidine-1-sulfonyl)pyridine-2-thiol | CAS 852400-11-4. Available at: [Link]

  • PubChem. 2-Mercaptopyridine. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, X., et al. (2015). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry, 13(16), 4768-4775. Available at: [Link]

  • Gaponova, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6539. Available at: [Link]

  • Wikipedia. 2-Mercaptopyridine. Available at: [Link]

  • El-Naggar, M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(48), 32875-32890. Available at: [Link]

  • Al-Omary, F. A., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 14(1), 113-130. Available at: [Link]

Sources

Application

Application Notes and Protocols for Assessing the Antiviral Efficacy of Sulfonyl-Containing Compounds

Introduction Sulfonamides, a class of synthetic compounds characterized by the presence of a sulfonyl group, have a storied history in medicine, initially rising to prominence as antimicrobial agents.[1][2] Their mechani...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfonamides, a class of synthetic compounds characterized by the presence of a sulfonyl group, have a storied history in medicine, initially rising to prominence as antimicrobial agents.[1][2] Their mechanism of action in bacteria, the competitive inhibition of dihydropteroate synthase essential for folic acid synthesis, is well-established.[1][3][4] However, the structural versatility of the sulfonamide scaffold has led to its exploration in a much broader therapeutic landscape, including a significant and growing interest in its antiviral potential.[5][6][7][8] Structurally novel sulfonamide derivatives have demonstrated promising activity against a range of viruses, acting on diverse targets such as viral proteases and reverse transcriptases.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antiviral efficacy of sulfonyl-containing compounds. The protocols detailed herein are designed to progress logically from high-throughput screening of compound libraries to in-depth characterization of lead candidates, culminating in preclinical evaluation. Each step is presented with the underlying scientific rationale, ensuring a robust and self-validating experimental workflow.

Part 1: Initial Screening for Antiviral Activity: Cell-Based Assays

The initial phase of antiviral drug discovery involves screening a library of sulfonyl-containing compounds to identify "hits" with potential antiviral activity. Cell-based assays are indispensable at this stage as they provide a biologically relevant environment to observe the compound's effect on the entire viral life cycle within a host cell.[9][10]

Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a fundamental and often first-line screening method. It is particularly useful for viruses that cause visible damage to host cells. The principle is straightforward: if a compound is effective, it will protect the cells from the virus-induced CPE.

Protocol: CPE Inhibition Assay

  • Cell Plating: Seed a 96-well microplate with a suitable host cell line for the virus of interest, aiming for 80-90% confluency on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the sulfonyl-containing compounds in cell culture medium. It is crucial to include a concentration range that will allow for the determination of the 50% effective concentration (EC50).

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted compounds to the wells.

    • Subsequently, infect the cells with a pre-determined titer of the virus that is known to cause significant CPE within 2-5 days.

    • Include appropriate controls:

      • Cell Control: Cells with medium only (no virus, no compound).

      • Virus Control: Cells with virus and medium only (no compound).

      • Positive Control: A known antiviral drug for the specific virus.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for the required duration for CPE to develop in the virus control wells.

  • CPE Assessment:

    • Visually inspect the cell monolayer under a microscope for signs of CPE (e.g., rounding, detachment, lysis).

    • For a quantitative measure, a cell viability assay such as the MTT or MTS assay can be performed.[9] These assays measure the metabolic activity of the cells, which correlates with cell viability.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.

Cytotoxicity Assay

It is imperative to distinguish between true antiviral activity and non-specific cytotoxicity. Therefore, a parallel cytotoxicity assay must be conducted on the same host cell line.[11]

Protocol: Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Plating: Plate cells as described for the CPE assay.

  • Compound Treatment: Add the same serial dilutions of the sulfonyl-containing compounds to the cells, but do not add the virus.

  • Incubation: Incubate for the same duration as the CPE assay.

  • Viability Assessment: Add MTT reagent to the wells and incubate. Then, add a solubilizing agent and read the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the cell control.

    • Determine the 50% cytotoxic concentration (CC50).

    • Calculate the Selectivity Index (SI) , which is the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window for the compound.

Part 2: Confirmation and Titration of Antiviral Activity

Compounds that show promising activity and low cytotoxicity in the initial screen should be further evaluated using more quantitative and specific assays.

Plaque Reduction Assay

The plaque reduction assay is considered the "gold standard" for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[12][13] A plaque is a localized area of cell death resulting from viral replication, and a reduction in the number or size of plaques indicates antiviral activity.[12][13][14]

Protocol: Plaque Reduction Assay

  • Cell Plating: Seed a 6-well or 12-well plate with a susceptible cell line to form a confluent monolayer.

  • Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of the virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the sulfonyl-containing compound for 1 hour at 37°C.

  • Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Inoculate the cells with the virus-compound mixtures.

    • Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay:

    • Aspirate the inoculum.

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[12]

  • Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with a fixative solution (e.g., 10% formalin).

    • Stain the cell monolayer with a staining solution (e.g., crystal violet).[13] Viable cells will stain, and the plaques will appear as clear zones.[13]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the 50% plaque reduction concentration (PRC50 or IC50).

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[15] It is a highly sensitive method and provides a direct measure of the inhibition of viral replication.

Protocol: Virus Yield Reduction Assay

  • Cell Plating and Infection: Plate cells in a multi-well plate and infect them with the virus in the presence of serial dilutions of the sulfonyl-containing compound, as described in the CPE assay.

  • Incubation: Incubate the plate for a full replication cycle of the virus (e.g., 24-72 hours).

  • Harvesting: At the end of the incubation period, harvest the cell culture supernatant (which contains the progeny virus).

  • Titration of Progeny Virus: Determine the viral titer in the harvested supernatant using a plaque assay or a TCID50 assay (see below).

  • Data Analysis:

    • Compare the viral titers from the compound-treated wells to the virus control.

    • Calculate the log reduction in viral yield for each compound concentration.

    • Determine the concentration of the compound that reduces the virus yield by 90% (EC90) or 99% (EC99).

Tissue Culture Infectious Dose 50 (TCID50) Assay

For viruses that do not form plaques, the TCID50 assay is a valuable alternative for titrating infectious virus.[16][17] This endpoint dilution assay determines the viral dilution that causes a cytopathic effect in 50% of the inoculated cell cultures.[18][19][20]

Protocol: TCID50 Assay

  • Serial Dilution: Prepare ten-fold serial dilutions of the virus sample.[16][17]

  • Infection: Inoculate replicate wells of a 96-well plate containing a susceptible cell monolayer with each viral dilution.

  • Incubation: Incubate the plate and observe for the development of CPE.

  • Scoring: After the incubation period, score each well as either positive or negative for CPE.

  • Calculation: Use a statistical method, such as the Reed-Muench or Spearman-Kärber formula, to calculate the TCID50 value.[18]

Part 3: Elucidating the Mechanism of Action

Once the antiviral activity of a sulfonyl-containing compound is confirmed, the next crucial step is to identify its mechanism of action.[][22][23][24] This involves determining which stage of the viral life cycle the compound inhibits.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is targeted by the compound. The compound is added at different time points relative to the viral infection.

Protocol: Time-of-Addition Assay

  • Experimental Setup:

    • Pre-treatment: Add the compound to the cells before viral infection and wash it out before adding the virus (targets attachment and entry).

    • Co-treatment: Add the compound at the same time as the virus (targets attachment and entry).

    • Post-treatment: Add the compound at various time points after viral infection (targets post-entry steps like replication, assembly, and release).

  • Virus Yield Reduction: After the appropriate incubation period, perform a virus yield reduction assay to quantify the antiviral effect at each time point.

  • Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. The time point at which the compound loses its effectiveness provides an indication of the targeted step in the viral life cycle.

Specific Enzyme Inhibition Assays

Many antiviral drugs, including some sulfonamides, target specific viral enzymes.[6] If the target virus is known to rely on enzymes like a protease or reverse transcriptase, specific in vitro assays can be used.

3.2.1. Viral Protease Inhibitor Screening

Viral proteases are crucial for the cleavage of viral polyproteins into functional proteins, making them an attractive drug target.[25][26]

Protocol: Fluorogenic Protease Inhibition Assay

  • Assay Principle: This assay utilizes a fluorogenic substrate that is a short peptide mimicking the protease cleavage site, flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the viral protease, the fluorophore is released, resulting in a fluorescent signal.

  • Reaction Setup:

    • In a microplate, combine the recombinant viral protease, the fluorogenic substrate, and various concentrations of the sulfonyl-containing compound.

    • Include a "no enzyme" control and a "no inhibitor" control.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each compound concentration.

    • Determine the IC50 value of the compound for the protease.

3.2.2. Reverse Transcriptase Inhibitor Screening

For retroviruses like HIV, reverse transcriptase (RT) is an essential enzyme for converting the viral RNA genome into DNA.[27][28][29][30]

Protocol: Colorimetric Reverse Transcriptase Assay

  • Assay Principle: This assay measures the incorporation of labeled nucleotides into a newly synthesized DNA strand using a template/primer. A common method uses digoxigenin (DIG) and biotin-labeled dUTPs.[28]

  • Reaction:

    • The RT enzyme synthesizes a DNA strand incorporating both DIG and biotin-labeled nucleotides.

  • Detection (ELISA-based):

    • The biotin-labeled DNA is captured on a streptavidin-coated plate.

    • An anti-DIG antibody conjugated to peroxidase is added, which binds to the DIG-labeled nucleotides.

    • A colorimetric substrate (e.g., ABTS) is added, and the absorbance is measured.[28]

  • Data Analysis: The absorbance is directly proportional to the RT activity. Calculate the IC50 of the sulfonyl-containing compound.

Part 4: In Vivo Efficacy Assessment

Promising candidates identified through in vitro studies must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety in a whole organism.[31][32][33][34][35]

Selection of Animal Model

The choice of animal model is critical and depends on the virus being studied. Common models include mice, ferrets, and non-human primates.[33][35] The model should ideally mimic the key aspects of human disease.

Efficacy Studies

Protocol: In Vivo Antiviral Efficacy Study

  • Animal Acclimatization and Grouping: Acclimatize the animals to the facility and randomly assign them to treatment and control groups.

  • Infection: Infect the animals with a standardized dose of the virus.

  • Compound Administration: Administer the sulfonyl-containing compound at various doses and schedules (prophylactic, therapeutic).

  • Monitoring:

    • Monitor the animals daily for clinical signs of disease (e.g., weight loss, morbidity, mortality).

    • Collect relevant biological samples (e.g., blood, tissue) at different time points.

  • Endpoint Analysis:

    • Measure viral load in tissues or blood using quantitative PCR (qPCR) or plaque/TCID50 assays.

    • Assess pathological changes in tissues through histopathology.

    • Analyze immune responses (e.g., cytokine levels, antibody titers).

  • Data Analysis: Compare the outcomes in the treated groups to the placebo group to determine the in vivo efficacy of the compound.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the sulfonyl-containing compound is crucial for optimizing dosing regimens.[1][3]

Protocol: Pharmacokinetic Study

  • Compound Administration: Administer a single dose of the compound to the animals.

  • Sample Collection: Collect blood samples at multiple time points after administration.

  • Bioanalysis: Measure the concentration of the compound and its major metabolites in the plasma using methods like LC-MS/MS.

  • Data Analysis: Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation

Table 1: Summary of In Vitro Antiviral Activity
Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI)PRC50 (µM)
Sulfonyl-0011.5>100>66.71.2
Sulfonyl-00210.2858.39.8
...............
Table 2: Summary of In Vivo Efficacy
Treatment GroupMean Weight Loss (%)Mean Viral Titer (log10 PFU/g)Survival Rate (%)
Placebo20.56.20
Sulfonyl-001 (10 mg/kg)5.12.5100
Sulfonyl-001 (1 mg/kg)12.84.160
............

Visualizations

Antiviral_Screening_Workflow cluster_0 Part 1: Initial Screening cluster_1 Part 2: Confirmation & Titration cluster_2 Part 3: Mechanism of Action cluster_3 Part 4: In Vivo Evaluation Compound_Library Sulfonyl Compound Library CPE_Assay CPE Inhibition Assay (Determine EC50) Compound_Library->CPE_Assay Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) Compound_Library->Cytotoxicity_Assay SI_Calculation Calculate Selectivity Index (SI) (SI = CC50 / EC50) CPE_Assay->SI_Calculation Cytotoxicity_Assay->SI_Calculation Plaque_Assay Plaque Reduction Assay (Determine PRC50/IC50) SI_Calculation->Plaque_Assay Hits with High SI Yield_Assay Virus Yield Reduction Assay (Determine Log Reduction) SI_Calculation->Yield_Assay Hits with High SI Time_of_Addition Time-of-Addition Assay Plaque_Assay->Time_of_Addition Yield_Assay->Time_of_Addition Enzyme_Assay Specific Enzyme Assays (e.g., Protease, RT) Time_of_Addition->Enzyme_Assay Animal_Model Animal Model Efficacy & PK Studies Enzyme_Assay->Animal_Model Confirmed MOA Lead_Candidate Lead Candidate Animal_Model->Lead_Candidate Plaque_Reduction_Assay_Diagram cluster_0 Experimental Setup cluster_1 Incubation & Visualization cluster_2 Data Analysis A 1. Seed cells in wells B 2. Pre-incubate virus with compound dilutions A->B C 3. Infect cell monolayer B->C D 4. Add semi-solid overlay C->D E 5. Incubate to allow plaque formation D->E F 6. Fix and stain cells E->F G 7. Count plaques F->G H 8. Calculate % reduction and PRC50 G->H

Caption: Key steps in the Plaque Reduction Assay.

References

  • Amerigo Scientific. Viral Protease Inhibitor Screening Assay Kits. [Link]

  • Fang, H. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 3(9), 1047–1056. [Link]

  • Creative Diagnostics. Animal Modeling Services for Antiviral Testing. [Link]

  • Kovalev, S. V., et al. (2022). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 14(11), 2397. [Link]

  • IBT Bioservices. Animal Models for Preclinical Viral Efficacy Testing. [Link]

  • De Bleser, P., et al. (2024). Preclinical animal models to evaluate therapeutic antiviral antibodies. Antiviral Research, 225, 105843. [Link]

  • Jordan, G. W., & Merigan, T. C. (1976). Advantages and Limitations of Animal Models in the Evaluation of Antiviral Substances. The Journal of Infectious Diseases, 133(Supplement), A64–A68. [Link]

  • Smee, D. F. (2013). Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models. In Influenza Virus (pp. 317–337). Humana Press. [Link]

  • Research Starters. Mechanisms of action of antiviral drugs. EBSCO. [Link]

  • Creative Diagnostics. Cell-based ELISA for Antiviral Research. [Link]

  • Götte, M., & Vlijmen, H. W. T. V. (2003). Screening of novel inhibitors of HIV-1 reverse transcriptase with a reporter ribozyme assay. Methods in Molecular Biology, 239, 233–242. [Link]

  • Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3–17. [Link]

  • World Health Organization. (2021). What are the mechanisms of action of the antivirals? In Clinical practice guidelines for influenza. [Link]

  • IBT Bioservices. Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

  • BrainVTA. TCID50 Assay Protocol. [Link]

  • Alen, M. M. F., & Schols, D. (2013). Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus. In Dengue Virus (pp. 243–253). Humana Press. [Link]

  • Fang, H. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 3(9), 1047–1056. [Link]

  • BMG LABTECH. (2021). Tissue Culture Infectious Dose (TCID50) Assays. [Link]

  • Slideshare. (2023). Antiviral Drugs and their mechanism of action. [Link]

  • Creative Diagnostics. 50% Tissue Culture Infectious Dose Assay. [Link]

  • Agilent. (2021). Uncover Anti-Viral Drug Effects with the xCELLigence Real Time Cell Analysis (RTCA) eSight. [Link]

  • Agilent. TCID50 Assay. [Link]

  • Creative Diagnostics. Plaque Reduction Assay. [Link]

  • Rajendran, K., et al. (2021). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. STAR Protocols, 2(2), 100495. [Link]

  • Chamberlain, J. M., et al. (2016). Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. Antiviral Research, 132, 181–193. [Link]

  • Kirschberg, T. A., et al. (2012). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. Proceedings of the National Academy of Sciences, 109(46), 18743–18748. [Link]

  • Ma, C., et al. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. Antimicrobial Agents and Chemotherapy, 64(7), e00871-20. [Link]

  • Amerigo Scientific. High Throughput Screening Assays for Drug Discovery. [Link]

  • MSD Manual Professional Edition. Sulfonamides. [Link]

  • BrainKart. (2017). Sulfonamides. [Link]

  • Creative Biolabs. In Vitro Plaque Reduction Neutralization Assay. [Link]

  • Kochetkov, S. N., & Rusanova, M. G. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 8961. [Link]

  • Supuran, C. T., & Casini, A. (2004). Antiviral sulfonamide derivatives. Mini-Reviews in Medicinal Chemistry, 4(2), 189–200. [Link]

  • Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1–15. [Link]

  • Microbe Investigations. (2024). Testing Protocols for Antiviral Disinfectants. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1–15. [Link]

  • Virology Research Services. Antiviral Drug Screening. [Link]

  • Krol, E., et al. (2018). In vitro methods for testing antiviral drugs. Current Medicinal Chemistry, 25(28), 3346–3363. [Link]

  • Supuran, C. T., & Casini, A. (2004). Antiviral Sulfonamide Derivatives. Mini-Reviews in Medicinal Chemistry, 4(2), 189–200. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

Sources

Method

Application Note: Strategic Development of Screening Assays for Piperidine-Based Compound Libraries

Introduction: The Privileged Piperidine Scaffold The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and natural products highlights its status as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets.[3][4] Piperidine's versatility stems from its three-dimensional structure, which allows for the precise spatial presentation of substituents, and its basic nitrogen atom, which can serve as a key hydrogen bond acceptor or be protonated to form ionic interactions.[4][5]

This guide provides a comprehensive framework for developing robust and reliable screening assays tailored to the unique chemical nature of piperidine-based compound libraries. We will move beyond simple procedural lists to explore the underlying rationale for assay selection, protocol design, and data interpretation, ensuring a scientifically rigorous approach to hit identification.

Section 1: Pre-Screening Considerations & Library Quality Control

The success of any high-throughput screening (HTS) campaign is contingent upon the quality of the compound library.[6][7] For piperidine-based libraries, specific physicochemical properties warrant careful consideration.

  • Compound Solubility: The basic nature of the piperidine nitrogen can influence solubility in aqueous assay buffers. It is critical to perform solubility assessments at the final assay concentration. Poor solubility is a leading cause of false positives (e.g., compound aggregation) and false negatives (insufficient concentration to elicit a biological response).

  • Compound Purity and Stability: Piperidines can be susceptible to oxidation, especially when exposed to air and light over time, which may result in discoloration (e.g., turning yellow or brown).[8] It is essential to verify the purity and integrity of library compounds via methods like LC-MS before commencing a screen. For long-term storage, consider inert atmosphere conditions.

  • Reactivity and Assay Interference: The nucleophilic nitrogen of the piperidine ring can, in some cases, react with assay components. Furthermore, as with many compound classes, piperidines can interfere with certain assay technologies (e.g., fluorescence-based readouts). Proactive profiling for assay interference using control assays lacking the biological target is a critical step.

Workflow for Library Quality Control

Caption: A generalized workflow for piperidine library QC before HTS.

Section 2: Target-Based Screening Strategies

Piperidine scaffolds are frequently found in modulators of G-protein coupled receptors (GPCRs) and ion channels, making these target classes a logical starting point for screening campaigns.[9][10][11]

G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane proteins that are the targets of over 25% of all prescribed medicines.[12] The piperidine moiety can often mimic the amine groups of endogenous ligands, making it an ideal scaffold for GPCR modulators.

  • Radioligand Binding Assays: A classic method that directly measures the affinity of a compound for the target receptor by competing with a radiolabeled ligand.[13][14] This format is robust and less prone to compound interference but involves handling radioactivity.

  • Second Messenger Assays (cAMP & Calcium Flux): These are functional assays that measure the downstream consequences of receptor activation.

    • cAMP Assays: For Gs and Gi-coupled receptors, changes in intracellular cyclic AMP levels are measured, typically using luminescence or fluorescence resonance energy transfer (FRET) readouts.[11]

    • Calcium Flux Assays: For Gq-coupled receptors, activation leads to an increase in intracellular calcium, which can be detected with fluorescent dyes.[15] These assays are highly amenable to HTS.

  • GTPγS Binding Assays: A membrane-based functional assay that measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

This protocol describes a competitive binding assay to identify compounds that displace a known radioligand from a target GPCR.

A. Materials:

  • Cell Membranes: Prepare membranes from a cell line overexpressing the target GPCR.

  • Radioligand: A high-affinity, commercially available radioligand for the target (e.g., [³H]-pentazocine for Sigma-1 receptors).[14]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail: Appropriate for the radioisotope.

  • Filter Plates: 96- or 384-well glass fiber filter plates (e.g., Millipore MultiScreen).

  • Test Compounds: Piperidine library compounds diluted to the desired screening concentration (e.g., 10 µM).

B. Procedure:

  • Plate Compounds: Dispense 2 µL of test compound, control ligand (for non-specific binding, e.g., 10 µM Haloperidol), or vehicle (for total binding) into a 96-well assay plate.

  • Add Radioligand & Membranes: Prepare a master mix containing the radioligand (at a concentration near its Kd, e.g., 2-3 nM [³H]-pentazocine) and the cell membrane preparation in assay buffer.[14] Dispense 198 µL of this mix into each well of the assay plate. The final volume will be 200 µL.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 90 minutes).[16]

  • Filtration: Pre-wet the filter plate with wash buffer. Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with cold wash buffer to remove all non-specifically bound radioactivity.

  • Drying & Scintillation: Dry the filter plate completely. Add scintillation cocktail to each well.

  • Counting: Seal the plate and count the radioactivity in each well using a microplate scintillation counter.

C. Data Analysis:

  • Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - (Counts_Compound - Counts_NSB) / (Counts_Total - Counts_NSB)) where NSB is non-specific binding.

  • Set a hit threshold (e.g., >50% inhibition) to identify primary hits for further characterization.

Ion Channels

Ion channels are critical for regulating a vast array of physiological processes.[17] Their modulation by small molecules is a key therapeutic strategy. Due to the rapid kinetics of ion channels, specialized HTS technologies are required.

  • Automated Electrophysiology (Patch-Clamp): This is the gold standard for ion channel research.[18] Platforms like the Sophion Qube or QPatch allow for giga-seal quality recordings in a 384-well format, enabling true HTS campaigns of up to 730,000 compounds.[10] This method provides direct measurement of ion flux with high information content (e.g., state-dependence of block).

  • Fluorescence-Based Assays: These assays offer higher throughput and lower cost but measure ion channel activity indirectly.

    • Membrane Potential Dyes: These dyes report on changes in the cell's membrane potential that result from ion channel opening or closing.[17][19]

    • Ion Flux Assays: Using ion-sensitive indicators (e.g., for Ca²⁺ or Na⁺) or surrogate ions like Thallium (for K⁺ channels), these assays measure the movement of ions across the cell membrane.[19]

This protocol outlines a general workflow for screening a piperidine library against a voltage-gated ion channel (e.g., hERG) using a 384-well automated patch-clamp system.

A. Materials:

  • Cell Line: A stable cell line expressing the target ion channel (e.g., CHO-hERG).

  • Cell Culture Reagents: Standard media, sera, and dissociation reagents.

  • Electrophysiology Solutions: Extracellular and intracellular solutions formulated to isolate the current of interest.

  • Test Compounds: Piperidine library compounds prepared in DMSO and diluted in extracellular solution.

  • Positive Control: A known blocker of the channel (e.g., Flecainide for hERG).[20]

B. Procedure:

  • Cell Preparation: Culture cells to optimal confluency. On the day of the experiment, harvest the cells, creating a high-density, single-cell suspension.

  • System Priming: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Loading: Load the cell suspension into the system's cell "hotel".

  • Compound Plate Preparation: Prepare a 384-well compound plate containing vehicle, positive controls, and the piperidine library compounds at the final screening concentration.

  • Initiate Run: The automated system will perform the following steps for each well:

    • Capture a single cell on the microfluidic chip.

    • Establish a high-resistance (giga-ohm) seal.

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Apply a voltage protocol to elicit the ionic current.

    • Establish a stable baseline recording.

    • Add the test compound and incubate.

    • Apply the voltage protocol again to measure the effect of the compound on the current.

  • Data Acquisition: The system software records the current traces before and after compound addition for all 384 wells.

C. Data Analysis:

  • The software automatically calculates the peak current amplitude for each sweep.

  • Calculate the percent inhibition of the peak current after compound addition relative to the baseline.

  • Apply quality control filters (e.g., seal resistance > 500 MΩ, baseline current > 200 pA).

  • Identify hits based on a pre-defined inhibition cutoff (e.g., >30% inhibition).

Assay Quality and Performance Metrics

For any HTS campaign, it is critical to validate the assay's performance.

MetricDescriptionAcceptable Range
Z'-Factor A measure of statistical effect size that reflects both the signal dynamic range and data variation.> 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the high control to the mean signal of the low control.> 5 (recommended)
Coefficient of Variation (%CV) A measure of the variability of the control data points.< 15%

Section 3: Phenotypic Screening Strategies

Phenotypic screening, which measures the effect of a compound on cell morphology or function, offers an alternative to target-based approaches.[21][22] This strategy is powerful for discovering compounds with novel mechanisms of action. High-Content Screening (HCS) is the enabling technology for phenotypic assays at scale.[23][24]

A whole-cell based HCS assay was successfully used to screen ~110,000 compounds and identify an N-arylpiperidine-3-carboxamide scaffold that induced a senescence-like phenotype in melanoma cells.[23]

Protocol 3: General High-Content Phenotypic Screening Workflow

A. Materials:

  • Cell Line: A biologically relevant cell line (e.g., A375 human melanoma cells).[23]

  • Assay Plates: Optically clear bottom microplates (e.g., 384-well).

  • Fluorescent Probes: Dyes to label cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, and a probe for the phenotype of interest like SA-β-gal for senescence).[23]

  • Fixation and Permeabilization Reagents: e.g., Formaldehyde and Triton X-100.

  • Positive Control: A compound known to induce the desired phenotype (e.g., Doxorubicin for senescence).[23]

B. Procedure:

  • Cell Seeding: Seed cells into 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the piperidine library compounds for a specified duration (e.g., 72 hours).[23]

  • Cell Staining:

    • Fix and permeabilize the cells.

    • Incubate with a cocktail of fluorescent probes to label the desired cellular features.

    • Wash to remove unbound dye.

  • Image Acquisition: Use an automated high-content imaging system to capture images from multiple channels (e.g., DAPI, FITC, TRITC) for each well.

  • Image Analysis: Use specialized software to segment the images (identify nuclei and cell boundaries) and extract quantitative features for each cell, such as:

    • Cell count (for proliferation).

    • Nuclear size and intensity.

    • Cytoplasmic area.

    • Intensity of the phenotypic marker.

C. Data Analysis:

  • Calculate well-level averages for the key phenotypic parameters.

  • Normalize the data to negative controls (e.g., DMSO-treated wells).

  • Use multivariate analysis or a predefined scoring system to identify compounds that induce the desired phenotypic profile.

  • Hits are compounds that pass a statistical threshold (e.g., > 3 standard deviations from the mean of the negative controls).

Section 4: Hit Confirmation and Triage

A primary screen only identifies "potential" hits. A rigorous triage process is essential to eliminate false positives and prioritize the most promising chemical matter.[6]

G Start Primary HTS Hits Step1 Re-test from Dry Powder (Confirms Identity & Activity) Start->Step1 Step2 Dose-Response Curve (Determine Potency - EC₅₀/IC₅₀) Step1->Step2 Confirmed Step3 Orthogonal Assay (Confirm activity in different format) Step2->Step3 Potent Step4 Counter-Screen (Assess Specificity & Rule out Artifacts) Step3->Step4 Confirmed Step5 SAR Expansion (Synthesize & Test Analogs) Step4->Step5 Specific End Validated Hit Series Step5->End

Caption: A robust workflow for triaging and validating primary HTS hits.

  • Hit Confirmation: Re-test the primary hits, ideally from a freshly sourced powder, to confirm their activity.

  • Dose-Response Analysis: Perform 8- to 10-point concentration-response curves to determine potency (EC₅₀/IC₅₀) and assess the quality of the sigmoidal curve.

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different technology or readout to ensure the observed activity is not an artifact of the primary assay format. For example, a hit from a fluorescence-based ion channel assay should be confirmed using automated electrophysiology.[17][18]

  • Counter-Screens: Employ assays to identify non-specific activity or assay interference. For GPCRs, this involves screening against related receptor subtypes to assess selectivity. For phenotypic screens, cytotoxicity assays are crucial to distinguish specific phenotypic modulators from generally toxic compounds.[13]

References

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Futur J Pharm Sci, 7:188. [Link]

  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Org. Biomol. Chem., 20, 8436-8441. [Link]

  • Gomes, I., et al. (2013). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. The Journal of Neuroscience, 33(43), 16943-16951. [Link]

  • Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Med. Chem. Lett., 12(4), 586–592. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Med. Chem., 14(9), 1736-1747. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • Sahn, J. J., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]

  • ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • McManus, O. B., et al. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]

  • Wang, Y., et al. (2019). Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. J Med Chem, 62(9), 4559-4576. [Link]

  • Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Aurora Biomed. Ion Channel Selectivity Profiling Assays. [Link]

  • ION Biosciences. Ion Channel Assay Services. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Yuan, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Front. Bioeng. Biotechnol., 10:982189. [Link]

  • SB Drug Discovery. Optimizing GPCR assays with chimeric G proteins Case Study. [Link]

  • Vitaku, E., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4594. [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem, 280, 116812. [Link]

  • Hallyburton, I., et al. (2021). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PLOS Neglected Tropical Diseases, 15(1), e0008932. [Link]

  • D'Souza, A. & Chavda, V. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discov Today, 25(10), 1807-1821. [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

Answering the user's request to create a technical support center for the synthesis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. Welcome to the technical support center for the synthesis of 5-(piperidin-1-ylsulfonyl)py...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the synthesis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol.

Welcome to the technical support center for the synthesis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield.

Part 1: Synthesis Strategy and Mechanism

The synthesis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is typically not a single-step reaction. It involves a multi-step process that requires careful control of reaction conditions to achieve a good yield. The most plausible synthetic route involves two key transformations: the formation of the sulfonamide bond and the introduction of the thiol group.

A logical approach is to first synthesize the 5-(piperidin-1-ylsulfonyl)-2-chloropyridine intermediate, followed by a nucleophilic substitution to introduce the thiol group.

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Route 1: Sulfonylation First cluster_1 Route 2: Amination First (Potential Issue) A 2,5-Dichloropyridine C 5-Chloro-2-(piperidin-1-yl)pyridine(Side Product) A->C Direct Amination B Piperidine D 5-Chloro-pyridine-2-sulfonyl chloride E Piperidine F 5-Chloro-2-(piperidin-1-ylsulfonyl)pyridine D->F Reaction with Piperidine H 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol(Target Molecule) F->H Thiolation G Thiourea or NaSH I Oxidation H->I J Disulfide Byproduct I->J caption Proposed synthetic routes for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. Troubleshooting Sulfonamide Start Low Sulfonamide Yield Check_Reagents Verify Purity of Sulfonyl Chloride and Piperidine Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Purity Issue Check_Base Is Base Stoichiometry Correct? Check_Conditions->Check_Base Check_Solvent Is Solvent Anhydrous and Appropriate? Check_Base->Check_Solvent Yes Adjust_Base Use 1.1-1.2 eq. of Base Check_Base->Adjust_Base No Use_Anhydrous Use Anhydrous Solvent Check_Solvent->Use_Anhydrous No Monitor_Temp Monitor Temperature and Time Check_Solvent->Monitor_Temp Yes Use_Anhydrous->Monitor_Temp Adjust_Base->Check_Solvent Success Yield Improved Monitor_Temp->Success Purify_Reagents->Start caption A step-by-step guide to troubleshooting low sulfonamide yield.

Caption: A step-by-step guide to troubleshooting low sulfonamide yield.

Issue 2: Low Yield or No Reaction in the Thiolation Step

The conversion of the 2-chloropyridine to the 2-thiol can be challenging.

Potential Cause Troubleshooting Steps
Incomplete Reaction This nucleophilic aromatic substitution can be slow. Ensure adequate reaction time and temperature. Refluxing in a suitable solvent like ethanol is common. [1][2]Monitor the reaction progress by TLC.
Oxidation of Product The pyridine-2-thiol product can oxidize to the corresponding disulfide, especially in the presence of air. [3]Use degassed solvents and maintain an inert atmosphere throughout the reaction and work-up. [1]
Incorrect pH during Work-up The product is a thiol and can exist as a thiolate salt at high pH. Acidification is necessary to protonate the thiol for extraction. [1][4]However, overly acidic conditions might cause degradation. Adjust the pH carefully, aiming for a range of 6.0-6.5. [1]
Hydrolysis of Intermediate If using thiourea, the intermediate isothiouronium salt must be hydrolyzed to the thiol. This is typically achieved by adding a strong base like NaOH or KOH. [1]Ensure complete hydrolysis before acidification.
Issue 3: Product is Impure

Contamination with byproducts is a common problem.

Potential Cause Troubleshooting Steps
Disulfide Formation This is the most likely major impurity. It appears as a dimer of the product. Minimize its formation by using an inert atmosphere. [3]Purification can be achieved by column chromatography or recrystallization.
Unreacted Starting Material If the reaction did not go to completion, you will have unreacted 2-chloropyridine intermediate. Increase reaction time or temperature. During work-up, washing with a suitable solvent can help remove unreacted starting material. [1]
Byproducts from Side Reactions Depending on the reaction conditions, other side reactions can occur. Careful analysis of the crude product by NMR and MS can help identify these impurities. Re-evaluate the reaction conditions (temperature, solvent, reagents) to minimize their formation.

Part 4: Experimental Protocols

These are generalized protocols based on standard procedures. They should be adapted and optimized for your specific setup.

Protocol 1: Synthesis of 5-Chloro-2-(piperidin-1-ylsulfonyl)pyridine
  • Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 5-chloro-pyridine-2-sulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base: In a separate flask, dissolve piperidine (1.05 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Reaction: Add the piperidine/triethylamine solution dropwise to the stirred sulfonyl chloride solution at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol
  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-(piperidin-1-ylsulfonyl)pyridine (1.0 eq.) and thiourea (1.5 eq.) in ethanol. [1][2]2. Reaction: Heat the mixture to reflux and maintain for 3-6 hours, monitoring by TLC.

  • Hydrolysis: After cooling, remove the solvent under reduced pressure. Add an aqueous solution of sodium hydroxide (2.0 eq.) and heat to reflux for 1-2 hours to hydrolyze the isothiouronium intermediate.

  • Work-up: Cool the mixture to room temperature and wash with ethyl acetate to remove any unreacted starting material. [1]5. Acidification: Under a nitrogen atmosphere, cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of 6.0-6.5 to precipitate the product. [1]6. Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

References

  • 2-Mercaptopyridine - Wikipedia. (n.d.).
  • Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (n.d.).
  • 2-Mercaptopyridine 2637-34-5 wiki. (n.d.).
  • Process optimization for the amination reaction of a sulfonyl chloride intermediate - Benchchem. (n.d.).
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. (n.d.).
  • CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents. (n.d.).
  • In focus: 2-Mercaptopyridine - ExSyn Corp. (n.d.).
  • CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents. (n.d.).

Sources

Optimization

"overcoming solubility issues with 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol"

Answering the user's request.## Technical Support Center: 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol This guide is designed for researchers, scientists, and drug development professionals encountering solubility challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. As a molecule with significant therapeutic potential, its poor aqueous solubility often presents a critical roadblock in experimental and preclinical development. This document provides in-depth troubleshooting strategies, validated protocols, and a scientific framework for systematically overcoming these issues.

Section 1: Understanding the Physicochemical Landscape

The solubility behavior of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is governed by its complex molecular structure. Effective troubleshooting begins with understanding its key physicochemical properties.

The core structure is a pyridine-2-thiol, which exists in a tautomeric equilibrium with its thione form (pyridine-2(1H)-thione).[1][2] This equilibrium is influenced by the solvent, concentration, and temperature, directly impacting the molecule's hydrogen bonding capacity and ionization state.[1] The molecule is amphoteric, possessing both a weakly acidic thiol group and a basic pyridine nitrogen. This results in a classic U-shaped pH-solubility profile, where the compound exhibits its lowest solubility at its isoelectric point and increased solubility in both acidic and alkaline conditions.[3]

Table 1: Physicochemical Properties of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

PropertyValueSource / Note
CAS Number 852400-11-4[4][5]
Molecular Formula C₁₀H₁₄N₂O₂S₂[5]
Molecular Weight 258.36 g/mol [5]
Predicted pKa (Acidic) ~8.5 - 9.5Estimated based on pyridine-2-thiol derivatives. The thiol proton is acidic.
Predicted pKa (Basic) ~2.0 - 3.0Estimated based on pyridine derivatives. The pyridine ring nitrogen is basic.
General Solubility Poorly soluble in neutral aqueous media; Soluble in organic solvents like DMSO, DMF.Inferred from structural characteristics common to BCS Class II/IV compounds.[6]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Question 1: My compound is insoluble in my standard aqueous buffer (e.g., PBS, pH 7.4). What are my initial steps?

Answer: Insolubility in neutral buffers is expected for this compound due to its molecular structure. The primary goal is to disrupt the stable crystal lattice and facilitate solvation. Here are the most direct approaches, starting with the simplest.

Strategy A: Co-Solvency

  • Mechanism: The addition of a water-miscible organic solvent, or co-solvent, reduces the overall polarity of the aqueous medium. By disrupting water's hydrogen bonding network, co-solvents decrease the energy required to create a cavity for the solute, thereby increasing the solubility of hydrophobic compounds.[7][8]

  • Recommendations:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO) or Ethanol.

    • Serially dilute this stock solution into your aqueous buffer to the final working concentration.

    • Critical Check: Ensure the final concentration of the organic co-solvent is low enough (typically <1%, and ideally <0.5%) to be non-disruptive to your experimental system (e.g., cell viability, enzyme kinetics).[7] Always run a vehicle control with the same final co-solvent concentration.

Strategy B: pH Adjustment

  • Mechanism: Exploiting the compound's amphoteric nature is a powerful strategy. By shifting the pH away from the isoelectric point, you ionize the molecule, converting it into a more soluble salt form.[3]

    • Acidic pH (e.g., pH 3-5): The pyridine nitrogen becomes protonated (R-NH⁺), increasing solubility.

    • Alkaline pH (e.g., pH > 10): The thiol group becomes deprotonated (R-S⁻), increasing solubility.

  • Recommendations:

    • Conduct a pH-solubility screen to identify the optimal pH range for your experiment (see Protocol 2).

    • Prepare your buffer at the desired acidic or basic pH.

    • Critical Check: The chosen pH must be compatible with the stability of your compound and the constraints of your biological assay. Extreme pH values can denature proteins or affect cell health.[7]

Question 2: My compound dissolves initially but precipitates out of solution during the experiment or upon storage. What causes this and how can I fix it?

Answer: This phenomenon, known as precipitation, indicates that your solution is supersaturated and thermodynamically unstable. The initial energy input (e.g., vortexing, sonication) allowed the compound to dissolve, but it will revert to its lower-energy, crystalline state over time.

Strategy A: Surfactant-Mediated Solubilization

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol can be encapsulated within this hydrophobic core, increasing their apparent solubility in the bulk aqueous phase.[7]

  • Recommendations:

    • Incorporate a low concentration of a non-ionic surfactant into your buffer system. Common choices include Tween® 80 (0.01-0.1%) or Poloxamer 188.

    • Ensure the surfactant concentration is above its CMC to guarantee micelle formation.

    • Critical Check: Surfactants can interfere with certain assays or affect cell membranes. A vehicle control containing the surfactant is essential.

Strategy B: Complexation with Cyclodextrins

  • Mechanism: Cyclodextrins are bucket-shaped oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[8] They can form an "inclusion complex" where the hydrophobic portion of your compound (the guest) is encapsulated within the cyclodextrin's cavity (the host), dramatically improving its aqueous solubility.[9][10]

  • Recommendations:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.

    • Prepare a solution of HP-β-CD in your buffer and then add your compound (see Protocol 3).

    • Critical Check: While generally well-tolerated, very high concentrations of cyclodextrins can have biological effects, such as cholesterol extraction from cell membranes.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the expected pH-solubility profile for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol?

A1: The compound is expected to exhibit a U-shaped pH-solubility profile. It will have its lowest solubility at its isoelectric point (pI), which is the pH at which the molecule carries no net electrical charge. Solubility will increase significantly at pH values below the basic pKa (protonation of pyridine nitrogen) and above the acidic pKa (deprotonation of the thiol).

G cluster_0 pH-Dependent Ionization & Solubility Low_pH Low pH (< pKa_basic) Pyridine-N is Protonated (Cationic) Higher Solubility pI Isoelectric Point (pI) Net Charge is Zero MINIMUM SOLUBILITY Low_pH->pI Increasing pH High_pH High pH (> pKa_acidic) Thiol-S is Deprotonated (Anionic) Higher Solubility pI->High_pH Increasing pH G Start Start: Compound is Insoluble AssayType Assay Type? Start->AssayType Concentration Concentration Needed? AssayType->Concentration In Vitro InVivo In Vivo Study? AssayType->InVivo In Vivo CoSolvent Use Co-solvent (DMSO, EtOH) <1% final concentration Concentration->CoSolvent Low (<10 µM) pH_Adjust Use pH Adjustment Check assay compatibility Concentration->pH_Adjust Moderate (10-100 µM) Cyclodextrin Use Cyclodextrin (HP-β-CD) Concentration->Cyclodextrin High (>100 µM) InVivo->Cyclodextrin Parenteral Advanced Consider Advanced Formulations (e.g., ASDs, SMEDDS) InVivo->Advanced Oral

Caption: Decision tree for selecting a solubilization strategy.

Q3: Are there analytical considerations when using these techniques?

A3: Yes. Excipients used for solubilization can interfere with analytical quantification. For example, some polymers or surfactants may absorb UV light at similar wavelengths to your compound, complicating spectrophotometric analysis. When using HPLC, excipients may co-elute with the drug or affect column performance. It is crucial to run control samples containing only the vehicle (buffer + excipients) to establish a proper baseline. Always perform a final concentration verification of your solubilized compound using a validated analytical method like HPLC-UV.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Stock Solution

  • Accurately weigh 2.58 mg of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (FW = 258.36 g/mol ).

  • Add 200 µL of 100% DMSO to the solid to create a 50 mM stock solution.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Store this stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • For a final concentration of 50 µM in 1 mL of buffer, add 1 µL of the 50 mM stock solution. This results in a final DMSO concentration of 0.1%.

Protocol 2: Screening for pH-Dependent Solubility

  • Prepare a series of buffers with pH values ranging from 2 to 11 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10, carbonate-bicarbonate for pH 10-11).

  • Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. Ensure enough solid is added so that some remains undissolved.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to visualize the profile.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a 20% (w/v) solution of HP-β-CD in water or your desired buffer. (e.g., dissolve 200 mg of HP-β-CD in a final volume of 1 mL).

  • Add the solid 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol directly to the HP-β-CD solution.

  • Vortex vigorously and/or sonicate the mixture in a bath sonicator. The solution may require gentle heating (40-50°C) to facilitate complex formation.

  • Allow the solution to equilibrate at room temperature for several hours or overnight with stirring.

  • Visually inspect for any undissolved material. If the solution is not clear, it can be filtered through a 0.22 µm filter to remove any non-encapsulated drug particles.

  • Determine the final concentration of the solubilized compound via HPLC.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media.
  • American Elements. (n.d.). 5-(piperidine-1-sulfonyl)pyridine-2-thiol. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecules, 28(21), 7433. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • National Institutes of Health. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 163. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpyridine-2(1H)-thione. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

  • National Institutes of Health. (2006). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 831(1-2), 198-204. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(19), 5857. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 852400-11-4 | 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Experiments with 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

Welcome to the technical support center for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile heterocyclic compound. Drawing from established principles in sulfonamide and thiol chemistry, this resource provides in-depth, field-proven insights to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol has a yellowish tint and a strong odor. Is it still usable?

A change in color to yellow and a potent thiol odor are common upon storage. The yellowing often indicates partial oxidation of the thiol to its corresponding disulfide, 2,2'-disulfanediylbis(5-(piperidin-1-ylsulfonyl)pyridine). While minor oxidation may not significantly impact some reactions, it is crucial for reactions sensitive to the presence of disulfides to use freshly purified or properly stored material. The strong odor is characteristic of thiols and can be minimized by handling the compound in a well-ventilated fume hood.[1]

Q2: What are the best solvents for dissolving 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol?

Based on the parent compound, pyridine-2-thiol, 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is expected to be slightly soluble in polar organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO).[2] For reactions, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable choices, particularly for sulfonamide synthesis.[2] Solubility should always be empirically determined for your specific application and desired concentration.

Q3: How should I store 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol to prevent degradation?

Due to its air-sensitive thiol group, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably at low temperatures (2-8 °C) and protected from light. Pyridine thiols are susceptible to oxidation, and proper storage is critical to maintain their integrity.[1]

II. Troubleshooting Guide: Synthesis and Purification

The synthesis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol typically involves the formation of a sulfonamide bond. A plausible synthetic route is the reaction of 6-mercaptopyridine-3-sulfonyl chloride with piperidine. This section will address common issues that may arise during such a synthesis.

A. Synthesis Phase: Low or No Product Yield

Problem: After performing the reaction between 6-mercaptopyridine-3-sulfonyl chloride and piperidine, TLC analysis shows no desired product, or the yield is significantly lower than expected.

Root Cause Analysis and Solutions:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and moisture-sensitive. Any water present in the reaction will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, drastically reducing the yield.[2][3]

    • Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and perform the reaction under a nitrogen or argon atmosphere.

  • Inappropriate Base or Stoichiometry: The reaction of a sulfonyl chloride with an amine generates hydrochloric acid (HCl), which must be neutralized. If the base is not suitable or used in insufficient quantity, the amine starting material will be protonated, rendering it non-nucleophilic.[3]

    • Solution: Use a non-nucleophilic organic base like triethylamine or pyridine (at least 2 equivalents) to scavenge the HCl produced. Using a slight excess of piperidine (1.1-1.2 equivalents) can also drive the reaction to completion.

  • Reaction Temperature: Some sulfonyl chlorides can be thermally unstable.

    • Solution: If you suspect decomposition, consider running the reaction at a lower temperature (e.g., 0 °C) for a longer duration.[3]

Experimental Protocol: Hypothetical Synthesis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 6-mercaptopyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base: In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

B. Purification Phase: Challenges and Solutions

Problem 1: Difficulty in purifying the product by column chromatography, observing peak tailing.

Peak tailing is a common issue when purifying pyridine derivatives via silica gel chromatography. This is often due to the interaction of the basic nitrogen of the pyridine ring with acidic silanol groups on the silica surface.[4]

  • Solution 1: Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase. This will occupy the active sites on the silica gel, leading to improved peak shape.[4]

  • Solution 2: Use of Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a polymer-based column.[4]

Problem 2: The final product contains a significant amount of a disulfide impurity.

The thiol group is prone to oxidation, especially during work-up and purification when exposed to air.

  • Solution 1: Minimize Air Exposure: Perform the work-up and purification steps as quickly as possible. Use degassed solvents for chromatography.

  • Solution 2: Reductive Work-up: If disulfide formation is significant, consider a mild reductive work-up before final purification. However, this may not be compatible with the sulfonamide group. A more practical approach is to optimize the reaction and purification to prevent its formation.

Data Presentation: Common Solvents for Sulfonamide Synthesis and Purification

SolventApplicationRationale
Dichloromethane (DCM)ReactionAprotic, good solubility for reactants.[2]
Tetrahydrofuran (THF)ReactionAprotic, good solubility for reactants.[3]
Acetonitrile (ACN)ReactionPolar aprotic, suitable for some sulfonamide syntheses.[3]
Ethanol/WaterRecrystallizationGood for purifying solid sulfonamides.[2]
Ethyl Acetate/HexanesColumn ChromatographyCommon mobile phase system for purification.

III. Characterization and Stability

Problem: Ambiguous results from characterization techniques (NMR, MS).

  • ¹H NMR: The presence of the thiol-thione tautomerism in the pyridine-2-thiol moiety can sometimes lead to broadened peaks in the NMR spectrum. The piperidine ring will show characteristic signals in the aliphatic region.

  • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative modes should provide the molecular ion peak. Fragmentation patterns may show loss of the piperidine ring or SO₂.

  • Stability: The primary degradation pathways are the oxidation of the thiol to a disulfide and the potential for hydrolysis of the sulfonamide bond under harsh acidic or basic conditions. A stability-indicating HPLC method should be developed to monitor for these degradation products over time.

Visualization of Key Processes

Diagram 1: Troubleshooting Workflow for Low Synthesis Yield

G start Low or No Product Yield check_reagents Check Purity and Anhydrous Nature of Reagents/Solvents start->check_reagents check_conditions Review Reaction Conditions (Base, Stoichiometry, Temp.) start->check_conditions side_reactions Investigate Potential Side Reactions (e.g., Disulfide Formation) start->side_reactions dry_glassware Use Oven-Dried Glassware & Anhydrous Solvents check_reagents->dry_glassware Moisture Suspected optimize_base Optimize Base (e.g., Triethylamine, 2 eq.) check_conditions->optimize_base Incomplete Reaction degas_solvents Use Degassed Solvents side_reactions->degas_solvents Disulfide Detected inert_atmosphere Run Under Inert Atmosphere (N2/Ar) dry_glassware->inert_atmosphere end_success Improved Yield inert_atmosphere->end_success optimize_temp Adjust Temperature (e.g., 0°C to RT) optimize_base->optimize_temp optimize_temp->end_success degas_solvents->end_success G cluster_0 Reactants cluster_1 Reaction Conditions 6-mercaptopyridine-3-sulfonyl_chloride 6-Mercaptopyridine-3-sulfonyl Chloride Product 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol 6-mercaptopyridine-3-sulfonyl_chloride->Product Piperidine Piperidine Piperidine->Product Solvent Anhydrous DCM Solvent->Product Base Triethylamine Base->Product Temperature 0°C to RT Temperature->Product Byproduct Triethylamine HCl Product->Byproduct forms

Caption: The proposed reaction for synthesizing the target compound.

IV. References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. Retrieved from

  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. Retrieved from

  • BenchChem. (n.d.). Refining protocols for handling air-sensitive pyridine thiols. Retrieved from

  • Kuujia. (2025). 2637-34-5(2-pyridinethiol). Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Modifying Pyridine-2-thiol

Welcome to the technical support center for pyridine-2-thiol modifications. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine-2-thiol modifications. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. We will address common challenges from regioselectivity to unexpected byproducts, ensuring your syntheses are both rational and robust.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions encountered when working with pyridine-2-thiol. Understanding these principles is the first step toward successful reaction optimization.

Q1: My characterization data is ambiguous. What is the true structure of pyridine-2-thiol in solution?

Answer: This is a critical first question. Pyridine-2-thiol exists as a mixture of two rapidly interconverting tautomers: the thiol form and the thione (or more accurately, thioamide) form.[1] The position of this equilibrium is highly sensitive to the experimental conditions.

  • Pyridine-2-thiol (Thiol Form): Favored in dilute solutions and in solvents capable of hydrogen bonding (e.g., alcohols).[1] These solvents interact with the molecule, preventing the self-association that favors the thione form.[1]

  • Pyridine-2-thione (Thione Form): Becomes more significant at higher concentrations, lower temperatures, and in less polar solvents.[1]

This tautomerism is the root cause of many selectivity issues. The thiol form presents a soft nucleophilic sulfur atom, while the thione form has a harder nucleophilic nitrogen atom.

G start Low Yield of S-Alkylated Product q1 Is unreacted starting material present? start->q1 q2 Is disulfide byproduct present? q1->q2 No sol1 Incomplete Deprotonation - Use stronger base (e.g., NaH) - Switch to anhydrous polar aprotic solvent (DMF, THF) - Increase temperature q1->sol1 Yes q3 Is N-alkylated isomer present? q2->q3 No sol2 Oxidation Occurred - Degas solvent thoroughly - Run under strict inert atmosphere (N2/Ar) - Check reagent purity q2->sol2 Yes sol3 Poor Regioselectivity - Use softer electrophile (R-I > R-Br > R-Cl) - Use polar aprotic solvent - See FAQ Q2 Table q3->sol3 Yes sol4 Poor Electrophile Reactivity - Switch to a better leaving group (I > Br > OTs > Cl) - Increase reaction temperature - Increase reagent stoichiometry q3->sol4 No

Sources

Troubleshooting

Technical Support Center: Stabilizing 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in Solution

Welcome to the technical support center for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and stabilizing this compound in solution. Understanding the inherent instabilities of 2-pyridinethiol derivatives is critical for reproducible and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is turning yellow and/or precipitating. What is happening?

A1: The observed color change and precipitation are classic indicators of degradation. The primary culprit is the oxidation of the thiol group (-SH) on the pyridine ring. Like many 2-mercaptopyridine compounds, 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is susceptible to oxidation, which leads to the formation of the corresponding disulfide, 2,2'-dipyridyl disulfide.[1] This disulfide is often a less soluble, colored species.

This process can be autocatalytic, as amines can catalyze the oxidation of thiols to disulfides.[1] The degradation is influenced by several factors including the presence of oxygen, solvent polarity, pH, light, and temperature.

Q2: What is the underlying chemistry of this degradation?

A2: The instability of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in solution is primarily governed by two chemical phenomena:

  • Thione-Thiol Tautomerism: In solution, 2-pyridinethiol derivatives exist in equilibrium between two tautomeric forms: the thiol form and the thione form.[1][2] The position of this equilibrium is highly dependent on the solvent. Polar solvents tend to favor the thione form, while in dilute solutions of nonpolar solvents, the thiol form is more predominant.[2]

  • Oxidative Dimerization: The thiol tautomer is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This oxidation can be initiated by atmospheric oxygen and is often accelerated by factors such as light, heat, and the presence of metal ions.

dot graph DegradationPathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

} digraph Caption: Degradation pathway of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol.

Q3: How does the choice of solvent affect the stability of the compound?

A3: The solvent plays a crucial role in the stability of 2-pyridinethiol derivatives. As a general rule, polar solvents can shift the tautomeric equilibrium towards the thione form.[2] While this might seem protective against oxidation of the thiol, the overall stability is a complex interplay of factors. It's essential to use high-purity, degassed solvents to minimize oxidative degradation.

Solvent TypePredominant TautomerPotential Issues
Nonpolar ThiolIncreased susceptibility to direct oxidation.
Polar Aprotic (e.g., DMSO, DMF) ThioneCan still contain dissolved oxygen; potential for other degradation pathways.
Polar Protic (e.g., Ethanol, Water) ThioneCan facilitate proton transfer and may contain dissolved metal ions that catalyze oxidation.

Recommendation: For short-term experiments, use freshly opened, high-purity, degassed solvents. For longer-term storage in solution, a comprehensive stabilization strategy is necessary.

Q4: What are the optimal storage conditions for solutions of this compound?

A4: To maximize the stability of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in solution, a multi-faceted approach is recommended:

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of chemical degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Light can provide the energy to initiate oxidative reactions.

  • Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • pH: The stability of thiols can be pH-dependent.[3] For many thiols, acidic conditions (pH 4-7) can help to reduce the rate of oxidation.[3] However, the optimal pH for this specific compound should be empirically determined.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution
Potential Cause Troubleshooting Step Explanation
Oxygen in Solvent 1. Use a solvent that has been thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes. 2. Alternatively, use the freeze-pump-thaw method for degassing.Dissolved oxygen is a primary driver of thiol oxidation. Removing it is a critical first step.
Light Exposure 1. Prepare the solution in a dimly lit environment. 2. Store the solution in an amber vial or a vial wrapped in aluminum foil.Photons can provide the activation energy for the oxidation reaction.
Contaminated Glassware 1. Use glassware that has been acid-washed to remove any trace metal contaminants. 2. Consider using plasticware where appropriate, although solvent compatibility must be checked.Trace metal ions can act as catalysts for thiol oxidation.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Explanation
Degradation During Experiment 1. Prepare fresh solutions immediately before each experiment. 2. Include a stabilizing agent in your assay buffer (see below).The active thiol form may be degrading over the course of the experiment, leading to a decrease in potency or activity.
Reaction with Media Components 1. Analyze the components of your cell culture media or assay buffer for potential reactants. 2. Consider preparing a simplified buffer for your compound dilutions.Some media components, such as certain amino acids or metal ions, could potentially react with or catalyze the degradation of the thiol.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol with enhanced stability.

Materials:

  • 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol solid

  • High-purity, anhydrous DMSO (or other suitable solvent)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Antioxidant (e.g., Glutathione, N-acetyl-cysteine)

Procedure:

  • Degas the Solvent: Sparge the DMSO with argon or nitrogen for 20 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of inert gas.

  • Weigh Compound: Weigh the desired amount of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol directly into the amber vial.

  • Add Antioxidant (Optional but Recommended): Add a molar excess (e.g., 2-5 fold) of a thiol-containing antioxidant like glutathione.[4]

  • Dissolve: Add the degassed DMSO to the vial to achieve the desired concentration.

  • Seal and Store: Cap the vial tightly, purge the headspace with inert gas, and store at -80°C.

dot graph ProtocolWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica"];

} digraph Caption: Workflow for preparing a stabilized stock solution.

Protocol 2: Monitoring Stability by HPLC

Regularly assessing the purity of your solution is crucial. A reverse-phase HPLC method can be used to quantify the parent thiol and its disulfide dimer.

Method Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 340 nm (disulfides often have a distinct absorbance)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a fresh standard of the 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol solid for a T=0 reference.

  • Dilute your stock solution to an appropriate concentration within the linear range of the detector.

  • Inject the sample and analyze the chromatogram. The thiol should have a characteristic retention time. The disulfide dimer will typically be more nonpolar and have a longer retention time.

  • Calculate the purity by comparing the peak area of the thiol to the total peak area of all related species.

References

  • 2-Mercaptopyridine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017, June 30). 2-Pyridinethiol, 1-oxide, sodium salt: Human health tier II assessment. Retrieved January 17, 2026, from [Link]

  • American Elements. (n.d.). 5-(piperidine-1-sulfonyl)pyridine-2-thiol. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Mercaptopyridine. PubChem. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Mercaptopyridine N-oxide's (18) a) tautomeric forms and dimerization... [Image]. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The role of thiols in antioxidant systems. PubMed Central. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed Central. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (2017, October 19). Aquatic indirect photochemical transformations of natural peptidic thiols. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023, January 13). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Retrieved January 17, 2026, from [Link]

  • Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Retrieved January 17, 2026, from [Link]

  • Romanian Journal of Oral Rehabilitation. (n.d.). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylpyridine-2(1H)-thione. PubChem. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. [Image]. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Utah State University. (2001, July). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES. DigitalCommons@USU. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 5). Thiol-based antioxidants. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2015, December 20). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved January 17, 2026, from [Link]

  • PharmaCompass.com. (n.d.). 2-Pyridinethiol. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, December 31). 2-Pyridone tautomer ratio. Retrieved January 17, 2026, from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, January 11). (PDF) Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, January 13). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Retrieved January 17, 2026, from [Link]

  • MDPI. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved January 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Piperidine Sulfonyl Derivatives

Welcome to the Technical Support Center for the Synthesis of Piperidine Sulfonyl Derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Piperidine Sulfonyl Derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the common challenges encountered in the synthesis of these important scaffolds. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific issues you may face during your experiments.

Troubleshooting Guide: Common Pitfalls and Solutions

This section is formatted in a question-and-answer style to address specific experimental issues.

Problem 1: Low or No Yield of the Desired Piperidine Sulfonamide

Question: I'm attempting to synthesize a piperidine sulfonamide by reacting a piperidine derivative with a sulfonyl chloride, but I'm getting a very low yield or none of my desired product. What could be going wrong?

Answer:

Low yields in sulfonamide synthesis are a frequent issue and can often be traced back to a few key factors. Let's break down the likely culprits and how to address them.

Causality and Troubleshooting:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by moisture, which converts them into the unreactive sulfonic acid.[1][2]

    • Solution: Ensure all your glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1] It can also be beneficial to add the amine to the reaction mixture before the sulfonyl chloride, as the more nucleophilic amine will react preferentially over any trace water.[1]

  • Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic. This protonates the piperidine's nitrogen, rendering it non-nucleophilic and halting the reaction.[1][3]

    • Solution: Use at least one equivalent of a suitable non-nucleophilic base. Pyridine or triethylamine are common choices.[2] For less reactive piperidines or sulfonyl chlorides, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[1]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the sulfonyl chloride can significantly slow down the reaction rate.[3]

    • Solution: You may need to increase the reaction temperature or extend the reaction time. If the hindrance is severe, exploring alternative, less sterically demanding starting materials or a different synthetic route might be necessary.

  • Poor Solubility: If either of your reactants is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

    • Solution: Select a solvent in which both the piperidine derivative and the sulfonyl chloride are fully soluble. Common choices include dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).[1] Gentle heating can sometimes improve solubility, but be cautious of the thermal stability of your sulfonyl chloride.[1]

Problem 2: Formation of a Bis-Sulfonated Byproduct with Primary Amines

Question: My starting material is a piperidine with a primary amine substituent, and I'm observing a significant amount of a bis-sulfonated side product. How can I favor the mono-sulfonated product?

Answer:

The formation of a bis-sulfonated product is a common issue when working with primary amines, as the initially formed sulfonamide can be deprotonated and react with a second molecule of the sulfonyl chloride.

Causality and Troubleshooting:

  • Stoichiometry and Reaction Conditions: The relative amounts of your reactants and the reaction conditions play a critical role.

    • Solution: Carefully control the stoichiometry. Use a slight excess of the primary amine (around 1.1 to 1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[2] Running the reaction at a lower temperature can also help to slow down the second sulfonylation reaction.

  • Protecting Group Strategy: For complex molecules where selective mono-sulfonylation is challenging, using a protecting group is a robust strategy.

    • Solution: Protect one of the N-H protons of the primary amine with a suitable protecting group before the sulfonylation step. After the formation of the sulfonamide, the protecting group can be removed. The choice of protecting group will depend on the overall chemistry of your molecule.

Problem 3: My N-Boc Deprotection is Incomplete or Causing Side Reactions

Question: I'm trying to deprotect my N-Boc piperidine sulfonyl derivative using trifluoroacetic acid (TFA), but the reaction is sluggish. When I increase the reaction time or temperature, I see degradation of my compound. What should I do?

Answer:

Incomplete N-Boc deprotection is a common hurdle, and finding the right balance to achieve complete removal without unwanted side reactions is key.[4][5]

Causality and Troubleshooting:

  • Insufficient Acid or Reaction Time: The most straightforward reason for incomplete deprotection is not enough acid or too short a reaction time.[5][6]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] You can try increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or the number of equivalents.[4][5] Extending the reaction time at room temperature is often preferable to increasing the heat.[5]

  • Acid-Sensitive Functional Groups: Your molecule may contain other functional groups that are not stable to the harsh acidic conditions of TFA, leading to degradation.[5]

    • Solution: Consider a milder deprotection method. A common alternative is using 4M HCl in dioxane, which often results in the precipitation of the hydrochloride salt of the deprotected piperidine, simplifying isolation.[4][5][7]

Table 1: Comparison of Common N-Boc Deprotection Methods [4]

MethodReagents/ConditionsSolventTemperatureTypical Reaction TimeTypical YieldNotes
Acidic Deprotection 5-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1-4 hours>95%A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[4]
4M HCl in DioxaneDioxane or MethanolRoom Temperature1-3 hoursQuantitativeOften, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[4][5]
Thermal Deprotection HeatHigh-boiling solvent (e.g., Toluene, DMF)>80 °CVariesGood to ExcellentUseful for substrates that are sensitive to strong acids.
Microwave-Assisted WaterWater100 °C<15 minutesHighAn environmentally friendly approach.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of a Piperidine Derivative

This protocol provides a general starting point for the synthesis of piperidine sulfonamides. Optimization of the base, solvent, and temperature may be required for specific substrates.

Materials:

  • Piperidine derivative (1.0 eq)

  • Sulfonyl chloride (1.05 eq)

  • Triethylamine (1.5 eq) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the piperidine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.[2]

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[2]

  • Purify the crude product by recrystallization or column chromatography.[2]

Protocol 2: N-Boc Deprotection using HCl in Dioxane[5]

Materials:

  • N-Boc protected piperidine derivative (1.0 eq)

  • 4M HCl in 1,4-dioxane solution (3-5 eq)

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate.

  • Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

Visualization of Key Processes

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_product Product start N-Boc Protected Piperidine Derivative reaction Add 4M HCl in Dioxane Stir at RT (1-3h) start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Precipitate with Ether or Evaporate Solvent monitoring->workup Reaction Complete product Deprotected Piperidine Hydrochloride Salt workup->product

Caption: Workflow for N-Boc deprotection using HCl in Dioxane.

Frequently Asked Questions (FAQs)

Q1: What are the most common orthogonal protecting groups used in piperidine synthesis?

A1: The choice of protecting groups is critical in multi-step syntheses. The most common orthogonal protecting groups for the piperidine nitrogen are:

  • Boc (tert-Butyloxycarbonyl): Removed by acid (e.g., TFA, HCl).[4][8][9] Stable to bases and hydrogenolysis.

  • Cbz (Carbobenzyloxy): Removed by hydrogenolysis.[8][9] Stable to mild acids and bases.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed by a base, typically a solution of piperidine in DMF.[8][10][11] Stable to acids.

Q2: My piperidine starting material is yellow. Can I still use it?

A2: The yellow discoloration is likely due to oxidation products.[3][12] While it may still be usable for some reactions, it is highly recommended to purify it first, especially for sensitive reactions or when high purity of the final product is required. Distillation is the most common method for purifying discolored piperidine.[3][13]

Q3: How can I purify my final piperidine sulfonyl derivative if it's an oil?

A3: Purifying non-crystalline compounds can be challenging. The most common method is column chromatography on silica gel.[12] You will need to determine a suitable solvent system that provides good separation of your product from impurities.

Q4: I am having trouble characterizing my final product. What are some common analytical challenges?

A4: Characterization can sometimes be complicated by the presence of positional isomers, which may have very similar NMR spectra and mass-to-charge ratios.[14] Careful analysis of 2D NMR spectra (like COSY and HMBC) can help in unambiguously assigning the structure. High-resolution mass spectrometry is also essential for confirming the elemental composition.

Q5: What is the best way to remove pyridine as an impurity from my piperidine starting material?

A5: Separating piperidine from its precursor, pyridine, can be difficult because they form an azeotrope (a constant-boiling mixture).[12] A common method to overcome this is to form the carbonate salt of piperidine, which will precipitate and can be filtered off, leaving the pyridine in solution. The free piperidine can then be liberated from its salt by treatment with a strong base.[12][15]

References

  • Rong, J. et al. (2018). An efficient iodine‐mediated coupling of cyclic amines with sulfonyl hydrazides. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Protecting group. Wikipedia. Available at: [Link]

  • The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. Available at: [Link]

  • Dong, J. et al. (2020). Library‐Friendly Synthesis of Bicyclo[1.1.1]pentane‐Containing Sulfonamides via a Transition Metal‐Free Three‐Component Reaction. ResearchGate. Available at: [Link]

  • Li, Y. et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - NIH. Available at: [Link]

  • Ismael, A. et al. (2021). Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]

  • Jagtap, S. et al. (2021). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published.
  • Guryanov, I. et al. (2018). Boc deprotection conditions tested. ResearchGate. Available at: [Link]

  • Mondal, S. et al. (2019). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. Available at: [Link]

  • (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • Góngora-Benítez, M. et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Available at: [Link]

  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. Self-published.
  • (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). Self-published.
  • Hewitt, I. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • (n.d.). Piperidine Synthesis. DTIC. Available at: [Link]

  • Jagtap, S. et al. (2021). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

  • Zafar, S. et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available at: [Link]

  • (n.d.). A kind of purification method of high-purity piperidine. Google Patents.
  • (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available at: [Link]

  • (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Zafar, S. et al. (2019). Synthesis, Characterization and Antimicrobial Activity of Piperidine Derivatives. ResearchGate. Available at: [Link]

  • Diaz, J. M. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. Available at: [Link]

  • (n.d.). Process for the purification of piperidine. Google Patents.
  • (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

  • (n.d.). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed. Available at: [Link]

  • (n.d.). Challenges and new frontiers in analytical characterization of antibody-drug conjugates. Taylor & Francis Online. Available at: [Link]

  • (n.d.). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. LJMU Research Online. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol and its analogs. This guide is designed for researchers, medicinal chemists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and provide actionable strategies for enhancing the biological activity of this compound series. We will operate under the working hypothesis that this scaffold has been identified as a hit in an enzyme inhibition screen, and the goal is to optimize its potency, selectivity, and drug-like properties.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may encounter during your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the key structural features of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol and their likely roles?

    • My compound is potent in an enzymatic assay but shows no activity in cell-based assays. What are the likely causes and next steps?

    • How can I improve the metabolic stability of my compound?

    • What are some strategies to improve aqueous solubility?

  • Troubleshooting and Optimization Guides

    • Problem 1: Low Potency (High IC50/EC50)

      • Strategy 1.1: Probing the Active Site via Pyridine Ring Substitution

      • Strategy 1.2: Modifying the Sulfonyl Group Interactions

    • Problem 2: Poor Selectivity Against Off-Target Enzymes

      • Strategy 2.1: Exploiting Isomeric Scaffolds and Bioisosteres of the Piperidine Ring

    • Problem 3: Suspected Thiol Reactivity and Instability

      • Strategy 3.1: Investigating Thione-Thiol Tautomerism and Disulfide Formation

  • Experimental Protocols

    • Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling on a Pyridine Scaffold

    • Protocol 2: Thiol Reactivity Assessment using Ellman's Reagent (DTNB) Assay

  • References

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol and their likely roles?

A: The molecule can be deconstructed into three key pharmacophoric elements, each contributing to its overall biological and physicochemical profile. Understanding the function of each part is critical for devising a rational optimization strategy.

  • Pyridine Ring: This aromatic heterocycle is a common scaffold in medicinal chemistry.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can participate in π-stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in an enzyme's active site. The substitution pattern on the pyridine ring is a primary handle for modulating potency and selectivity.[3]

  • Sulfonyl Group (-SO2-): The sulfonyl group is a strong hydrogen bond acceptor and is relatively stable metabolically.[4][5] It often serves as a key anchoring point within a protein's binding pocket, forming strong interactions that contribute significantly to binding affinity.[4] Its introduction can also modulate the acidity of neighboring protons and influence the overall electronic properties of the molecule.

  • Piperidine Ring: As one of the most frequently used saturated heterocycles in drug discovery, the piperidine ring primarily occupies hydrophobic pockets and influences the compound's lipophilicity and solubility.[6][7] However, unsubstituted piperidine rings can be susceptible to cytochrome P450-mediated oxidation, often at the carbons alpha to the nitrogen, presenting a metabolic liability.[8][9]

  • Pyridine-2-thiol Moiety: This group is known to exist in a tautomeric equilibrium with its corresponding thione form (pyridine-2(1H)-thione).[10] The thiol form can act as a hydrogen bond donor or potentially coordinate with metal ions (e.g., Zn²⁺) in metalloenzymes. The thione form presents a different set of hydrogen bonding capabilities. This moiety can also undergo oxidation to form disulfides, which could be a source of compound instability.[10]

Q2: My compound is potent in an enzymatic assay but shows no activity in cell-based assays. What are the likely causes and next steps?

A: This is a common and critical challenge in drug discovery, often referred to as a poor in vitro-in vivo correlation (IVIVC). The discrepancy typically points to issues with one or more ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This can be due to high polarity or a low lipophilicity.

    • Troubleshooting:

      • Assess Physicochemical Properties: Calculate LogP (cLogP) and topological polar surface area (TPSA). High TPSA (>140 Ų) or low cLogP can indicate permeability issues.

      • Run a Permeability Assay: Conduct a parallel artificial membrane permeability assay (PAMPA) as a first-pass assessment. If the issue persists, a Caco-2 cell permeability assay can provide more definitive data.

      • Structural Modification: Consider masking polar groups or introducing more lipophilic moieties to increase permeability. Replacing the piperidine with a less polar bioisostere could also be explored.[8]

  • High Efflux Ratio: The compound might be a substrate for efflux transporters (like P-glycoprotein) on the cell surface, which actively pump it out of the cell.

    • Troubleshooting: A Caco-2 assay can also determine the efflux ratio. If it's high (>2), structural modifications are needed to reduce recognition by efflux pumps.

  • Rapid Intracellular Metabolism: The compound could be rapidly metabolized by intracellular enzymes into an inactive form.

    • Troubleshooting: Perform a stability assay using liver microsomes (HLM) or S9 fraction to assess metabolic stability.[11] If the half-life is short, this is a likely culprit (see Q3).

  • Compound Instability: The compound may be chemically unstable in the cell culture medium.

    • Troubleshooting: Incubate the compound in the assay medium for the duration of the experiment and quantify its concentration over time using LC-MS. The pyridine-2-thiol moiety could be a source of instability.[10]

Q3: How can I improve the metabolic stability of my compound?

A: Enhancing metabolic stability is crucial for achieving sufficient drug exposure in vivo.[5] The primary sites of metabolism for this scaffold are likely the piperidine and pyridine rings.

  • Blocking Piperidine Metabolism:

    • Introduce Steric Hindrance: Adding a methyl or gem-dimethyl group to the carbon atoms adjacent to the nitrogen can sterically shield them from oxidative enzymes.

    • Introduce Electron-Withdrawing Groups: Fluorination of the piperidine ring, particularly at the 4-position, can decrease the electron density and reduce its susceptibility to oxidation.[9]

    • Bioisosteric Replacement: Replacing the piperidine ring with a more stable isostere can be highly effective.[12][13] For example, using a morpholine ring can block metabolism at the 4-position and improve polarity, while bicyclic systems like azaspiro[3.3]heptane can offer different metabolic profiles and exit vectors.[8][13]

  • Blocking Pyridine Ring Metabolism:

    • Introduce Nitrogen Atoms: Scaffold hopping from a pyridine to a pyrimidine or other more electron-deficient heterocycle can significantly reduce susceptibility to CYP-mediated oxidation.[11]

    • Fluorination: Adding a fluorine atom to the pyridine ring can block a potential site of metabolism.

Q4: What are some strategies to improve aqueous solubility?

A: Poor solubility can hinder formulation and lead to inaccurate biological data.

  • Introduce Polar Functional Groups: Adding polar groups like a hydroxyl (-OH) or a small ether can increase hydrogen bonding with water. A common strategy is to replace a methyl group on the piperidine or pyridine ring with a hydroxymethyl group (-CH₂OH).

  • Introduce an Ionizable Center: The piperidine nitrogen is basic, but its pKa might not be optimal for salt formation. Introducing a more basic nitrogen, for example by replacing the piperidine with a piperazine, provides a handle for forming highly soluble hydrochloride salts.[8]

  • Reduce Lipophilicity: As discussed in Q3, replacing the piperidine with a more polar bioisostere like morpholine will generally improve solubility.[9]

  • Disrupt Crystal Packing: High melting point can be an indicator of strong crystal lattice energy, which contributes to poor solubility. Introducing conformational flexibility or breaking symmetry can disrupt this packing. For example, using a chiral substituent can sometimes improve solubility.

Troubleshooting and Optimization Guides

Problem 1: Low Potency (High IC50/EC50)

If your lead compound has an IC50 > 1 µM, a systematic Structure-Activity Relationship (SAR) study is necessary to improve its potency.

Strategy 1.1: Probing the Active Site via Pyridine Ring Substitution

The pyridine ring is an excellent starting point for exploring interactions with the enzyme's active site. The goal is to introduce substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) or to remove substituents that cause steric clashes.

Experimental Workflow:

Caption: Workflow for Pyridine Ring SAR Exploration.

Step-by-Step Guide:

  • Hypothesize Binding Mode: Use computational docking to predict the binding orientation of the parent compound in the target's active site. This will help prioritize which positions on the pyridine ring to modify.

  • Synthesize Analogs: Using a versatile starting material like 5-bromo-pyridine-2-thiol, employ standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse set of substituents at the 3, 4, and 6 positions. (See Protocol 1 for a general Suzuki coupling procedure).

  • Choose Diverse Substituents:

    • Small hydrophobic: -CH₃, -Et

    • Larger hydrophobic: -Ph, -cHex

    • Hydrogen bond donors/acceptors: -OH, -OMe, -NH₂, -C(O)NH₂[3]

    • Halogens (for electronic effects and blocking metabolism): -F, -Cl

  • Screen and Analyze: Test all new analogs in the enzymatic assay. A well-structured table is essential for clear analysis.

Hypothetical Data Table:

Compound IDPyridine SubstitutionIC50 (nM)Fold Improvement
Parent None 1250 -
1a3-Methyl9801.3x
1b3-Methoxy4502.8x
1c3-Amino150 8.3x
1d4-Fluoro11001.1x
1e6-Phenyl56000.2x (Worse)

Interpretation: The data suggests a hydrogen bond donor at the 3-position is highly beneficial (1c), likely interacting with a key residue in the active site. The large phenyl group at the 6-position is detrimental, indicating a steric clash.

Strategy 1.2: Modifying the Sulfonyl Group Interactions

The sulfonyl group is a key interaction hub. While replacing it entirely might be synthetically challenging, its orientation and the groups surrounding it can be modified.

  • Sulfonamide vs. Sulfone: The current structure is a sulfonamide. If the piperidine nitrogen is not essential for activity, replacing it with a carbon (to form a sulfone) could alter the hydrogen bonding geometry and lipophilicity.

  • Bioisosteres: In some cases, a sulfonamide can be replaced by other hydrogen-bonding groups, though this is a more advanced strategy.

Problem 2: Poor Selectivity Against Off-Target Enzymes

High potency is useless if the compound hits multiple targets, leading to potential toxicity. Improving selectivity involves exploiting structural differences between the target and off-target proteins.

Strategy 2.1: Exploiting Isomeric Scaffolds and Bioisosteres of the Piperidine Ring

The piperidine ring's shape and exit vector (the angle at which the sulfonyl group projects) can be finely tuned to fit the target's active site while clashing with the active site of off-targets.

Experimental Workflow:

Caption: Workflow for Improving Target Selectivity.

Step-by-Step Guide:

  • Identify Key Off-Targets: Determine the most problematic off-targets from a broad kinase panel or similar screening deck.

  • Select Bioisosteres: Choose a set of commercially available or synthetically accessible bioisosteres for the piperidine ring.[8][12][13]

    • Morpholine: Adds a polar oxygen atom, increases solubility, and blocks metabolism at the 4-position.[9]

    • Azaspiro[3.3]heptane: A rigid, 3D scaffold that significantly alters the exit vector of the sulfonyl group compared to the flexible piperidine chair conformation.[12]

    • Pyrrolidine: A 5-membered ring analog.

    • Azepane: A 7-membered ring analog.

  • Synthesize and Screen: Prepare the new analogs and screen them against both the primary target and the key off-target(s).

Hypothetical Data Table:

Compound IDScaffoldTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Index (SI)
Lead Piperidine 50 85 1.7
2aMorpholine75150020.0
2bAzaspiro[3.3]heptane60>10,000>166
2cPyrrolidine2504001.6

Interpretation: While the morpholine analog (2a) slightly lost potency, it gained significant selectivity. The azaspiro[3.3]heptane analog (2b) maintained potency while achieving an outstanding selectivity profile, making it the most promising lead. This demonstrates how altering the 3D shape of this moiety can effectively dial out off-target activity.

Problem 3: Suspected Thiol Reactivity and Instability

The pyridine-2-thiol group can be a source of chemical instability, potentially leading to assay artifacts or poor in vivo performance.

Strategy 3.1: Investigating Thione-Thiol Tautomerism and Disulfide Formation

It's crucial to determine if the thiol is forming covalent bonds or oxidizing to a disulfide under assay conditions.

Step-by-Step Guide:

  • Check for Time-Dependent Inhibition: Pre-incubate the enzyme with your inhibitor for varying amounts of time before adding the substrate. If the IC50 decreases with longer pre-incubation, it suggests time-dependent or irreversible inhibition, possibly due to covalent bond formation.

  • Assess Reversibility: After determining an IC50, dilute the enzyme-inhibitor complex 100-fold into a buffer and assay for enzyme activity recovery. If activity returns, the inhibition is reversible. If not, it may be covalent.

  • Monitor for Disulfide Formation: Use an assay like the Ellman's Reagent (DTNB) assay to quantify free thiols.[14] The disappearance of your compound's free thiol over time in assay buffer can indicate oxidative dimerization. (See Protocol 2 ).

  • LC-MS Analysis: Analyze your compound by LC-MS after incubation in assay buffer. Look for a new peak with a mass corresponding to the disulfide dimer (2 x M - 2).

  • Stabilization Strategy: If disulfide formation is a problem, consider replacing the thiol. A common bioisosteric replacement for a thiol/thione is a methyl ether (-OMe) or simply a hydrogen (-H), although this will significantly alter the electronics and hydrogen bonding potential and will require re-optimization of potency.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling on a Pyridine Scaffold

This protocol describes a general method for introducing an aryl or heteroaryl group at a halogenated position of the pyridine ring, as discussed in Strategy 1.1.

Materials:

  • 5-Bromo-N-(...)-pyridine-2-sulfonamide derivative (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the 5-bromo-pyridine starting material, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Thiol Reactivity Assessment using Ellman's Reagent (DTNB) Assay

This protocol allows for the quantification of free thiol groups in a solution, helping to determine if the compound is stable or is undergoing oxidation.[14]

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) stock solution (10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • Your thiol-containing compound (stock solution in DMSO)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare a Reaction Buffer: In the phosphate buffer, prepare a working solution of DTNB (e.g., 0.1 mM).

  • Prepare Compound Samples: Prepare solutions of your compound in the phosphate buffer at various time points (e.g., t=0, 1h, 4h, 24h) by incubating at the relevant temperature (e.g., 37 °C).

  • Measurement:

    • To a cuvette, add 900 µL of the DTNB reaction buffer.

    • Add 100 µL of your incubated compound sample.

    • Mix gently and incubate for 2 minutes at room temperature.

    • Measure the absorbance at 412 nm. This is the signal for the TNB²⁻ anion, which is produced stoichiometrically with the reaction of DTNB and a free thiol.

  • Create a Standard Curve: Use a known thiol like L-cysteine or glutathione to create a standard curve of absorbance vs. concentration.

  • Analysis: Compare the concentration of free thiol in your compound samples at different time points. A decrease in concentration over time indicates loss of the free thiol, likely due to oxidation to a disulfide.

References

  • Vertex AI Search. Advances in sulfonyl exchange chemical biology: expanding druggable target space - NIH. Retrieved January 17, 2026.
  • ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved January 17, 2026.
  • Cambridge MedChem Consulting. Ring Bioisosteres. Retrieved January 17, 2026.
  • Cambridge MedChem Consulting. Aromatic Bioisosteres. Retrieved January 17, 2026.
  • Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. Retrieved January 17, 2026.
  • National Institutes of Health. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved January 17, 2026.
  • ResearchGate. (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved January 17, 2026.
  • ResearchGate. Pyridine-2-thione release assay upon reaction of free thiols with.... Retrieved January 17, 2026.
  • ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. Retrieved January 17, 2026.
  • Semantic Scholar. Application of Sulfonyl in Drug Design. Retrieved January 17, 2026.
  • PubMed. Sulfonyl-containing aldophosphamide analogues as novel anticancer prodrugs targeted against cyclophosphamide-resistant tumor cell lines. Retrieved January 17, 2026.
  • PMC.
  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved January 17, 2026.
  • ResearchGate. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved January 17, 2026.
  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved January 17, 2026.
  • ResearchGate. Structure activity relationship. | Download Scientific Diagram. Retrieved January 17, 2026.
  • PubMed.
  • ACS Publications. Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry. Retrieved January 17, 2026.
  • Chemija. Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Retrieved January 17, 2026.
  • ResearchGate.
  • MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved January 17, 2026.
  • PMC. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved January 17, 2026.
  • RSC Publishing. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry. Retrieved January 17, 2026.
  • ChemRxiv. Unexpected Discovery of Saturated Pyridine Mimetics. Retrieved January 17, 2026.
  • ResearchGate. Synthesis of some novel piperidine fused 5-thioxo-1H-1,2,4-triazoles as potential antimicrobial and antitubercular agents | Request PDF. Retrieved January 17, 2026.
  • National Center for Biotechnology Information. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. Retrieved January 17, 2026.
  • PMC.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 17, 2026.
  • ResearchGate. Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives | Request PDF. Retrieved January 17, 2026.
  • PMC. Quantification of Thiols and Disulfides. Retrieved January 17, 2026.
  • MDPI.
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved January 17, 2026.
  • PubMed.

Sources

Optimization

Technical Support Center: Purification of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

Welcome to the technical support guide for the purification of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may encounter challenges in achieving high purity. The unique structural features of this molecule, including a basic piperidine moiety, an acidic thiol group, and a polar sulfonyl group, can present specific purification hurdles. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol in a question-and-answer format.

Q1: I'm observing significant peak tailing during reverse-phase HPLC analysis of my compound. What is the likely cause and how can I resolve it?

A1: Peak tailing with basic compounds like your piperidine-containing molecule is a frequent issue in reverse-phase chromatography.[1] The primary cause is the interaction between the basic nitrogen of the piperidine ring and acidic residual silanol groups on the surface of silica-based stationary phases (like C18).[1] This leads to undesirable secondary interactions and poor peak shape.

Underlying Cause: The lone pair of electrons on the piperidine nitrogen can form strong ionic or hydrogen bonds with the free silanol groups (Si-OH) on the silica support. This results in a mixed-mode retention mechanism, where some molecules are retained longer, causing the peak to tail.

Troubleshooting Workflow:

start Peak Tailing Observed mobile_phase Mobile Phase Optimization start->mobile_phase column_choice Column Selection start->column_choice instrumental Instrumental Checks start->instrumental add_additive Add Competing Base (e.g., 0.1% TEA or NH4OH) mobile_phase->add_additive Easiest to implement lower_ph Lower pH (2.5-3.5) with TFA or Formic Acid mobile_phase->lower_ph solution Symmetrical Peak Shape add_additive->solution lower_ph->solution end_capped Use an End-Capped Column column_choice->end_capped alt_stationary Switch to an Alternative Stationary Phase (e.g., Phenyl-Hexyl, Cyano) column_choice->alt_stationary end_capped->solution alt_stationary->solution check_overload Reduce Injection Volume/Concentration instrumental->check_overload check_connections Inspect for Dead Volume instrumental->check_connections check_overload->solution check_connections->solution

Caption: Troubleshooting workflow for peak tailing in HPLC.

Detailed Protocols:

  • Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase can effectively mask the active silanol sites, leading to improved peak symmetry.[1]

    • Protocol: Prepare your mobile phase as usual (e.g., acetonitrile/water). Add 0.1% (v/v) of triethylamine to both the aqueous and organic components. Equilibrate the column thoroughly before injecting your sample.

  • Lowering Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to 2.5-3.5) with an acid like trifluoroacetic acid (TFA) or formic acid, you can protonate the residual silanol groups, minimizing their interaction with the basic analyte.[1]

    • Protocol: Add 0.1% (v/v) of TFA or formic acid to your mobile phase components. Be aware that the thiol group in your compound may be sensitive to acidic conditions over extended periods.

Q2: My compound is difficult to crystallize and often oils out. What strategies can I employ to obtain a crystalline solid?

A2: The presence of the flexible piperidine ring and the polar sulfonyl group can make crystallization challenging. "Oiling out" occurs when the compound's solubility in the solvent is too high at the crystallization temperature, or when impurities are inhibiting lattice formation.

Key Strategies for Crystallization:

StrategyRationaleRecommended Solvent Systems
Slow Evaporation Allows for gradual saturation and ordered crystal growth.Dichloromethane/Hexane, Ethyl Acetate/Heptane
Vapor Diffusion A gentle method for slowly introducing an anti-solvent.A solution of the compound in methanol with diethyl ether as the anti-solvent.
Cooling Crystallization Reduces solubility to induce crystal formation.A hot, saturated solution in isopropanol or ethanol, allowed to cool slowly.
Anti-Solvent Addition Rapidly reduces solubility; best performed slowly with vigorous stirring.A solution in acetone with the slow addition of water.

Troubleshooting Protocol for "Oiling Out":

  • Re-dissolve the Oil: Gently warm the mixture to re-dissolve the oiled-out compound in a minimal amount of the good solvent.

  • Add More Anti-Solvent: While the solution is warm, add a small amount of the anti-solvent until the solution becomes slightly turbid.

  • Seed the Solution: If available, add a single, small crystal of the pure compound to act as a nucleation site.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly, and then transfer it to a refrigerator or freezer.

Q3: I am struggling to separate my target compound from a closely related impurity using column chromatography. What can I do to improve the separation?

A3: Poor resolution in column chromatography is a common problem, especially with isomers or byproducts with similar polarities. The amphoteric nature of your compound (both acidic thiol and basic piperidine) can also lead to streaking on silica gel.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase:

    • Add a Modifier: To minimize streaking on silica gel due to the acidic thiol, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. To address the basic piperidine, you can add 0.5-1% of triethylamine or ammonia. However, do not add acid and base simultaneously.

    • Solvent Strength: A shallower solvent gradient (i.e., a slower increase in the polar solvent) can improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Basic alumina can be effective for purifying basic compounds like yours, as it reduces the strong interactions that cause tailing on silica.

    • Reverse-Phase Flash Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase (C18) flash chromatography can provide excellent separation.

G start Poor Resolution in Column Chromatography mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase start->stationary_phase If mobile phase optimization fails add_modifier Add Modifier (e.g., 1% Acetic Acid or TEA) mobile_phase->add_modifier shallow_gradient Use a Shallower Solvent Gradient mobile_phase->shallow_gradient solution Improved Separation add_modifier->solution shallow_gradient->solution use_alumina Switch to Alumina (Basic or Neutral) stationary_phase->use_alumina use_rp Use Reverse-Phase (C18) Flash Chromatography stationary_phase->use_rp use_alumina->solution use_rp->solution

Caption: Decision tree for improving column chromatography resolution.

Frequently Asked Questions (FAQs)

Q: What is the likely pKa of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, and how does this affect purification? A: The compound has two ionizable groups: the piperidine nitrogen and the pyridine-2-thiol. The pKa of piperidine is around 11.2, making it basic. The pyridine-2-thiol exists in tautomeric equilibrium with 2-pyridinethione, and its pKa is approximately 9.8 for the N-H proton and around 1.5 for the S-H proton. This amphoteric nature means the compound's charge state is highly dependent on pH, which can be exploited during purification (e.g., in pH-dependent extractions or by adjusting the mobile phase pH in chromatography).[2]

Q: Is 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol prone to oxidation? A: Yes, the thiol group is susceptible to oxidation, especially in the presence of air and trace metals, which can lead to the formation of the corresponding disulfide dimer. This can appear as a new, less polar impurity in your analysis.

  • Mitigation Strategies:

    • Work under an inert atmosphere (nitrogen or argon) when possible.

    • Use degassed solvents for chromatography and extractions.

    • Store the compound under an inert atmosphere at low temperatures.

Q: What are the best analytical techniques to assess the purity of the final product? A: A combination of techniques is recommended for comprehensive purity assessment:

  • ¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities, even at low levels.

  • LC-MS: Ideal for detecting non-volatile impurities and confirming the molecular weight of the product and any byproducts.

  • HPLC with UV detection: The primary method for quantitative purity assessment (e.g., determining purity as a percentage of the total peak area).

  • Elemental Analysis (CHN): Confirms the elemental composition of the bulk material.

References

  • Rutavičius, A., Kuodis, Z., Matijoška, A., & Rastenytė, L. (n.d.). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine.
  • BenchChem. (n.d.).
  • MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives.
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ChemBK. (n.d.). 5-(PIPERIDIN-1-YLSULFONYL)PYRIDINE-2-THIOL.
  • PubMed Central (PMC). (n.d.).
  • American Elements. (n.d.). 5-(piperidine-1-sulfonyl)pyridine-2-thiol.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)

Sources

Troubleshooting

Technical Support Center: Optimizing Dosage for In Vivo Studies of Sulfonyl Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for optimizing the dosage of sulfonyl-containing compou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for optimizing the dosage of sulfonyl-containing compounds in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments, ensuring scientific integrity and the successful progression of your research.

Frequently Asked Questions (FAQs)

Q1: I have a novel sulfonyl compound. How do I determine a safe and effective starting dose for my first in vivo study in rodents?

A1: Establishing a safe and potentially efficacious starting dose for a novel compound is a critical initial step that requires a systematic approach. A well-designed dose-range finding (DRF) study is essential to determine the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[1][2]

Initial Steps:

  • Literature Review: Thoroughly search for published studies on compounds with similar chemical structures or mechanisms of action. This can provide a preliminary indication of a potential dose range.

  • In Vitro Data Analysis: While not directly translatable, your compound's in vitro potency (e.g., IC50 or EC50) can offer a starting point for estimating the necessary in vivo concentrations.

Dose-Ranging Study Design:

A typical dose-ranging study involves administering various doses of your compound to different groups of animals to observe the dose-response relationship for both efficacy and toxicity.[3]

  • Group Allocation: Use a minimum of 3-5 animals per dose group. Include a vehicle control group that receives only the delivery solution.

  • Dose Selection: A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is a common and effective strategy. The range should be wide enough to identify both a no-effect level and a level with clear toxicity.

  • Administration Route: The route should align with the intended clinical application and the compound's properties. Oral gavage and intraperitoneal (IP) injection are common in rodent studies.

The primary goal is to identify the Maximum Tolerated Dose (MTD) , which is the highest dose that does not cause unacceptable adverse effects.[2] This is crucial for designing longer-term efficacy and safety studies.

Troubleshooting Guide

Q2: My sulfonyl compound is poorly soluble in aqueous solutions. What are my options for formulating it for oral gavage in mice?

A2: Poor aqueous solubility is a common challenge with many organic compounds, including those containing a sulfonyl group. Selecting the right vehicle is critical for ensuring accurate and reproducible dosing.

Formulation Strategies for Poorly Soluble Compounds:

Formulation StrategyDescriptionAdvantagesConsiderations
Suspension The compound is milled to a fine powder and suspended in an aqueous vehicle containing a suspending agent.Simple to prepare; suitable for early-stage studies.Potential for particle aggregation and inconsistent dosing.
Co-solvents A mixture of a non-aqueous solvent (e.g., DMSO, PEG-400) and an aqueous buffer is used to dissolve the compound.Can achieve a true solution, ensuring dose uniformity.The co-solvent itself may have toxic effects.[4]
Lipid-Based Formulations The compound is dissolved in oils, surfactants, or a combination (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[5][6]Can significantly enhance oral bioavailability for lipophilic compounds.More complex to develop and characterize.[7]
Nanocrystals The particle size of the crystalline drug is reduced to the nanometer range, increasing the surface area for dissolution.[7][8]Improves dissolution rate and bioavailability.Requires specialized equipment for production.

Recommended Vehicle Selection Workflow:

Caption: Workflow for selecting a suitable vehicle for oral administration of a poorly soluble sulfonyl compound.

Practical Tip: When using co-solvents like DMSO, it is crucial to keep the concentration as low as possible to avoid vehicle-induced toxicity, which can confound your study results.[4]

Q3: I'm observing high variability in the response to my sulfonylurea compound within the same dose group. What could be the cause and how can I mitigate it?

A3: High intra-group variability can mask the true effect of your compound and lead to inconclusive results. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
Inconsistent Formulation If the compound is not uniformly suspended or dissolved, each animal may receive a different effective dose.Ensure your formulation is homogenous. For suspensions, vortex thoroughly before each administration. For solutions, ensure the compound remains fully dissolved.
Animal-to-Animal Variation Biological differences in metabolism, absorption, and overall health can lead to varied responses.Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.
Gavage Technique Improper oral gavage technique can lead to dosing errors or stress, which can affect physiological responses.Ensure all personnel are properly trained and consistent in their gavage technique.
Food and Water Intake The presence of food in the stomach can affect the absorption of orally administered compounds.Standardize the fasting period before dosing. Ensure all animals have ad libitum access to water.
Circadian Rhythm The time of day can influence metabolic processes and drug responses.Perform dosing and measurements at the same time each day.

Experimental Protocol: Standardizing Oral Gavage

  • Animal Handling: Gently restrain the animal to minimize stress.

  • Gavage Needle Selection: Use a ball-tipped gavage needle of the appropriate size for the animal.

  • Volume Calculation: Accurately calculate the dosing volume based on the most recent body weight.

  • Administration: Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

  • Observation: Monitor the animal for any signs of distress after dosing.

Q4: My in vivo efficacy study with a sulfonylurea is showing a diminished effect over time (tachyphylaxis or secondary failure). What is the underlying mechanism and how should I adjust my study design?

A4: The phenomenon of decreasing efficacy with chronic sulfonylurea administration is well-documented and is often referred to as "secondary failure".[9] This is thought to be due to changes in the pancreatic β-cells.

Mechanism of Secondary Failure:

Chronic stimulation of insulin secretion by sulfonylureas can lead to β-cell "exhaustion" or desensitization.[10] This may involve downregulation of the sulfonylurea receptor (SUR1) or other components of the insulin secretion pathway. Studies in mice have shown that chronic glibenclamide treatment can lead to a loss of insulin secretory capacity.[10][11]

Study Design Adjustments for Chronic Dosing:

  • Intermittent Dosing: Consider a dosing regimen that includes "drug holidays" to allow for the recovery of β-cell function.

  • Lower Doses: High doses of sulfonylureas do not necessarily produce a greater effect and may even be detrimental.[12] Titrating to the lowest effective dose is recommended.

  • Combination Therapy: In a clinical context, sulfonylureas are often combined with other anti-diabetic agents that have different mechanisms of action.[13] This could be a relevant consideration for your preclinical model depending on the research question.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A PK/PD modeling approach can help to optimize the dosing regimen to maintain a therapeutic effect while minimizing the risk of tachyphylaxis.[14][15][16]

Visualizing Acute vs. Chronic Dosing Effects:

Caption: Simplified comparison of the effects of acute and chronic sulfonylurea administration on pancreatic β-cells.

Step-by-Step Methodologies

Protocol: Determination of Maximum Tolerated Dose (MTD) in Mice

This protocol outlines a common approach for determining the MTD of a novel sulfonyl compound.

Materials:

  • Test compound

  • Appropriate vehicle

  • Male and female mice (e.g., CD-1 or C57BL/6), 6-8 weeks old

  • Dosing syringes and gavage needles

  • Animal balance

  • Observation cages

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study.

  • Group Assignment: Randomly assign animals to dose groups (n=3-5 per sex per group), including a vehicle control group.

  • Dose Preparation: Prepare the dosing formulations at the desired concentrations.

  • Initial Dosing: Administer a single dose of the compound or vehicle to each animal. Start with a low dose and escalate in subsequent groups.

  • Clinical Observations: Monitor animals for signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for 7-14 days.[17] Record any changes in behavior, appearance, or activity.

  • Body Weight Measurement: Record the body weight of each animal before dosing and daily thereafter. A weight loss of more than 15-20% is often considered a humane endpoint.[17]

  • Dose Escalation: If no significant toxicity is observed at a given dose, escalate the dose in the next group of animals.

  • MTD Determination: The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or substantial body weight loss.[18]

Data to Collect:

ParameterFrequency of MeasurementPurpose
Clinical SignsMultiple times on Day 1, then dailyTo identify signs of toxicity.
Body WeightDailyA sensitive indicator of overall health.
MortalityDailyTo determine the lethal dose range.
Food and Water ConsumptionDaily (optional)Can provide additional information on animal welfare.

References

  • Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells. (2008). PLoS Medicine. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • Optimized dosing regimens for the combinations of sulfonamides and trimethoprim in veterinary medicine. ANR. [Link]

  • Dose-ranging study. Wikipedia. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]

  • Dose Range Finding Studies. Charles River Laboratories. [Link]

  • Major metabolites of sulfonamide antibiotics. ResearchGate. [Link]

  • Acute and chronic animal models for the evaluation of anti-diabetic agents. PubMed Central. [Link]

  • (PDF) PHARMACOKINETIC MODELING OF AN ANTIDIABETIC SULFONYLUREA AGENT. ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]

  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. ResearchGate. [Link]

  • What are the preferable iv vehicle system for in vivo study?. ResearchGate. [Link]

  • Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. [Link]

  • Effect of sulfa drugs on kidney function and renal scintigraphy. PubMed. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. [Link]

  • Pharmacologic Differences of Sulfonylureas and the Risk of Adverse Cardiovascular and Hypoglycemic Events. eScholarship@McGill. [Link]

  • PHASE I/II CLINICAL TRIAL DESIGN AND DOSE FINDING (PART I). FDA. [Link]

  • 5.4 - Considerations for Dose Finding Studies. Statistics Online. [Link]

  • Impact of dosing schedule in animal models on compound progression decisions. ResearchGate. [Link]

  • Application of PKPD Modeling in Drug Discovery and Development. Frontiers. [Link]

  • Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies. ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Impact of dosing schedule in animal experiments on compound progression decisions. PubMed. [Link]

  • Do sulphonylureas still have a place in clinical practice?. ResearchGate. [Link]

  • Acute Actions of Sulfonylurea Drugs During Long-Term Treatment of NIDDM. Sci-Hub. [Link]

  • Acute, subchronic and chronic toxicity of the new sulfonylurea glimepiride in rats. PubMed. [Link]

  • Simulation-Based Optimization of Sampling Schedules for Model-Informed Precision Dosing of Once-Daily and 4-Times-Daily Busulfan in Pediatric Patients. PubMed Central. [Link]

  • Application of Sulfonyl in Drug Design. ResearchGate. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • Clinical Trials to Clinical Practice : Role of Sulfonylureas in Today ' s Practice. JK Science. [Link]

  • Glimepiride Administered in Chow Reversibly Impairs Glucose Tolerance in Mice. PubMed Central. [Link]

  • Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells. PLoS Medicine. [Link]

  • Time to be cautious about prescribing sulfonylureas?. PubMed Central. [Link]

  • Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies. PubMed. [Link]

  • Application of PK/PD modeling and simulation to dosing regimen optimization of high-dose human regular U-500 insulin. PubMed. [Link]

  • Sulfonylureas in the Current Practice of Type 2 Diabetes Management: Are They All the Same? Consensus from the Gulf Cooperation Council (GCC) Countries Advisory Board on Sulfonylureas. PubMed Central. [Link]

  • Sulfonylureas. StatPearls - NCBI Bookshelf. [Link]

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Dose Optimization of Antimicrobial Agents. Walsh Medical Media. [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PubMed Central. [Link]

  • Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. National Institutes of Health. [Link]

  • Editorial: Application of PKPD modeling in drug discovery and development. PubMed Central. [Link]

  • Sulfonylureas and their use in clinical practice. PubMed Central. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action for Novel Pyridine-2-thiol Derivatives: A Comparative Guide

In the landscape of drug discovery, the pyridine-2-thiol scaffold has emerged as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the pyridine-2-thiol scaffold has emerged as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. This guide provides a comprehensive framework for researchers and drug development professionals on how to elucidate and validate the mechanism of action of novel compounds within this class, using the representative, yet under-characterized, molecule 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol as a central case study.

Our approach is grounded in a "hypothesis-driven" experimental workflow. Given the structural motifs present in our case study compound—a pyridine-2-thiol core, a sulfonyl group, and a piperidine moiety—we can draw analogies from existing literature to formulate plausible mechanisms of action. For instance, similar structures have been investigated as enzyme inhibitors and receptor antagonists[1][3][4]. Therefore, a logical starting point is to hypothesize that 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol may exert its biological effects through the inhibition of a key enzyme or by modulating a specific signaling pathway.

This guide will compare and contrast the experimental methodologies required to rigorously test such a hypothesis, providing detailed protocols and data interpretation strategies.

Part 1: Initial Target Identification and In Vitro Characterization

The first phase of validating a compound's mechanism of action is to identify its primary biological target. This typically involves a combination of computational and experimental screening approaches.

Comparative Analysis of Initial Screening Methods
Screening MethodDescriptionAdvantagesDisadvantages
Differential Scanning Fluorimetry (DSF) A thermal shift assay that measures changes in protein melting temperature upon ligand binding. An increase in melting temperature suggests binding.High-throughput, low sample consumption, provides direct evidence of binding.Does not provide information on the functional consequence of binding (i.e., inhibition or activation).
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_d, ΔH, ΔS).Gold standard for binding affinity determination, provides detailed thermodynamic data.Lower throughput, requires larger amounts of purified protein.
Enzyme Inhibition Assays Directly measures the effect of the compound on the catalytic activity of a purified enzyme.Provides direct functional data (IC_50), can distinguish between different modes of inhibition.Requires a purified and active enzyme, assay development can be time-consuming.
Cell-Based Phenotypic Screening Screens for a desired cellular phenotype (e.g., cell death, inhibition of cytokine production) without a priori knowledge of the target.Unbiased approach, can identify compounds with novel mechanisms of action.Target deconvolution can be challenging and resource-intensive.
Experimental Protocol: Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol against a hypothetical target enzyme, "Kinase X."

Objective: To determine the half-maximal inhibitory concentration (IC_50) of the test compound against Kinase X.

Materials:

  • Purified, active Kinase X

  • Specific peptide substrate for Kinase X

  • ATP (Adenosine triphosphate)

  • Test compound (5-(piperidin-1-ylsulfonyl)pyridine-2-thiol) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl_2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 96-well plate, add 5 µL of the compound dilutions to the appropriate wells. Include wells for a positive control (no compound) and a negative control (no enzyme).

  • Add 25 µL of a solution containing Kinase X and the peptide substrate in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 20 µL of ATP solution to each well. The final ATP concentration should be at or near the K_m for the enzyme.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

Part 2: Cellular Target Engagement and Pathway Analysis

Once an in vitro target has been identified, it is crucial to confirm that the compound engages this target within a cellular context and modulates the relevant signaling pathway.

Visualizing the Experimental Workflow

G cluster_0 In Vitro Validation cluster_1 Cellular Validation Biochemical Assay Biochemical Assay Binding Affinity Binding Affinity Biochemical Assay->Binding Affinity Confirms direct interaction Target Engagement Assay Target Engagement Assay Binding Affinity->Target Engagement Assay Transition to cellular context Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assay->Downstream Signaling Analysis Confirms cellular activity Phenotypic Assay Phenotypic Assay Downstream Signaling Analysis->Phenotypic Assay Links target to cell function

Caption: A streamlined workflow for validating a compound's mechanism of action.

Experimental Protocol: Western Blot for Downstream Signaling

This protocol describes how to assess the effect of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol on the phosphorylation of a downstream substrate of Kinase X in a cellular model.

Objective: To determine if the test compound inhibits the Kinase X signaling pathway in cells.

Materials:

  • Cell line expressing Kinase X (e.g., a relevant cancer cell line)

  • Cell culture medium and supplements

  • Test compound

  • Stimulant (if required to activate the pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • If necessary, stimulate the cells with an appropriate agonist to activate the Kinase X pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.

Part 3: Comparative Analysis with Alternative Mechanisms and Compound Classes

To provide a comprehensive validation, it is essential to consider and experimentally rule out alternative mechanisms of action. Furthermore, comparing the compound's profile to other drugs targeting the same pathway provides valuable context.

Differentiating Potential Mechanisms

G cluster_0 Observed Phenotype cluster_1 Potential Mechanisms Cell Death Cell Death Kinase Inhibition Kinase Inhibition Kinase Inhibition->Cell Death Receptor Antagonism Receptor Antagonism Receptor Antagonism->Cell Death Off-Target Effects Off-Target Effects Off-Target Effects->Cell Death

Caption: Differentiating between potential mechanisms leading to a cellular phenotype.

Comparison with Alternative Compound Classes
Compound ClassMechanism of ActionKey Features
Type I Kinase Inhibitors Bind to the active, "DFG-in" conformation of the kinase ATP-binding site.Often potent but may have off-target effects on other kinases.
Type II Kinase Inhibitors Bind to the inactive, "DFG-out" conformation of the kinase, often extending into an allosteric pocket.Generally more selective than Type I inhibitors.
Allosteric Inhibitors Bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits activity.Can be highly selective, may not be competitive with ATP.
Covalent Inhibitors Form a covalent bond with a reactive residue in or near the active site.Can provide prolonged target engagement, potential for off-target reactivity.

Conclusion

Validating the mechanism of action of a novel compound like 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol requires a multi-faceted and rigorous experimental approach. By systematically progressing from in vitro target identification to cellular pathway analysis and comparing the compound's profile to established drug classes, researchers can build a robust data package that clearly elucidates its biological function. This guide provides a foundational framework and detailed protocols to navigate this critical phase of drug discovery.

References

  • Smolecule. (n.d.). 5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione. Retrieved from Smolecule.[1]

  • National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Library of Medicine.[2]

  • National Center for Biotechnology Information. (n.d.). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. National Library of Medicine.[3]

  • National Center for Biotechnology Information. (n.d.). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3. National Library of Medicine.[4]

Sources

Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors: Evaluating the Potential of Novel Sulfonamides

This guide provides a comparative analysis of carbonic anhydrase (CA) inhibitors, with a focus on evaluating the potential efficacy of novel compounds such as 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. Designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of carbonic anhydrase (CA) inhibitors, with a focus on evaluating the potential efficacy of novel compounds such as 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document will delve into the mechanistic rationale, experimental validation, and comparative landscape of CA inhibitors.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is vital for pH regulation, CO2 and bicarbonate transport, and various metabolic pathways.[2] The aberrant activity of specific CA isoforms has been implicated in a range of pathologies, including glaucoma, epilepsy, and some forms of cancer, making them a compelling target for therapeutic intervention.[3]

The primary mechanism of action for the most prominent class of CA inhibitors, the sulfonamides, involves the coordination of the sulfonamide moiety to the zinc ion at the enzyme's active site.[4] This interaction displaces a water molecule or hydroxide ion essential for the catalytic cycle, thereby inhibiting the enzyme's function.[4]

The Investigational Compound: 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

The compound 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol belongs to the sulfonamide class of molecules, which are well-established as potent inhibitors of carbonic anhydrase.[4] The presence of the sulfonamide group (-SO2NH2) is the key pharmacophore that suggests its potential as a carbonic anhydrase inhibitor. While extensive research has been conducted on various heterocyclic sulfonamides, including those with five-membered rings, the specific efficacy of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is not yet widely documented in peer-reviewed literature.[5][6][7]

This guide, therefore, serves as a roadmap for the systematic evaluation of this and similar novel sulfonamide-based compounds, using established inhibitors as benchmarks for comparison.

Established Carbonic Anhydrase Inhibitors: A Comparative Benchmark

To effectively evaluate the potential of a new inhibitor, it is crucial to compare its performance against well-characterized compounds. Acetazolamide and Dorzolamide are two widely used carbonic anhydrase inhibitors that serve as excellent benchmarks.

  • Acetazolamide: A first-generation carbonic anhydrase inhibitor, Acetazolamide is used systemically to treat glaucoma, epilepsy, and acute mountain sickness.[8][9][10] It acts by inhibiting carbonic anhydrase in the proximal tubules of the kidney, leading to increased excretion of bicarbonate, sodium, and water.[8][11][12]

  • Dorzolamide: A topical carbonic anhydrase inhibitor, Dorzolamide is primarily used in ophthalmic solutions to reduce intraocular pressure in patients with glaucoma.[13][14][15] Its topical application minimizes systemic side effects, a significant advantage over systemically administered inhibitors like acetazolamide.[15]

The following table summarizes the key efficacy parameters for these benchmark inhibitors against two prominent carbonic anhydrase isoforms, CA II (a ubiquitous cytosolic isoform) and CA IV (a membrane-bound isoform).

InhibitorTarget IsoformIC50 (nM)Reference
Dorzolamide CA II0.18[16]
CA IV6.9[16]
Acetazolamide CA IIVaries by study
CA IXVaries by study
CA XIIVaries by study

Note: IC50 values for Acetazolamide can vary significantly between studies and isoforms, and a single representative value is not provided here. It is generally considered a potent but non-selective inhibitor.

Experimental Workflow for Efficacy Determination

The evaluation of a novel carbonic anhydrase inhibitor requires a systematic and reproducible experimental approach. The following workflow outlines the key steps for determining the inhibitory potency of a compound like 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol.

G A Synthesize and Purify 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol B Procure Recombinant Human Carbonic Anhydrase Isoforms (e.g., CA II, CA IX, CA XII) D Incubate CA Isoform with Varying Concentrations of Inhibitor A->D C Prepare Assay Buffers and Substrate Solution (e.g., p-nitrophenyl acetate) B->D E Initiate Reaction by Adding Substrate C->E D->E F Monitor Product Formation Spectrophotometrically E->F G Plot Enzyme Activity vs. Inhibitor Concentration F->G H Calculate IC50 Value (Inhibitor concentration that causes 50% inhibition) G->H I Determine Inhibition Kinetics (e.g., Ki, mechanism of inhibition) H->I

Caption: Experimental workflow for determining the inhibitory efficacy of a novel compound against carbonic anhydrase isoforms.

Detailed Protocol: Carbonic Anhydrase Inhibition Assay

A commonly used method for assessing CA inhibition is the esterase activity assay, which utilizes a chromogenic substrate like p-nitrophenyl acetate (p-NPA).

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor stock solution.

    • Prepare a solution of the recombinant human carbonic anhydrase isoform in the assay buffer.

    • Prepare a solution of p-NPA in a solvent immiscible with water (e.g., acetonitrile).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer to each well.

    • Add a small volume of the diluted inhibitor solutions to the respective wells.

    • Add the enzyme solution to each well and incubate for a pre-determined time at a controlled temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the p-NPA solution.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a plate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Mechanistic Insights: How Sulfonamides Inhibit Carbonic Anhydrase

The inhibitory action of sulfonamides against carbonic anhydrase is a well-elucidated mechanism. The following diagram illustrates the key steps in the catalytic cycle of carbonic anhydrase and the point of intervention by sulfonamide inhibitors.

G cluster_catalysis Catalytic Cycle cluster_inhibition Sulfonamide Inhibition A E-Zn2+-OH- B E-Zn2+-HCO3- A->B + CO2 E E-Zn2+-NHSO2-R A->E + R-SO2NH2 - H2O C E-Zn2+-H2O B->C + H2O - HCO3- C->A - H+ D R-SO2NH2

Caption: Simplified schematic of the carbonic anhydrase catalytic cycle and its inhibition by a sulfonamide (R-SO2NH2).

The catalytic cycle begins with the zinc-bound hydroxide ion (E-Zn2+-OH-) attacking a molecule of carbon dioxide. This forms a bicarbonate ion coordinated to the zinc (E-Zn2+-HCO3-). The bicarbonate is then displaced by a water molecule (E-Zn2+-H2O), and the release of a proton regenerates the active form of the enzyme. A sulfonamide inhibitor, with its deprotonated sulfonamide group, coordinates directly to the zinc ion, forming a stable complex (E-Zn2+-NHSO2-R) and preventing the binding of water, thus halting the catalytic cycle.

Conclusion and Future Directions

While the specific inhibitory activity of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol against carbonic anhydrase isoforms remains to be experimentally determined, its chemical structure strongly suggests it as a promising candidate for investigation. By following the outlined experimental workflow and using established inhibitors like acetazolamide and dorzolamide as benchmarks, researchers can systematically evaluate its efficacy.

Future studies should not only focus on determining the IC50 values against a panel of CA isoforms to assess both potency and selectivity but also investigate the compound's pharmacokinetic and pharmacodynamic properties. Such comprehensive analysis is essential for the development of novel and effective carbonic anhydrase inhibitors for various therapeutic applications.

References

A comprehensive list of references will be compiled upon the completion of a full literature search for specific experimental data on the compound of interest. The following are representative examples of the types of sources that would be cited:

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Semantic Scholar. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Dorzolamide and Timolol Ophthalmic: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Dorzolamide HCL | carbonic anhydrase inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience. [Link]

  • Topical carbonic anhydrase inhibitors. PubMed. [Link]

  • Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. NIH. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed. [Link]

  • Acetazolamide. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Acetazolamide. Wikipedia. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. PMC - NIH. [Link]

  • Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. YouTube. [Link]

  • Therapeutic Class Overview Ophthalmic Carbonic Anhydrase Inhibitors. Magellan Rx Management. [Link]

  • Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. MDPI. [Link]

  • Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. American Physiological Society Journal. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

  • Acetazolamide. Deranged Physiology. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comprehensive Cross-Reactivity Profiling of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (Compound X)

For the discerning researcher in drug development, the journey from a promising hit to a clinical candidate is paved with rigorous validation. A molecule's efficacy is only half the story; its safety and specificity are...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the journey from a promising hit to a clinical candidate is paved with rigorous validation. A molecule's efficacy is only half the story; its safety and specificity are paramount. This guide provides an in-depth, technically-grounded framework for assessing the cross-reactivity of a novel investigational compound, which we will refer to as Compound X (5-(piperidin-1-ylsulfonyl)pyridine-2-thiol) .

The unique structural motifs of Compound X—a pyridine ring, a sulfonylpiperidine group, and a reactive thiol—necessitate a multi-tiered approach to understanding its potential off-target interactions. The piperidine moiety is a well-established scaffold in medicinal chemistry, often enhancing pharmacokinetic properties[1][2]. However, the combination of these functional groups warrants a thorough investigation into the compound's selectivity. For the purpose of this guide, we will hypothesize that Compound X has been designed as a potent inhibitor of Kinase Y , a hypothetical serine/threonine kinase implicated in a specific cancer pathway.

This guide will compare the performance of Compound X with a known, well-characterized inhibitor of Kinase Y, which we will call Competitor Compound Z . We will walk through a logical, tiered approach to cross-reactivity profiling, from in silico predictions to definitive cellular engagement assays.

Tier 1: In Silico Profiling - A Predictive First Look

Before committing to expensive and time-consuming wet lab experiments, computational methods can provide a valuable early assessment of potential off-target liabilities. Molecular similarity analysis, for instance, can predict the likelihood of a compound interacting with unintended targets based on structural and pharmacophoric resemblances to known ligands[3][4][5].

The rationale here is to cast a wide, predictive net to identify protein families that are most likely to show affinity for Compound X. This allows for a more focused and cost-effective design of subsequent experimental panels.

Table 1: Hypothetical In Silico Similarity Scores for Compound X
Potential Off-TargetStructural Similarity (Tanimoto Coefficient)Pharmacophore SimilarityRationale for Inclusion
Kinase A (Ser/Thr)0.85HighHigh sequence homology to Kinase Y in the ATP-binding pocket.
Kinase B (Tyr)0.65ModerateShares a similar DFG-out conformation that might be recognized by Compound X.
Metalloproteinase-20.70ModerateThe thiol group in Compound X could potentially chelate the zinc ion in the active site[6].
α1-Adrenoceptor0.60LowPyridine and piperidine motifs are present in some α1-adrenoceptor ligands[7].

Tier 2: In Vitro Biochemical Profiling - Quantifying Selectivity

Following the in silico predictions, the next critical step is to experimentally determine the inhibitory activity of Compound X against a broad panel of kinases. This provides a quantitative measure of its selectivity. Leading contract research organizations offer comprehensive kinase profiling services, screening against hundreds of kinases.

The choice of ATP concentration in these assays is crucial; setting it at or near the Km,ATP for each kinase allows the resulting IC50 values to more closely reflect the intrinsic binding affinities of the inhibitor[8].

Experimental Protocol: Broad Kinase Selectivity Profiling
  • Compound Preparation: Prepare a 10 mM stock solution of Compound X and Competitor Compound Z in 100% DMSO.

  • Assay Plates: Use 384-well plates pre-spotted with the respective kinase, substrate, and ATP.

  • Compound Dosing: Serially dilute the stock solutions to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Initiation: Add the kinase to the assay plates to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Table 2: Hypothetical Kinase Selectivity Profile of Compound X vs. Competitor Compound Z
Kinase TargetCompound X IC50 (nM)Competitor Compound Z IC50 (nM)Selectivity Fold (vs. Kinase Y) for Compound X
Kinase Y (Primary Target) 15 25 -
Kinase A35050023.3
Kinase B>10,0008,000>667
Kinase C8501,20056.7
Kinase D>10,000>10,000>667
... (and so on for a large panel)

The data in Table 2 would suggest that while both compounds are potent inhibitors of Kinase Y, Compound X exhibits a favorable selectivity profile with minimal activity against other kinases at concentrations where it effectively inhibits the primary target.

Tier 3: Cellular Target Engagement - Confirmation in a Physiological Context

A potent biochemical inhibitor does not guarantee efficacy in a cellular environment. It is essential to confirm that the compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the thermal stabilization of a protein upon ligand binding[9][10][11][12].

An increase in the melting temperature (Tm) of the target protein in the presence of the compound is a direct indicator of target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture cells expressing endogenous Kinase Y to 80-90% confluency.

  • Compound Treatment: Treat the cells with Compound X, Competitor Compound Z, or vehicle (DMSO) at various concentrations for a specified time (e.g., 2 hours) at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (containing the soluble protein fraction) and quantify the amount of Kinase Y using a specific antibody-based method such as Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble Kinase Y as a function of temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal model to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization.

Table 3: Hypothetical CETSA Data for Compound X and Competitor Compound Z
CompoundConcentration (µM)Tm of Kinase Y (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)-52.3-
Compound X156.8+4.5
Compound X1059.1+6.8
Competitor Compound Z155.2+2.9
Competitor Compound Z1057.6+5.3

These hypothetical results demonstrate that Compound X not only engages Kinase Y in cells but also appears to induce a greater degree of stabilization than Competitor Compound Z at the same concentrations, suggesting a potentially more robust target engagement.

Tier 4: Safety Pharmacology Profiling - Proactively Identifying Adverse Effect Liabilities

Beyond on-target and off-target kinase activity, it is crucial to assess the potential for a compound to interact with a broader range of targets known to be associated with adverse drug reactions (ADRs). Standard safety pharmacology panels screen for interactions with key proteins such as GPCRs, ion channels (especially hERG), transporters, and enzymes[13][14][15][16][17].

Early identification of liabilities in these panels can save significant resources and guide medicinal chemistry efforts to mitigate these risks.

Table 4: Hypothetical Safety Pharmacology Profile for Compound X (at 10 µM)
Target% Inhibition / ActivityPotential Adverse Effect
hERG (potassium channel)< 10%Cardiac arrhythmia
5-HT2B (serotonin receptor)5%Valvular heart disease
Dopamine Transporter (DAT)< 5%CNS side effects
GABAA Receptor< 2%Sedation
Cytochrome P450 3A4 (CYP3A4)15%Drug-drug interactions

A clean profile, as hypothetically depicted for Compound X, provides greater confidence in its safety and therapeutic window.

Visualizing the Workflow

A structured, tiered approach is essential for efficient and comprehensive cross-reactivity profiling.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Profiling cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: Safety Assessment in_silico Molecular Similarity Analysis (Compound X vs. Known Ligands) kinase_panel Broad Kinase Panel Screen (IC50 Determination) in_silico->kinase_panel Guide Panel Design cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement Confirmation) kinase_panel->cetsa Confirm On-Target Activity safety_panel Safety Pharmacology Panel (ADR-related Targets) cetsa->safety_panel Proceed if Target Engagement is Confirmed go Go Decision (Proceed to In Vivo Studies) safety_panel->go no_go No-Go or Redesign (Address Liabilities) safety_panel->no_go

Caption: A tiered workflow for cross-reactivity profiling.

CETSA_Workflow start Cells expressing Target Protein treat Treat with Compound X or Vehicle (DMSO) start->treat heat Apply Thermal Gradient (e.g., 40-70°C) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge supernatant Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant quantify Quantify Target Protein (e.g., Western Blot) supernatant->quantify analyze Plot Melting Curve & Determine ΔTm quantify->analyze

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide outlines a comprehensive, multi-tiered strategy for characterizing the selectivity and potential off-target liabilities of the novel investigational compound, 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (Compound X). Based on our hypothetical data, Compound X demonstrates a promising profile as a potent and selective inhibitor of Kinase Y with confirmed target engagement in a cellular context and a clean safety pharmacology screen.

These findings provide a strong rationale for advancing Compound X to the next stage of preclinical development, which would include in vivo efficacy studies in relevant animal models and more extensive ADME/Tox profiling. By systematically de-risking the compound through this rigorous cross-reactivity assessment, we can proceed with greater confidence in its potential as a safe and effective therapeutic agent.

References

  • Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands - PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC - NIH. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. Available at: [Link]

  • (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies - ResearchGate. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

  • Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays - PubMed. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays | Request PDF - ResearchGate. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • In vitro safety pharmacology profiling - European Pharmaceutical Review. Available at: [Link]

  • Complexes of pyridine-2-thiol with some transition metals - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search | Journal of Chemical Information and Modeling. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • In Vitro Safety Panel I Binding & Functional Assays - Pharmaron. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PubMed Central. Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. Available at: [Link]

  • Kinase inhibitor selectivity and design — Chodera lab // MSKCC. Available at: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. Available at: [Link]

  • Safety and Off-Target Drug Screening Services - Reaction Biology. Available at: [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. Available at: [Link]

  • Off-target effects in CRISPR/Cas9 gene editing - Frontiers. Available at: [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Available at: [Link]

  • Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9 - Innovative Genomics Institute. Available at: [Link]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC - NIH. Available at: [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. Available at: [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reproducibility of Cysteine Protease Assays: Evaluating Thiol-Reactive and Alternative Inhibitors

In the landscape of drug discovery, particularly when targeting enzymatic activity, the reproducibility of a biological assay is the bedrock upon which all subsequent data interpretation rests. An assay with high variabi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly when targeting enzymatic activity, the reproducibility of a biological assay is the bedrock upon which all subsequent data interpretation rests. An assay with high variability can obscure true hits, generate false positives, and ultimately lead to the costly pursuit of dead-end compounds. This guide provides an in-depth comparison of the reproducibility of a common cysteine protease inhibition assay, using the well-characterized enzyme papain as a model.

We will explore the performance of a thiol-reactive pyridine-based compound, conceptually similar to 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, and compare it against two widely-used, mechanistically distinct inhibitors. This analysis is designed for researchers, scientists, and drug development professionals to understand the nuances of assay selection and the causal factors behind experimental reproducibility.

The Target: Papain, a Model Cysteine Protease

Papain, a cysteine protease from Carica papaya latex, is a workhorse in biochemical research. Its catalytic mechanism relies on a nucleophilic cysteine residue (Cys-25) in the active site, which attacks the carbonyl group of a peptide substrate. This very reactivity makes it an attractive, yet challenging, target for inhibitors. The integrity of this active site thiol is paramount for enzymatic activity, and any compound that can covalently modify it is a potential inhibitor.

The Assay: A Fluorometric Papain Inhibition Assay

To quantify inhibitor potency and assess assay reproducibility, a common method is a fluorometric inhibition assay. The principle is straightforward: papain cleaves a synthetic peptide substrate that has a fluorescent molecule (fluorophore) attached, but whose fluorescence is initially quenched. Upon cleavage, the fluorophore is released, and the resulting increase in fluorescence is directly proportional to enzyme activity. An inhibitor will reduce the rate of this fluorescence increase.

Key parameters for evaluating the reproducibility and quality of such an assay include:

  • IC50: The concentration of an inhibitor that reduces enzyme activity by 50%. A reproducible assay will yield a tight distribution of IC50 values across multiple runs.

  • Coefficient of Variation (CV%): The ratio of the standard deviation to the mean, expressed as a percentage. It is a measure of the precision of replicate measurements, with lower CV% values indicating higher precision.[1][2] For cell-based bioassays, a CV of up to 30% may be acceptable, while for biochemical assays, a lower CV is generally expected.[3]

  • Z'-Factor: A statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[4] It takes into account the separation between the positive and negative controls and the variability of the data.[5] A Z'-factor between 0.5 and 1.0 indicates an excellent and robust assay.[6][7]

The Contenders: A Trio of Mechanistically Diverse Inhibitors

For this comparative guide, we will analyze three types of papain inhibitors, each with a distinct mechanism of action, which in turn influences their behavior and the reproducibility of assays involving them.

  • Thiol-Reactive Pyridine Compound (represented by 2,2'-Dipyridyl Disulphide): While specific data for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is scarce, its key chemical feature is the potential to act as a thiol-reactive agent. A well-studied compound that mimics this reactivity is 2,2'-dipyridyl disulphide. It reacts with the active site cysteine of papain in a disulfide exchange reaction, releasing a chromophoric pyridine-2-thione molecule.[8][9] This reaction is rapid and stoichiometric, forming a covalent disulfide bond with the enzyme's active site cysteine.[9] This class of compounds is useful for active site titration but can be prone to off-target reactions with other free thiols in a biological system.

  • Irreversible Covalent Inhibitor (E-64): L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, or E-64, is a highly specific, irreversible inhibitor of cysteine proteases.[10] Its epoxide ring is susceptible to nucleophilic attack by the active site cysteine of papain, forming a stable thioether bond.[10][11] This covalent modification permanently inactivates the enzyme. Due to its high specificity and irreversible nature, E-64 is often used as a tool compound to standardize papain preparations by quantifying the number of active enzyme sites.[12]

  • Reversible Covalent Inhibitor (Leupeptin): Leupeptin is a natural peptide aldehyde that acts as a reversible covalent inhibitor of several proteases, including papain.[13] The aldehyde group of leupeptin is attacked by the active site cysteine to form a covalent, but unstable, hemiacetal adduct. This reaction is reversible, and the inhibitor can dissociate from the enzyme, restoring its activity.

Comparative Analysis of Assay Reproducibility

The reproducibility of an inhibition assay is intrinsically linked to the inhibitor's mechanism of action and the stability of the enzyme-inhibitor complex.

Inhibitor ClassRepresentative CompoundMechanism of ActionExpected Reproducibility MetricsCausality Behind Reproducibility
Thiol-Reactive 2,2'-Dipyridyl DisulphideCovalent (Disulfide Exchange)IC50: Moderate precision. CV%: 5-15%. Z'-Factor: 0.6-0.8.Reproducibility can be affected by the presence of other reducing agents in the assay buffer, which can compete for the inhibitor. Assay timing is critical.
Irreversible Covalent E-64Covalent (Thioether bond)IC50: High precision. CV%: <10%. Z'-Factor: >0.7.The formation of a stable, permanent bond leads to a clear and consistent endpoint, resulting in low variability.[12][14]
Reversible Covalent LeupeptinCovalent (Hemiacetal)IC50: Lower precision. CV%: 10-25%. Z'-Factor: 0.5-0.7.The reversible nature of the binding means that the measured inhibition is an equilibrium. Small changes in incubation time, temperature, or reagent concentrations can shift this equilibrium, leading to higher variability.

Note: The expected reproducibility metrics are based on typical performance in well-optimized assays and may vary depending on specific experimental conditions.

In-Depth Experimental Protocol: Fluorometric Papain Inhibition Assay

This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.

Materials and Reagents:
  • Papain (from Carica papaya latex)

  • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5

  • Activation Buffer Additive: 100 mM Dithiothreitol (DTT)

  • Substrate: Z-Phe-Arg-AMC (Z-FR-AMC), 10 mM stock in DMSO

  • Inhibitors: Test compounds (e.g., E-64, Leupeptin) at various concentrations in DMSO

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Procedure:
  • Enzyme Activation:

    • Prepare a working solution of papain in Assay Buffer.

    • Just before use, add DTT to the papain solution to a final concentration of 5 mM. This is crucial to ensure the active site cysteine is in its reduced, active state.

    • Incubate for 15 minutes at room temperature.

  • Assay Plate Preparation:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 2 µL of inhibitor dilutions or DMSO (for controls) to the appropriate wells.

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): A high concentration of a known potent inhibitor like E-64.

    • Add 25 µL of the activated papain solution to all wells except the "no enzyme" control wells. Add 25 µL of Assay Buffer to these wells instead.

  • Inhibitor Pre-incubation:

    • Mix the plate gently and incubate for 30 minutes at room temperature. This allows the inhibitors to bind to the enzyme. The duration of this step is critical for covalent inhibitors.

  • Initiation of Reaction and Measurement:

    • Prepare the substrate solution by diluting the Z-FR-AMC stock in Assay Buffer to the desired final concentration (e.g., 20 µM).

    • Add 25 µL of the substrate solution to all wells to start the reaction.

    • Immediately place the plate in the microplate reader, pre-set to 37°C.

    • Measure the fluorescence kinetically every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Rateinhibitor - Rateno enzyme) / (Rate0% inhib - Rateno enzyme))

    • Plot % Inhibition vs. inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the CV% for replicate wells.

    • Calculate the Z'-Factor for the assay plate:

      • Z' = 1 - (3 * (SD0% inhib + SD100% inhib)) / |Mean0% inhib - Mean100% inhib|

Visualizing the Workflow and Mechanisms

Experimental Workflow Diagram

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Activate Papain (with DTT) A2 Add Activated Papain P1->A2 P2 Prepare Inhibitor Dilutions A1 Add Inhibitor to Plate P2->A1 A3 Pre-incubate (30 min) A2->A3 A4 Add Substrate (Z-FR-AMC) A3->A4 A5 Kinetic Read (Fluorescence) A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Normalize Data (% Inhibition) D1->D2 D3 Determine IC50, CV%, Z'-Factor D2->D3

Caption: Workflow for the fluorometric papain inhibition assay.

Mechanisms of Papain Inhibition

InhibitionMechanisms cluster_thiol Thiol-Reactive (Disulfide Exchange) cluster_irreversible Irreversible Covalent (E-64) cluster_reversible Reversible Covalent (Leupeptin) Thiol_Inhibitor Py-S-S-Py Thiol_Complex Papain-S-S-Py Thiol_Inhibitor->Thiol_Complex + Papain-SH Thiol_Enzyme Papain-SH Thiol_Product Py=S Thiol_Complex->Thiol_Product releases Irr_Inhibitor E-64 (Epoxide) Irr_Complex Papain-S-E-64 (Stable Thioether) Irr_Inhibitor->Irr_Complex + Papain-SH Irr_Enzyme Papain-SH Rev_Inhibitor Leupeptin (Aldehyde) Rev_Complex Papain-S-CH(OH)-Leupeptin (Hemiacetal) Rev_Inhibitor->Rev_Complex + Papain-SH Rev_Enzyme Papain-SH

Caption: Comparative mechanisms of papain inhibition.

Conclusion

The reproducibility of a biological assay is not an abstract concept but a direct consequence of the underlying biochemistry and the rigor of the experimental protocol. For cysteine proteases like papain, the choice of inhibitor class profoundly impacts assay performance.

  • Irreversible covalent inhibitors , like E-64, generally provide the most reproducible data due to the formation of a stable, non-dissociating complex. This makes them ideal for use as reference compounds and in high-throughput screens where a clear, unambiguous signal is paramount.

  • Thiol-reactive compounds , represented here by a pyridine disulfide, can also yield reproducible results, but require stringent control over the redox environment of the assay to prevent non-specific reactions.

  • Reversible covalent inhibitors , such as leupeptin, are inherently more prone to variability as the measured inhibition reflects a dynamic equilibrium.

Ultimately, understanding the mechanism of action of the compounds under investigation is key to designing a robust and reproducible assay. By carefully selecting controls, optimizing assay parameters, and rigorously analyzing the data with metrics like CV% and Z'-factor, researchers can ensure the integrity of their findings and make more confident decisions in the drug discovery process.

References

  • Scott, M. L., & Whitton, C. M. (1988). Standardization of papain reagents by measurement of active sites using a synthetic inhibitor, E-64. Transfusion, 28(1), 24–28. [Link]

  • Steplight. (n.d.). Coefficient of variation. PLA 3.0 Knowledge Center. Retrieved from [Link]

  • de Oliveira, A. M., et al. (2010). Determination of Papain Activity in Topical Dosage Forms: Single Laboratory Validation Assay.
  • Shen, M., et al. (2021). Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay. ACS Central Science, 7(7), 1165-1180. [Link]

  • Wikipedia contributors. (2023, December 1). E-64. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Reed, G. F., Lynn, F., & Meade, B. D. (2002). Use of Coefficient of Variation in Assessing Variability of Quantitative Assays. Clinical and Diagnostic Laboratory Immunology, 9(6), 1235–1239. [Link]

  • Rathnayake, A. D., et al. (2021). Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay. ACS Central Science, 7(7), 1165-1180. [Link]

  • Vopálenský, V., et al. (2018). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. Analytical Chemistry, 90(21), 12697-12704.
  • Alonso, D. O. V., et al. (1997). Electrostatic recognition between enzyme and inhibitor: interaction between papain and leupeptin. Biophysical Journal, 73(5), 2433–2443. [Link]

  • van der Hoorn, R. A. L., et al. (2004). Activity Profiling of Papain-Like Cysteine Proteases in Plants. Plant Physiology, 135(3), 1170–1178. [Link]

  • Tellechea, M. F., et al. (2021). Purification and Characterization of a Novel Thermostable Papain Inhibitor from Moringa oleifera with Antimicrobial and Anticoagulant Properties. International Journal of Molecular Sciences, 22(8), 3935. [Link]

  • Reed, G. F., Lynn, F., & Meade, B. D. (2002). Use of Coefficient of Variation in Assessing Variability of Quantitative Assays. Clinical and Vaccine Immunology, 9(6), 1235-1239.
  • Buttle, D. J., et al. (1985). Affinity purification of the novel cysteine proteinase papaya proteinase IV, and papain from papaya latex. Biochemical Journal, 228(2), 537-540.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Brocklehurst, K., & Little, G. (1973). Reactions of papain and of low-molecular-weight thiols with some aromatic disulphides. 2,2'-Dipyridyl disulphide as a convenient active-site titrant for papain even in the presence of other thiols. Biochemical Journal, 133(1), 67-80.
  • Papain Assay Methods. (n.d.). Retrieved from [Link]

  • Sluyterman, L. A., & Wijdenes, J. (1980). The effect of thiol compounds on the autolysis of papain. European Journal of Biochemistry, 113(1), 189-193.
  • Bajaj, T., et al. (2023). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. RSC Advances, 13(26), 17893-17901. [Link]

  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 746. [Link]

  • Li, Y., et al. (2025). Validation of the Rapid Fluorescent Focus Inhibition Test for Rabies Virus Neutralizing Antibodies — China, 2025. China CDC Weekly, 7(2), 25-30. [Link]

  • Rut W., et al. (2021). Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. Nature Chemical Biology, 17, 1035–1042. [Link]

  • Brocklehurst, K., & Little, G. (1973). Reactions of papain and of low-molecular-weight thiols with some aromatic disulphides. 2,2'-dipyridyl disulphide as a convenient active-site titrant for papain even in the presence of other thiols. Biochemical Journal, 133(1), 67-80. [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Yasgar, A., et al. (2022). Cross-Platform Bayesian Optimization System for Autonomous Biological Assay Development. SLAS Discovery, 27(6), 284-293.
  • Wegman, D. H., et al. (2021). High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2. SLAS Discovery, 26(6), 746-755.
  • Reaction Biology. (n.d.). Papain Protease Assay Service. Retrieved from [Link]

  • Alpha Diagnostic International. (n.d.). Assay Procedure. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol Derivatives: A Guide for Drug Discovery Professionals

The pyridine thiol scaffold is a cornerstone in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. Within this class, 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol and its derivat...

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine thiol scaffold is a cornerstone in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. Within this class, 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol and its derivatives have emerged as a promising area of investigation, demonstrating a spectrum of biological activities. This guide provides a comprehensive comparative analysis of these derivatives, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR) to inform future drug development endeavors.

Introduction: The Therapeutic Potential of the Pyridine-Thiol Scaffold

The pyridine ring is a privileged structure in drug discovery, present in numerous approved drugs.[1][2][3] Its ability to engage in hydrogen bonding and its overall electronic properties make it an attractive core for designing molecules that interact with biological targets.[2] The incorporation of a thiol group at the 2-position introduces a key nucleophilic and metal-coordinating center, often crucial for enzyme inhibition. Furthermore, the sulfonamide linkage to a piperidine ring at the 5-position provides a handle for modulating physicochemical properties such as solubility and for exploring interactions with receptor pockets.[4][5][6]

Derivatives of this core scaffold have been primarily investigated for their potential as antimicrobial agents and as inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes.[4][7][8][9][10] This guide will delve into a comparative analysis of these activities, supported by experimental data from the literature.

Synthetic Strategies for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol Derivatives

The synthesis of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol derivatives typically involves a multi-step approach, starting from commercially available pyridine precursors. A general synthetic workflow is outlined below.

Synthesis_Workflow A Starting Pyridine Derivative B Sulfonation A->B e.g., Chlorosulfonic acid C Chlorination B->C e.g., Thionyl chloride D Amination with Piperidine C->D Piperidine E Introduction of Thiol Group D->E e.g., Sodium hydrosulfide F Derivative Synthesis E->F Alkylation/Acylation of thiol

Caption: Generalized synthetic workflow for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol and its derivatives.

Experimental Protocol: General Synthesis of S-Substituted Derivatives

The following protocol describes a common method for synthesizing S-substituted derivatives from the parent thiol.

  • Dissolution: Dissolve 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Deprotonation: Add a base, such as potassium carbonate or sodium hydride (1.1 equivalents), to the solution and stir at room temperature for 30 minutes to form the thiolate anion.

  • Alkylation/Acylation: Add the desired alkyl or acyl halide (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

This versatile protocol allows for the introduction of a wide range of substituents at the thiol position, enabling a systematic exploration of the SAR.

Comparative Biological Activity

The biological activity of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol derivatives is significantly influenced by the nature of the substituent on the thiol group and modifications to the piperidine ring.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyridine-2-thiol derivatives.[11][12][13] The introduction of various substituents on the sulfur atom can modulate the potency and spectrum of activity.

Compound IDR-Group (on Sulfur)Target OrganismMIC (µg/mL)Reference
1a -HStaphylococcus aureus12.5Fictional Data
1b -CH₃Staphylococcus aureus8.0Fictional Data
1c -CH₂C₆H₅Staphylococcus aureus4.0Fictional Data
1d -C(O)C₆H₅Staphylococcus aureus> 50Fictional Data
2a -HEscherichia coli25Fictional Data
2b -CH₃Escherichia coli16Fictional Data
2c -CH₂C₆H₅Escherichia coli8.0Fictional Data
2d -C(O)C₆H₅Escherichia coli> 50Fictional Data

Note: The data in this table is illustrative and based on general trends observed for similar compounds. Specific experimental values for these exact derivatives were not found in the initial search.

The data suggests that alkyl and benzyl substitutions on the thiol group tend to enhance antibacterial activity compared to the parent thiol. Acylation, however, appears to be detrimental to the activity.

Carbonic Anhydrase Inhibition

Sulfonamide-containing compounds are classic inhibitors of carbonic anhydrases (CAs). The 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol scaffold incorporates this key pharmacophore. The inhibition of specific CA isozymes is a key area of interest for these derivatives.[4][7][8]

Compound IDR-Group (on Sulfur)CA IsozymeKᵢ (nM)Reference
3a -HhCA II25.4Fictional Data
3b -CH₂CONH₂hCA II12.8Fictional Data
3c -CH₂COOHhCA II8.2Fictional Data
4a -HhCA IX45.1Fictional Data
4b -CH₂CONH₂hCA IX28.5Fictional Data
4c -CH₂COOHhCA IX15.7Fictional Data

Note: The data in this table is illustrative and based on general trends observed for sulfonamide-based CA inhibitors. Specific experimental values for these exact derivatives were not found in the initial search.

The illustrative data indicates that modifications at the thiol position can significantly impact the inhibitory potency against different CA isozymes. The introduction of groups capable of forming additional hydrogen bonds, such as amides and carboxylic acids, appears to enhance the inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

The collective data allows for the formulation of key SAR insights for the 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol scaffold.

SAR_Analysis cluster_piperidine Piperidine Ring cluster_sulfonamide Sulfonamide Linker cluster_thiol Thiol Group Scaffold 5-(piperidin-1-ylsulfonyl) pyridine -2-thiol Piperidine Modifications here can affect solubility and pharmacokinetics. Scaffold:f0->Piperidine Sulfonamide Essential for Carbonic Anhydrase inhibition. Scaffold:f0->Sulfonamide Thiol Key for derivatization. Alkyl/Aryl substitutions can enhance antimicrobial activity. Scaffold:f2->Thiol

Caption: Structure-Activity Relationship (SAR) summary for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol derivatives.

Key SAR Observations:

  • Sulfonamide Moiety: This group is critical for carbonic anhydrase inhibitory activity, acting as a zinc-binding group within the enzyme's active site.[7][8]

  • Thiol Group: This serves as a versatile point for derivatization.

    • For Antimicrobial Activity: Lipophilic substitutions, such as benzyl groups, appear to be favorable, potentially enhancing membrane permeability.[11]

    • For Carbonic Anhydrase Inhibition: Introducing moieties capable of forming hydrogen bonds with active site residues can significantly improve potency.[9]

  • Piperidine Ring: While less explored in the provided literature, modifications to the piperidine ring can be expected to influence the compound's pharmacokinetic properties, such as solubility, and metabolic stability.[5][6][14]

Conclusion and Future Directions

The 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol scaffold represents a promising starting point for the development of novel antimicrobial agents and carbonic anhydrase inhibitors. This guide has provided a comparative overview of the synthesis, biological activity, and SAR of its derivatives based on available literature.

Future research in this area should focus on:

  • Systematic Derivatization: A more comprehensive exploration of substituents at both the thiol and piperidine positions is warranted.

  • In-depth Biological Profiling: Evaluation against a broader panel of microbial strains and CA isozymes will provide a clearer picture of their therapeutic potential and selectivity.

  • Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for their advancement as drug candidates.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will aid in rational drug design.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol derivatives and accelerate the discovery of new therapeutic agents.

References

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). BMC Chemistry, 11(1). [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring? Journal of Medicinal Chemistry, 43(18), 3690–700. [Link]

  • Aziz-ur-Rehman, et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Journal of the Serbian Chemical Society, 83(10), 1149–1164. [Link]

  • Hafez, H. N., et al. (2016). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 21(11), 1500. [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 21(11), 3959. [Link]

  • Rateb, A. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Scientific Reports, 14(1), 3656. [Link]

  • Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Aziz-ur-Rehman, et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Química Nova, 41(8), 863-872. [Link]

  • Rutavičius, A., et al. (2003). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, 14(3), 163-165. [Link]

  • Srivastava, V., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Bioorganic & Medicinal Chemistry Letters, 30(22), 127561. [Link]

  • Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Negatu, A., et al. (2021). Structure–activity relationship of piperidine derivatives with... Journal of Inclusion Phenomena and Macrocyclic Chemistry, 101(3-4), 147-160. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6757. [Link]

  • Supuran, C. T., & Scozzafava, A. (1999). Carbonic anhydrase inhibitors: synthesis of water-soluble, aminoacyl/dipeptidyl sulfonamides possessing long-lasting intraocular pressure-lowering properties via the topical route. Journal of Medicinal Chemistry, 42(18), 3690–700. [Link]

  • El-Sayed, W. A., et al. (2019). Structure activity relationship of piperidine derivatives. Results in Chemistry, 1, 100007. [Link]

  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145–55. [Link]

  • Aziz-ur-Rehman, et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Open Chemistry, 16(1), 633-646. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Request PDF. (2008). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(15), 5737. [Link]

  • Al-Omran, F., et al. (2002). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Molecules, 7(7), 573-580. [Link]

  • Wu, J., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-7. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (2021). Heterocyclic Chemistry – New Perspectives. [Link]

  • Elnaggar, D. H., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(11), 7465–7479. [Link]

Sources

Comparative

Benchmarking a Novel Metallo-β-Lactamase Inhibitor Candidate: A Comparative Guide to 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

Introduction: The Looming Threat of Metallo-β-Lactamase-Mediated Resistance The escalating crisis of antimicrobial resistance presents a formidable challenge to modern medicine. A particularly concerning mechanism of res...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Looming Threat of Metallo-β-Lactamase-Mediated Resistance

The escalating crisis of antimicrobial resistance presents a formidable challenge to modern medicine. A particularly concerning mechanism of resistance is the production of metallo-β-lactamases (MBLs) by Gram-negative bacteria.[1] These zinc-dependent enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort treatments for severe infections.[2][3] Unlike serine-β-lactamases, for which several clinically effective inhibitors exist (e.g., clavulanic acid, avibactam), there are currently no approved MBL inhibitors for therapeutic use.[1] This critical gap in our antimicrobial arsenal necessitates the urgent discovery and development of novel MBL inhibitors.

This guide introduces 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol , a novel compound representing a promising class of MBL inhibitors. The pyridine-2-thiol scaffold has been identified in various MBL inhibitors, suggesting its potential to interact with the zinc ions in the active site of these enzymes. This document provides a comprehensive framework for benchmarking 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol against two key comparators: the well-established research tool L-captopril and the clinical-stage, broad-spectrum inhibitor taniborbactam . We will delve into the underlying scientific rationale for experimental design, present detailed protocols for comparative evaluation, and offer a clear interpretation of potential outcomes.

The Benchmarking Candidates: A Rationale for Selection

The choice of comparators is critical for a meaningful assessment of a novel inhibitor. We have selected two compounds that represent different stages of the drug development pipeline and offer distinct comparative advantages.

  • 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (Investigational Compound): This molecule is the focus of our investigation. Its pyridine-2-thiol moiety is hypothesized to chelate the active site zinc ions of MBLs, while the piperidinylsulfonyl group may provide opportunities for optimizing physicochemical properties and target engagement. While direct experimental data on this specific compound is not yet widely published, related structures have demonstrated MBL inhibitory activity, providing a strong rationale for its evaluation.[4][5]

  • L-captopril (Established In Vitro Inhibitor): An angiotensin-converting enzyme (ACE) inhibitor, L-captopril is also a well-documented, competitive inhibitor of various MBLs.[3][6][7][8][9] Its thiol group is known to interact with the zinc ions in the MBL active site. With readily available data on its inhibitory constants (IC50 and Ki values), L-captopril serves as an excellent reference compound for validating assay performance and providing a baseline for the potency of new chemical entities.

  • Taniborbactam (VNRX-5133) (Clinical-Stage Broad-Spectrum Inhibitor): Taniborbactam is a novel, bicyclic boronate-based β-lactamase inhibitor currently in late-stage clinical trials.[10][11] It exhibits a broad spectrum of activity, inhibiting both serine-β-lactamases and, crucially, metallo-β-lactamases, including NDM-1 and VIM variants.[10][12][13] Benchmarking against taniborbactam provides a forward-looking perspective, comparing our investigational compound to a potential future standard of care.

Mechanism of Action: Overcoming Resistance

The primary mechanism of MBL-mediated resistance is the enzymatic hydrolysis of the β-lactam ring, rendering the antibiotic inactive. MBL inhibitors aim to prevent this by binding to the active site of the enzyme, thereby protecting the antibiotic and restoring its efficacy.

cluster_0 Bacterial Cell MBL Metallo-β-Lactamase (e.g., NDM-1) Inactive_Antibiotic Hydrolyzed (Inactive) Antibiotic MBL->Inactive_Antibiotic PBP Penicillin-Binding Proteins (PBPs) Cell_Lysis Cell Wall Synthesis Inhibition → Cell Lysis PBP->Cell_Lysis Antibiotic β-Lactam Antibiotic (e.g., Meropenem) Antibiotic->MBL Hydrolysis Antibiotic->PBP Binding Inhibitor 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol Inhibitor->MBL Inhibition

Figure 1: Proposed mechanism of action for MBL inhibitors.

Comparative Experimental Protocols

To objectively benchmark 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, a series of robust and validated in vitro assays are required. The following protocols outline the key experiments for determining inhibitory potency and antibacterial synergy.

Metallo-β-Lactamase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified MBL, such as New Delhi Metallo-β-lactamase 1 (NDM-1). The assay utilizes a chromogenic substrate, nitrocefin, which changes color upon hydrolysis by the enzyme.

Experimental Workflow:

cluster_workflow MBL Inhibition Assay Workflow Prep Prepare Reagents: - Purified NDM-1 Enzyme - Inhibitor Stock Solutions - Nitrocefin Substrate - Assay Buffer Plate Plate Setup (96-well): - Add Assay Buffer - Add Serial Dilutions of Inhibitor - Add NDM-1 Enzyme Prep->Plate Incubate Pre-incubation (10 min at 30°C) Plate->Incubate React Initiate Reaction: Add Nitrocefin Incubate->React Measure Kinetic Measurement: Read Absorbance at 490 nm (every minute for 10 min) React->Measure Analyze Data Analysis: Calculate Initial Velocities Determine IC50 Value Measure->Analyze

Figure 2: Workflow for determining the IC50 of MBL inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute purified recombinant NDM-1 enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with 10 µM ZnSO₄).

    • Prepare stock solutions of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, L-captopril, and taniborbactam in DMSO.

    • Prepare a working solution of nitrocefin in the assay buffer.[14]

  • Assay Procedure (96-well plate format):

    • To each well, add the appropriate volume of assay buffer.

    • Add serial dilutions of the inhibitor compounds to achieve a range of final concentrations. Include a DMSO-only control.

    • Add a fixed concentration of NDM-1 enzyme (e.g., 5 nM) to each well.[14]

    • Pre-incubate the plate at 30°C for 10 minutes.[14]

    • Initiate the enzymatic reaction by adding nitrocefin to a final concentration of 60 µM.[14]

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 490 nm using a microplate reader, with readings taken every minute for 10 minutes.[15]

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This assay evaluates the ability of the MBL inhibitor to restore the antibacterial activity of a β-lactam antibiotic against an MBL-producing bacterial strain.

Step-by-Step Protocol (Broth Microdilution):

  • Bacterial Strain and Media:

    • Use an MBL-producing strain of Escherichia coli or Klebsiella pneumoniae.

    • Prepare Mueller-Hinton Broth (MHB) as the growth medium.[16][17]

  • Inoculum Preparation:

    • Grow the bacterial strain to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure (96-well plate format):

    • Prepare a two-fold serial dilution of a β-lactam antibiotic (e.g., meropenem) in MHB across the columns of the microtiter plate.

    • To each well, add a fixed, sub-inhibitory concentration of the MBL inhibitor (5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, L-captopril, or taniborbactam). Include a control series with no inhibitor.

    • Inoculate each well with the prepared bacterial suspension.[18]

    • Incubate the plates at 37°C for 18-24 hours.[18]

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • A significant reduction (typically ≥4-fold) in the MIC of the antibiotic in the presence of the inhibitor indicates synergistic activity.

Comparative Data Summary

The following tables present hypothetical yet realistic data that could be obtained from the described experiments, allowing for a direct comparison of the three compounds.

Table 1: Biochemical Inhibition of NDM-1

CompoundIC₅₀ (µM)
5-(piperidin-1-ylsulfonyl)pyridine-2-thiol5.2
L-captopril7.9[2]
Taniborbactam0.08[13]

Table 2: Synergistic Activity with Meropenem against NDM-1-producing E. coli

Compound (at fixed concentration)Meropenem MIC (µg/mL)Fold Reduction in MIC
Meropenem alone32-
+ 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (4 µg/mL)216
+ L-captopril (4 µg/mL)48
+ Taniborbactam (4 µg/mL)≤0.25≥128

Discussion and Future Directions

The hypothetical data presented suggest that 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is a potent inhibitor of NDM-1, comparable to the established inhibitor L-captopril in biochemical assays. Furthermore, it demonstrates significant synergy with meropenem, effectively restoring its activity against an MBL-producing bacterial strain. While not as potent as the clinical-stage candidate taniborbactam, these results would position 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol as a promising lead compound for further optimization.

Future studies should focus on:

  • Broad-spectrum MBL inhibition: Evaluating the compound against other clinically relevant MBLs, such as VIM and IMP variants.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol to improve potency and pharmacokinetic properties.

  • In vivo efficacy: Assessing the compound's ability to restore antibiotic efficacy in animal models of infection.

  • Safety and toxicology: Conducting comprehensive studies to evaluate the compound's safety profile.

The development of novel MBL inhibitors is a critical endeavor in the fight against antimicrobial resistance. Compounds such as 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol, representing new chemical scaffolds, offer hope for replenishing our arsenal of effective therapeutics against multidrug-resistant Gram-negative pathogens.

References

  • Krajnc, A., et al. (2019). Bicyclic Boronate VNRX-5133 Inhibits Metallo- and Serine-β-Lactamases. Journal of Medicinal Chemistry, 62(18), 8544-8556. [Link]

  • Liu, B., et al. (2020). Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. Journal of Medicinal Chemistry, 63(6), 2789-2801. [Link]

  • King, A. M., et al. (2014). Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics. Frontiers in Microbiology, 8, 1599. [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1315-1324. [Link]

  • Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. (2020). Journal of Medicinal Chemistry, 63(6), 2789-2801. [Link]

  • Kim, Y., et al. (2015). Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers. Antimicrobial Agents and Chemotherapy, 59(1), 143-151. [Link]

  • Le Terrier, C., et al. (2023). Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor taniborbactam against metallo-β-lactamases. Antimicrobial Agents and Chemotherapy, 67(12), e0083523. [Link]

  • A simple microdilution test for detection of metallo-β-lactamase production in Pseudomonas aeruginosa. (2002). Journal of Clinical Microbiology, 40(11), 4221-4223. [Link]

  • McGeary, R. P., et al. (2016). Captopril analogues as metallo-β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(5), 1439-1442. [Link]

  • Taniborbactam. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Van den Akker, F., et al. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry, 56(11), 4443-4452. [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1315-1324. [Link]

  • El-Sayed, N. F., et al. (2020). Design, synthesis, biological evaluation and in silico studies of certain aryl sulfonyl hydrazones conjugated with 1,3-diaryl pyrazoles as potent metallo-β-lactamase inhibitors. Bioorganic Chemistry, 105, 104386. [Link]

  • New derivatives of dipicolinic acid as metallo-β-lactamase NDM-1 inhibitors. (2021). ResearchGate. [Link]

  • Discovery of thiosemicarbazones derivatives as effective New Delhi metallo‒β‒lactamase‒1 (NDM‒1) inhibitors against NDM‒1 producing clinical isolates. (2020). ResearchGate. [Link]

  • Biochemical exploration of β-lactamase inhibitors. (2022). Frontiers in Microbiology, 13, 983597. [Link]

  • Captopril analogues as metallo-β-lactamase inhibitors. (2016). ResearchGate. [Link]

  • Inhibition of β-lactamase function by de novo designed peptide. (2023). PLOS ONE, 18(9), e0291190. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Novel methyldithiocarbazate derivatives as NDM-1 inhibitors to combat multidrug-resistant bacterial infection with β-lactams. (2025). Bioorganic Chemistry, 154, 108104. [Link]

  • Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants. (2022). Molecules, 27(11), 3568. [Link]

  • Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers. (2015). Antimicrobial Agents and Chemotherapy, 59(1), 143-151. [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (2024). Infectious Diseases Society of America. [Link]

  • New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review. (2024). Antibiotics, 13(7), 633. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD. [Link]

  • MIC Determination. (n.d.). EUCAST. [Link]

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). Bioorganic & Medicinal Chemistry, 19(22), 6827-6832. [Link]

  • Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(6), 2122-2127. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of In Silico Predictions for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

Introduction: Bridging the Gap Between Prediction and Reality in Drug Discovery In the modern era of drug discovery, computational, or in silico, methods have become indispensable tools for accelerating the identificatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Prediction and Reality in Drug Discovery

In the modern era of drug discovery, computational, or in silico, methods have become indispensable tools for accelerating the identification and optimization of new therapeutic agents.[1][2][3][4] These approaches allow for the rapid screening of vast virtual libraries of compounds against biological targets, and the prediction of their pharmacokinetic properties, all before a single molecule is synthesized. However, these computational predictions are just that: predictions. They are based on models and algorithms that, while sophisticated, are still approximations of complex biological reality. Therefore, the rigorous experimental validation of in silico predictions is a critical step in the drug discovery pipeline, ensuring that resources are focused on compounds with genuine therapeutic potential.

This guide provides a comprehensive framework for the experimental validation of in silico predictions, using the novel compound 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol as a case study. This molecule possesses several chemical features of interest to medicinal chemists, including a piperidine ring, a sulfonamide linker, and a pyridine-2-thiol moiety, which suggest potential interactions with a range of biological targets. We will first outline a series of hypothetical in silico predictions for this compound and then detail the experimental workflows required to test these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate computational and experimental approaches in their work.

Hypothetical In Silico Predictions for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

Based on its structural features, a series of in silico predictions can be made for 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. These predictions, while hypothetical, are grounded in the known properties of its constituent chemical moieties.

Predicted Biological Target: Carbonic Anhydrase

The sulfonamide group is a well-known pharmacophore that targets zinc metalloenzymes, most notably the carbonic anhydrases (CAs). CAs are involved in a variety of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers. Molecular docking simulations could predict a favorable binding mode of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol within the active site of a CA isoform, such as CA-II or CA-IX, with the sulfonamide group coordinating the catalytic zinc ion.

Predicted ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of in silico analysis.[4] For our compound, we might predict the following:

  • Absorption: Moderate to good oral bioavailability, based on Lipinski's rule of five.

  • Distribution: High plasma protein binding due to the presence of the sulfonamide and aromatic rings.

  • Metabolism: Potential for oxidation on the piperidine and pyridine rings by cytochrome P450 enzymes.

  • Excretion: Primarily renal excretion.

  • Toxicity: Low predicted toxicity, with no major alerts from toxicophore screening.

Experimental Validation: A Step-by-Step Methodological Guide

The following sections provide detailed protocols for the experimental validation of our hypothetical in silico predictions.

Workflow for Target Engagement and Potency Determination

The first step in validating our primary hypothesis is to confirm that 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol physically interacts with and inhibits our predicted target, carbonic anhydrase.

G cluster_0 Target Engagement & Potency Workflow in_silico In Silico Prediction: Compound targets Carbonic Anhydrase thermal_shift Biophysical Assay: Thermal Shift Assay (TSA) in_silico->thermal_shift Confirms binding itc Biophysical Assay: Isothermal Titration Calorimetry (ITC) thermal_shift->itc Quantifies binding affinity (Kd) enzyme_assay Biochemical Assay: Enzyme Inhibition Assay itc->enzyme_assay Confirms functional inhibition ic50 Data Analysis: IC50 Determination enzyme_assay->ic50 Determines potency G cluster_1 In Vitro ADMET Profiling Workflow admet_pred In Silico ADMET Predictions pampa Permeability Assay (PAMPA) admet_pred->pampa Validates Absorption hlm Metabolic Stability Assay (HLM) admet_pred->hlm Validates Metabolism cyp_inhibit CYP Inhibition Assay admet_pred->cyp_inhibit Assesses Drug-Drug Interaction Risk hep_tox Hepatotoxicity Assay (e.g., HepG2) admet_pred->hep_tox Validates Toxicity data_analysis Data Analysis & Risk Assessment pampa->data_analysis hlm->data_analysis cyp_inhibit->data_analysis hep_tox->data_analysis

Sources

Comparative

Confirming Target Engagement of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol: A Comparative Guide

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous validation of its mechanism of act...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous validation of its mechanism of action, a cornerstone of which is confirming direct engagement with its intended biological target. This guide provides an in-depth, comparative analysis of key methodologies for confirming the target engagement of a hypothetical enzyme inhibitor, 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol. While the specific target of this molecule is yet to be fully elucidated in public-domain research, its structural motifs, featuring piperidine and pyridine rings, are common in compounds targeting enzymes such as kinases and proteases involved in inflammatory pathways.

For the purpose of this illustrative guide, we will hypothesize that 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (referred to as 'Compound X') has been identified as a potential inhibitor of Kinase Y , a key regulator of the NF-κB signaling pathway, a critical mediator of inflammation. This guide will navigate the experimental journey to confirm this hypothesis, comparing and contrasting three orthogonal, yet complementary, state-of-the-art techniques: the Cellular Thermal Shift Assay (CETSA), a direct Biochemical Inhibition Assay, and a cell-based NF-κB Reporter Assay. Our focus will be on the causality behind experimental choices, ensuring a self-validating system of evidence.

The Central Hypothesis: Compound X Engages Kinase Y

Our investigation is predicated on the hypothesis that Compound X directly binds to and inhibits the activity of Kinase Y within a cellular context. To robustly test this, we must employ a multi-pronged approach that moves from direct biophysical interaction to functional cellular outcomes.

cluster_0 Multi-faceted Approach to Target Engagement A Hypothesis: Compound X binds to Kinase Y B Biophysical Evidence: Direct Binding (CETSA) A->B C Biochemical Evidence: Enzymatic Inhibition A->C D Cellular Evidence: Functional Outcome (Reporter Assay) A->D E Confirmed Target Engagement B->E Confirms physical interaction in cells C->E Quantifies inhibitory potency in vitro D->E Demonstrates downstream cellular effect

Caption: A multi-pronged strategy for confirming target engagement.

Cellular Thermal Shift Assay (CETSA): The Biophysical Proof of Engagement

CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein in a native cellular environment.[1][2] The core principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[3] This change in thermal stability is a direct indicator of target engagement.

The primary advantage of CETSA is that it is a label-free method that can be performed in intact cells or cell lysates, providing a more physiologically relevant assessment of target binding than in vitro assays with purified proteins.[4][5]

Experimental Workflow for CETSA

cluster_1 CETSA Workflow A Treat cells with Compound X or Vehicle (DMSO) B Aliquot cell suspension A->B C Heat aliquots to a range of temperatures B->C D Lyse cells and separate soluble and precipitated fractions C->D E Quantify soluble Kinase Y (e.g., Western Blot, ELISA) D->E F Plot melting curves and determine thermal shift (ΔTm) E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay.

Detailed Protocol for CETSA
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T overexpressing Kinase Y or a cell line with endogenous expression) to ~80% confluency. Treat the cells with a predetermined concentration of Compound X (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting and Aliquoting: Harvest the cells and wash with PBS. Resuspend the cell pellet in a suitable buffer and divide into equal aliquots in PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble Kinase Y in each sample using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase Y as a function of temperature for both the vehicle- and Compound X-treated samples. A positive thermal shift (ΔTm) in the melting curve of the Compound X-treated sample indicates stabilization of Kinase Y and thus, target engagement.

Comparative Data: CETSA
TreatmentApparent Melting Temperature (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)52.3°CN/ABaseline thermal stability of Kinase Y.
Compound X (10 µM)56.8°C+4.5°CSignificant stabilization of Kinase Y, indicating direct binding.
Control Compound (Inactive Analog)52.5°C+0.2°CNo significant stabilization, confirming structural specificity.

Biochemical Inhibition Assay: Quantifying Functional Impact

While CETSA confirms binding, a biochemical assay is crucial to determine if this binding event translates into functional inhibition of the target enzyme. This assay utilizes purified Kinase Y and measures its ability to phosphorylate a specific substrate in the presence of varying concentrations of Compound X.

Experimental Workflow for a Kinase Inhibition Assay

cluster_2 Biochemical Kinase Assay Workflow A Incubate purified Kinase Y with serial dilutions of Compound X B Initiate kinase reaction with ATP and specific substrate A->B C Stop reaction after a defined incubation period B->C D Quantify substrate phosphorylation (e.g., luminescence, fluorescence) C->D E Plot % inhibition vs. [Compound X] and calculate IC50 D->E

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Protocol for a Kinase Inhibition Assay
  • Reagent Preparation: Prepare serial dilutions of Compound X in a suitable assay buffer. Also, prepare solutions of purified recombinant Kinase Y, its specific peptide substrate, and ATP.

  • Enzyme and Inhibitor Incubation: In a microplate, add a fixed amount of Kinase Y to each well, followed by the serially diluted Compound X. Allow for a pre-incubation period (e.g., 15 minutes) at room temperature.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP to each well. Incubate for a specific time (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Compound X relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data: Biochemical Inhibition Assay
CompoundIC50 (nM)Interpretation
Compound X75 nMPotent inhibitor of Kinase Y activity.
Staurosporine (Control Inhibitor)10 nMValidates the assay with a known potent kinase inhibitor.
Inactive Analog> 10,000 nMLack of inhibition confirms structure-activity relationship.

Cell-Based Reporter Assay: Demonstrating Downstream Functional Effects

Confirming that Compound X binds to and inhibits Kinase Y is a significant step. However, to demonstrate its potential as a therapeutic agent, it is essential to show that this target engagement leads to a desired functional outcome in a cellular context.[6][7] Since we hypothesized that Kinase Y is an upstream regulator of the NF-κB pathway, an NF-κB reporter assay is an ideal method to assess the downstream consequences of Kinase Y inhibition.[2][8]

The NF-κB Signaling Pathway and Reporter Assay Principle

cluster_3 NF-κB Reporter Assay Principle A Stimulus (e.g., TNF-α) B Kinase Y Activation A->B C IκB Phosphorylation and Degradation B->C D NF-κB Translocation to Nucleus C->D E Binding to NF-κB Response Element D->E F Luciferase Gene Transcription E->F G Light Production F->G X Compound X X->B Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Compound X.

Detailed Protocol for an NF-κB Reporter Assay
  • Cell Line: Use a cell line stably transfected with a reporter construct containing the luciferase gene under the control of an NF-κB response element.

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with serial dilutions of Compound X for 1 hour.

  • Stimulation: Stimulate the cells with a known activator of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α), for a defined period (e.g., 6 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the TNF-α-induced luciferase signal for each concentration of Compound X. Determine the EC50 value from the dose-response curve.

Comparative Data: NF-κB Reporter Assay
CompoundEC50 (nM)Interpretation
Compound X250 nMDemonstrates functional inhibition of the NF-κB pathway in a cellular context.
Known Kinase Y Inhibitor180 nMValidates the link between Kinase Y inhibition and the reporter signal.
Inactive Analog> 20,000 nMConfirms that the observed cellular activity is due to the specific chemical scaffold of Compound X.

Synthesis and Conclusion

The confirmation of target engagement is a multi-faceted endeavor that requires a convergence of evidence from different experimental approaches. In our hypothetical case of 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (Compound X) and its target, Kinase Y, we have demonstrated a robust strategy for achieving this confirmation.

  • CETSA provided direct biophysical evidence of Compound X binding to Kinase Y in the complex milieu of the cell.

  • The biochemical inhibition assay quantified the potency of this interaction, demonstrating that the binding event leads to a functional inhibition of the enzyme's catalytic activity.

  • The cell-based reporter assay provided the crucial link between target engagement and a downstream cellular response, confirming that the inhibition of Kinase Y by Compound X has the intended functional consequence.

By employing this integrated approach, researchers can build a compelling and self-validating case for the mechanism of action of a novel compound, thereby significantly increasing the confidence in its progression through the drug discovery pipeline. This guide serves as a blueprint for such an investigation, emphasizing the importance of experimental rigor and logical progression from biophysical interaction to cellular function.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay Kit. [Link]

  • Nomura, D. K., et al. (2013). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. Journal of the American Chemical Society, 135(17), 6393-6401. [Link]

  • Plescia, C., et al. (2014). Determining target engagement in living systems. Current Opinion in Chemical Biology, 21, 84-91. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Reaction Biology. Protease Assays. [Link]

  • BPS Bioscience. NF-κB Reporter Cellular Assay Pack (CHO-K1). [Link]

  • Huber, K. V., et al. (2015). Proteome-wide drug and metabolite interaction mapping by thermal-stability profiling. Nature Methods, 12(11), 1055-1057. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • O'Neill, L. A., & Kaltschmidt, C. (1997). NF-kappa B: a crucial transcription factor for glial and neuronal cell function. Trends in Neurosciences, 20(6), 252-258. [Link]

  • Widera, D., et al. (2016). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation, 2016, 6271491. [Link]

  • Selvita. Redefining target engagement with new strategies in drug discovery. [Link]

  • Eurofins DiscoverX. InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • National Center for Biotechnology Information. Protease Assays. [Link]

  • Savitski, M. M., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. [Link]

  • G-Biosciences. Protease & Protease Inhibitor Systems. [Link]

  • American Association for Cancer Research. Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]

  • Sridharan, B., et al. (2019). Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv. [Link]

  • Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to Piperidine and Other Heterocyclic Scaffolds in Drug Design

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Saturated Heterocycles In the intricate world of medicinal chemistry, the selection of a core scaffold is a pivot...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Saturated Heterocycles

In the intricate world of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the future of a potential drug candidate. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are foundational to this process, with statistics showing that over 85% of all biologically active molecules contain a heterocycle.[1] These rings are not mere structural filler; they are instrumental in modulating critical drug-like properties, including solubility, lipophilicity, metabolic stability, and the capacity for hydrogen bonding, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[1]

Among the vast landscape of these structures, saturated nitrogen-containing heterocycles like piperidine are particularly prominent, frequently described as "privileged scaffolds."[2][3] This privileged status arises from their proven ability to bind to a multitude of biological targets with high affinity. Their distinct three-dimensional conformations and the basicity of the nitrogen atom allow them to orient appended pharmacophoric groups into precise vectors, facilitating optimal interactions within a target's binding pocket.[2]

This guide provides an in-depth comparative analysis of the piperidine scaffold against other commonly employed heterocyclic rings—pyrrolidine, piperazine, and morpholine. By examining their respective impacts on physicochemical properties, pharmacokinetics, and synthetic accessibility, we aim to provide a clear, data-driven rationale for scaffold selection in modern drug discovery programs.

The Piperidine Scaffold: A Medicinal Chemistry Mainstay

The piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, is a ubiquitous feature in pharmaceuticals, particularly those targeting the central nervous system (CNS), cancer, and infectious diseases.[2][3][4] Its prevalence stems from a unique combination of structural and chemical properties.

Conformational Preference: Similar to cyclohexane, piperidine predominantly adopts a stable chair conformation.[5] This provides a rigid, three-dimensional framework that reduces conformational entropy upon binding to a target, which is energetically favorable. The nitrogen atom introduces two distinct chair conformations: one with the N-H bond axial and the other equatorial, with the equatorial conformation generally being more stable.[5][6] This defined geometry allows medicinal chemists to precisely control the spatial orientation of substituents, a critical factor in optimizing drug-target interactions.

Physicochemical Properties: The nitrogen atom in piperidine is basic, with the pKa of its conjugate acid being approximately 11.22.[5] This basicity is a double-edged sword. While it can enhance water solubility through salt formation and enable crucial ionic interactions with acidic residues in a binding pocket (e.g., aspartic or glutamic acid), high basicity can also lead to off-target effects, such as hERG channel inhibition or rapid clearance.[7][8][9] Therefore, fine-tuning this property is a common goal in lead optimization.[7][8]

Synthetic Accessibility: Piperidine and its derivatives are readily accessible through various synthetic routes, including the hydrogenation of corresponding pyridine precursors, alkene cyclization, and various intramolecular cyclization cascades.[4][10][11][12] This synthetic tractability allows for the efficient generation of diverse libraries for structure-activity relationship (SAR) studies.[11]

Head-to-Head Comparison: Piperidine vs. Other Key Scaffolds

The decision to use piperidine is rarely made in a vacuum. Medicinal chemists often consider bioisosteric replacements—swapping one scaffold for another with similar physical or chemical properties—to overcome specific challenges. Here, we compare piperidine to its most common alternatives.

Piperidine vs. Pyrrolidine

Pyrrolidine, the five-membered ring analogue, offers a different conformational profile. It is more flexible than piperidine, adopting various envelope and twist conformations. This increased flexibility can be advantageous if the binding pocket is less defined, but it can also come at an entropic cost upon binding. The smaller ring size also alters the vectors of substituents, which can significantly impact SAR.

Piperidine vs. Piperazine

Introducing a second nitrogen atom at the 4-position creates piperazine, a scaffold that dramatically alters the molecule's properties.[3] The second nitrogen provides an additional site for substitution, allowing for the introduction of a second pharmacophoric element or a group to modulate physicochemical properties. It also generally increases water solubility. However, the pKa values are significantly different; the second nitrogen's electron-withdrawing effect lowers the basicity of the first. This can be a strategic choice to reduce the issues associated with high basicity.[8]

Piperidine vs. Morpholine & Thiomorpholine

Replacing the C4-methylene group of piperidine with a heteroatom offers a powerful way to tune basicity and lipophilicity.

  • Morpholine (Oxa-analogue): The oxygen atom in morpholine is strongly electron-withdrawing, which significantly reduces the pKa of the nitrogen atom compared to piperidine. This is a very common strategy to mitigate basicity-related liabilities.[8] The oxygen can also act as a hydrogen bond acceptor and often improves solubility and metabolic stability.

  • Thiomorpholine (Thia-analogue): The sulfur atom is less electron-withdrawing than oxygen, resulting in a basicity that is intermediate between piperidine and morpholine. The larger sulfur atom increases lipophilicity compared to morpholine. A key consideration with thiomorpholine is its potential for metabolism via oxidation at the sulfur atom, which can be a metabolic soft spot.

Summary of Physicochemical Properties

The following table summarizes the key properties of these scaffolds, providing a quick reference for chemists during the design phase.

ScaffoldStructureRing SizeApprox. pKa (Conjugate Acid)Key Features & Applications
Piperidine 6~11.2Rigid 3D chair conformation; strong base; highly prevalent in CNS drugs.[2][5]
Pyrrolidine 5~11.3More flexible than piperidine; alters substituent vectors.
Piperazine 6pKa1: ~9.7pKa2: ~5.6Two sites for substitution; increased polarity/solubility; reduced basicity.[3]
Morpholine 6~8.4Significantly reduced basicity; H-bond acceptor; improves solubility & metabolic stability.[8]

The Medicinal Chemist's Rationale: A Workflow for Scaffold Selection

The choice of a heterocyclic scaffold is a multi-parameter optimization problem. A rational approach involves considering the interplay between the target biology, desired physicochemical properties, and the pharmacokinetic profile.

Sources

Comparative

A Strategic Guide to Assessing the Selectivity of Novel Inhibitors: A Case Study on 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel chemical entities. While centered on the hypothetical compound 5...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel chemical entities. While centered on the hypothetical compound 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol (hereafter referred to as "Compound X"), the principles, experimental workflows, and comparative analyses presented here are universally applicable to the characterization of any new small molecule inhibitor.

The molecular architecture of Compound X, featuring a pyridine-2-thiol core, a sulfonamide linker, and a piperidine moiety, suggests potential interactions with a wide range of biological targets. The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] The piperidine ring is also a common fragment for improving pharmacokinetic properties and is found in pharmaceuticals across many therapeutic areas, including oncology and CNS disorders.[2][3][4] The sulfonamide group is a classic pharmacophore known for its diverse biological activities[5], and the thiol group on the pyridine ring presents a potential reactive handle for covalent or specific non-covalent interactions, particularly with enzymes that utilize cysteine residues in their active sites.[6]

Given this structural potential for promiscuity, a multi-pronged, systematic assessment of selectivity is not merely a characterization step but a critical determinant of the compound's therapeutic viability. Off-target binding is a primary contributor to drug toxicity and a leading cause of failure in clinical trials.[7] This guide will delineate a logical, four-part strategy to construct a robust selectivity profile, moving from initial target validation to broad, proteome-wide screening.

Part 1: Foundational Selectivity via In Vitro Enzymatic Assays

Expertise & Experience: The first logical step is to confirm that the compound inhibits its intended target or target family and to establish a baseline for its selectivity against closely related enzymes. This initial screen provides the foundational potency data (e.g., IC50) upon which all subsequent, more complex selectivity assessments are built. The choice of assay—be it spectrophotometric, fluorescent, or luminescent—must be tailored to the enzyme class, ensuring the signal is linear with respect to time and enzyme concentration.[8]

Comparative Analysis: Establishing a Selectivity Baseline

We will hypothesize that Compound X is designed to inhibit a specific cysteine protease, "Protease A." To assess initial selectivity, it must be tested against its primary target and at least two closely related family members, Protease B and Protease C. For context, its performance should be compared against a known selective inhibitor and a known non-selective (or pan-family) inhibitor.

Table 1: Hypothetical In Vitro IC50 Data for Compound X and Controls

Compound Protease A (IC50, nM) Protease B (IC50, nM) Protease C (IC50, nM) Selectivity Ratio (B/A) Selectivity Ratio (C/A)
Compound X 50 1,500 > 10,000 30x > 200x
Control 1 (Selective) 25 5,000 > 10,000 200x > 400x

| Control 2 (Non-selective) | 100 | 150 | 300 | 1.5x | 3x |

This data immediately positions Compound X as moderately selective within this enzyme family, providing a quantitative basis for further investigation.

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a self-validating framework for determining the inhibitory effect of a test compound.[9]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create a serial dilution series of Compound X in assay buffer. The final DMSO concentration in the assay must be kept constant and low (e.g., ≤1%) across all wells.

    • Prepare the target enzyme solution at 2x the final desired concentration in assay buffer.

    • Prepare the enzyme's specific chromogenic substrate at 2x the final desired concentration (typically at or near its Michaelis constant, Kₘ) in assay buffer.[10]

  • Assay Setup (96-well plate):

    • Blank Wells: Assay buffer + substrate.

    • 100% Activity Control Wells: 2x Enzyme solution + assay buffer with corresponding DMSO concentration.

    • Test Wells: 2x Enzyme solution + corresponding dilutions of Compound X.

  • Pre-incubation: Add 50 µL of the 2x enzyme solution to the control and test wells. Add 50 µL of the appropriate Compound X dilution or DMSO control. Incubate the plate for 15 minutes at the enzyme's optimal temperature to allow for inhibitor binding.[9]

  • Reaction Initiation: Initiate the reaction by adding 100 µL of the 2x substrate solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • Normalize the data by subtracting the blank and setting the 100% activity control as the reference.

    • Plot the percent inhibition versus the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Stocks (Compound, Enzyme, Substrate) P2 Create Compound Serial Dilutions P1->P2 A1 Dispense Enzyme & Compound to 96-well Plate P2->A1 A2 Pre-incubate (15 min) A1->A2 A3 Initiate with Substrate A2->A3 A4 Kinetic Read (Spectrophotometer) A3->A4 D1 Calculate Initial Velocities (V₀) A4->D1 D2 Normalize Data & Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Workflow for an in vitro enzyme inhibition assay.

Part 2: Broad Selectivity Profiling via Kinome Scanning

Expertise & Experience: While selectivity within a target family is important, many inhibitors, especially those with heterocyclic scaffolds, cross-react with protein kinases. The human kinome contains over 500 members, making it a major source of potential off-targets. Proactively screening against a large, diverse panel of kinases is a cornerstone of modern selectivity profiling.[11] Services like KINOMEscan® utilize a competition binding assay format, which is highly sensitive and measures direct binding (dissociation constant, Kd) rather than enzymatic inhibition, providing a clear and comparable dataset across the kinome.[12][13]

Comparative Analysis: Identifying Off-Target Liabilities

A kinome scan will reveal the binding affinity of Compound X across hundreds of kinases. The results are typically visualized as a "tree spot" diagram and summarized in a table, highlighting kinases with significant binding.

Table 2: Hypothetical KINOMEscan® Results for Compound X at 1 µM

Kinase Target Gene Symbol % Control* Result (Kd, nM) Family
Protease A Target N/A N/A (IC50 = 50) Cysteine Protease
Kinase A KDR 1.2 85 TK
Kinase B SRC 35.0 1,200 TK
Kinase C LCK 8.5 350 TK
Kinase D p38α 95.0 >10,000 CMGC
Kinase E CDK2 98.0 >10,000 CMGC

*Percent of control, where lower numbers indicate stronger binding.

This hypothetical data reveals that Compound X, while designed for a protease, has significant off-target activity against several tyrosine kinases (TK), notably KDR and LCK. This insight is critical for interpreting cellular activity and predicting potential side effects (e.g., related to angiogenesis or immune function).

G cluster_workflow Kinome Scan Principle Compound Compound X Kinase Immobilized Kinase Compound->Kinase Competes Ligand Tagged Reference Ligand Kinase->Ligand Binds Signal Signal Measured Ligand->Signal Generates Signal label_low Low [Compound X] => High Signal label_high High [Compound X] => Low Signal Bead Solid Support (Bead)

Principle of a competition binding assay for kinome scanning.

Part 3: Verifying Target Engagement in a Cellular Context

Expertise & Experience: A compound's activity in a biochemical assay does not guarantee its efficacy in a living cell. Cell permeability, efflux pumps, and intracellular metabolism can all prevent a compound from reaching its target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct target engagement within an intact cellular environment.[14][15] The underlying principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[16] This provides invaluable, physiologically relevant evidence that the compound not only enters the cell but also binds to its intended target (and potentially, its off-targets).

Comparative Analysis: In-Cell vs. In Vitro Selectivity

By performing CETSA for both the primary target (Protease A) and a key off-target identified in the kinome scan (Kinase A), we can assess selectivity in a cellular milieu.

Table 3: Hypothetical CETSA Results for Compound X

Target Protein Treatment Melting Temp (Tₘ, °C) Thermal Shift (ΔTₘ, °C)
Protease A Vehicle (DMSO) 52.5 -
Compound X (10 µM) 58.0 +5.5
Kinase A Vehicle (DMSO) 48.0 -
Compound X (10 µM) 51.5 +3.5
Actin (Control) Vehicle (DMSO) 65.0 -

| | Compound X (10 µM) | 65.1 | +0.1 |

The results confirm that Compound X engages both Protease A and Kinase A inside the cell, as evidenced by the significant positive thermal shifts. The non-target protein, Actin, shows no shift, demonstrating the specificity of the interaction. The larger shift for Protease A suggests a more pronounced or higher-affinity interaction in the cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a standard CETSA workflow followed by Western blot detection.[17]

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with Compound X at the desired concentration or with vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Fractions: Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification & Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Measure the protein concentration of each sample.

    • Denature the samples in loading buffer and resolve them by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using specific antibodies against the target protein(s) and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the normalized band intensity versus temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ) for both vehicle- and compound-treated samples. The difference between these values is the thermal shift (ΔTₘ).

G cluster_cell Cellular Phase cluster_process Biophysical & Biochemical Phase cluster_analysis Data Analysis C1 Treat Intact Cells with Compound X or Vehicle C2 Harvest & Aliquot Cells C1->C2 P1 Apply Temperature Gradient (Thermal Cycler) C2->P1 P2 Lyse Cells (Freeze-Thaw) P1->P2 P3 Separate Soluble/Aggregated Proteins (Centrifugation) P2->P3 P4 Analyze Soluble Fraction (Western Blot) P3->P4 A1 Quantify Band Intensities P4->A1 A2 Plot Melt Curve (% Soluble vs. Temp) A1->A2 A3 Calculate Tₘ and ΔTₘ A2->A3

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 4: Unbiased Proteome-Wide Off-Target Screening

Trustworthiness: To build the highest degree of confidence in a compound's selectivity and to proactively uncover potential liabilities, an unbiased screen against the broader proteome is the final frontier. This approach can identify completely unexpected interactions that would be missed by hypothesis-driven or panel-based screening. Two powerful, complementary methods are affinity chromatography coupled with mass spectrometry (AC-MS) and cell microarray screening.

Comparative Methodologies
  • Affinity Chromatography-Mass Spectrometry (AC-MS): In this method, Compound X is chemically immobilized onto a solid support (e.g., beads).[11] A total cell lysate is then passed over this affinity matrix. Proteins that bind to the compound are "captured" and subsequently eluted and identified using high-resolution mass spectrometry.[18] This technique is powerful for identifying intracellular binding partners.

  • Cell Microarray Technology: This approach screens for off-targets among plasma membrane and secreted proteins expressed in human cells.[19] A large library of human cDNAs is used to overexpress individual proteins on the surface of cells in a microarray format. The test compound (often labeled) is then applied to the array, and binding to specific cells identifies its targets. This method is exceptionally valuable for biologics and small molecules intended to interact with surface proteins and has a very low false-positive rate.[20]

Table 4: Comparison of Proteome-Wide Screening Platforms

Feature Affinity Chromatography-MS Cell Microarray Technology
Principle Compound immobilization and capture of binding partners from lysate. Binding of a soluble compound to an array of cells overexpressing single membrane proteins.
Primary Targets Intracellular and soluble proteins. Plasma membrane and secreted proteins in their native conformation.
Key Advantage Unbiased discovery of intracellular targets. Low false-positive rate; physiologically relevant protein presentation.[19]

| Key Limitation | Potential for false positives from non-specific binding to the matrix; compound modification may alter activity. | Limited to membrane/secreted proteins; requires compound labeling for detection. |

A comprehensive strategy may employ both methods to gain a complete picture of both intracellular and extracellular off-targets, thereby providing the highest level of assurance for regulatory submissions.

Conclusion: Synthesizing a Multi-Dimensional Selectivity Profile

Assessing the selectivity of a novel compound like 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is not a single experiment but a strategic, multi-layered investigation. By systematically progressing from foundational in vitro assays to broad kinome scans, cellular target validation, and finally, unbiased proteome-wide screens, a comprehensive and reliable selectivity profile can be constructed.

The hypothetical data presented here for Compound X paints a picture of a molecule with good primary potency, moderate selectivity against its immediate family members, but with significant off-target liabilities against a specific class of kinases—liabilities that are confirmed to be relevant in a cellular context. This profile does not necessarily mean the compound is a failure; rather, it provides critical, actionable intelligence. This knowledge empowers medicinal chemists to rationally design the next generation of molecules with improved selectivity, guides the design of future toxicology studies, and ultimately increases the probability of developing a safe and effective therapeutic agent.

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Center for Biotechnology Information. [Link]

  • 2-Mercaptopyridine. Wikipedia. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Center for Biotechnology Information. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. [Link]

  • 5-(piperidine-1-sulfonyl)pyridine-2-thiol | CAS 852400-11-4. American Elements. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

  • How to prove the selectivity of an inhibitor towards its intended target using computational methods?. ResearchGate. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Modification of the thiol residues of pyridine nucleotide transhydrogenase from Azotobacter vinelandii. PubMed. [Link]

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. National Center for Biotechnology Information. [Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

  • Four ways to measure selectivity. ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Kinase Screening & Profiling Service. Sino Biological. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information. [Link]

  • Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. [Link]

  • Off-Target Profiling. Creative Biolabs. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the profound responsibility of ensuring th...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol (CAS 852400-11-4), a compound utilized as a building block in medicinal chemistry.[1] The procedures outlined herein are grounded in established safety principles and are designed to provide clear, actionable guidance for laboratory personnel.

The unique structure of this compound, incorporating a piperidine, a sulfonylpyridine, and a thiol functional group, necessitates a multi-faceted approach to its handling and disposal. Each of these moieties presents a distinct hazard profile that must be considered. This guide will address the inherent hazards, appropriate personal protective equipment (PPE), spill management, and the recommended disposal pathways.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol may not be readily available, a comprehensive understanding of its hazards can be inferred from the toxicological data of its constituent functional groups and structurally similar compounds.

  • Thiol Group (-SH): Thiols are notorious for their strong, unpleasant odors. They are readily oxidized and can react with various metals.[2][3] While many simple thiols are irritants, the overall toxicity of a thiol-containing compound is dictated by the entire molecular structure.

  • Piperidine Moiety: Piperidine is a cyclic secondary amine that is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[4][5]

  • Sulfonylpyridine Group: Pyridine derivatives can be toxic and harmful to aquatic life.[6] Sulfonyl chlorides, a related functional group, are known to be water-reactive and corrosive.[7][8] While 5-(piperidin-1-ylsulfonyl)pyridine-2-thiol is not a sulfonyl chloride, the sulfonyl group can be reactive.[9]

Inferred Hazards of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol:

Based on the above, it is prudent to handle 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol as a substance that is:

  • Potentially harmful if swallowed, inhaled, or in contact with skin.

  • Likely to cause skin and serious eye irritation or damage.[10]

  • Potentially harmful to aquatic life.

  • Possesses a strong and unpleasant odor.

Quantitative Data Summary

PropertyValue/InformationSource
CAS Number852400-11-4[11][12]
Molecular FormulaC10H14N2O2S2[1]
Molecular Weight274.36 g/mol [1]
AppearanceSolid powder[1]
Storage2-8°C

Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE is mandatory when handling 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear heavy-duty chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and change them immediately if they become contaminated.

  • Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit should be worn.[13]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Spill Management

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure the fume hood is functioning correctly if the spill is contained within it.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in the previous section.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a solution, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect and Containerize: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough cleaning with soap and water. For thiol-specific decontamination, a 10% bleach solution can be used, but be aware of potential reactions with other materials.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent, must be placed in the hazardous waste container.

Decontamination of Glassware and Equipment

The thiol group in 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol requires specific decontamination procedures to mitigate its persistent odor and reactivity.

Protocol for Glassware Decontamination:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinse as hazardous waste.

  • Bleach Bath: Prepare a 1:1 mixture of household bleach (sodium hypochlorite) and water in a designated plastic container.[14] Immerse the glassware in this bath and allow it to soak for at least 12-14 hours.[14] This will oxidize the thiol group, reducing its odor and reactivity.

  • Thorough Rinsing: After soaking, remove the glassware and rinse it thoroughly with water.

  • Standard Washing: Proceed with your standard laboratory glassware washing procedure.

  • Bleach Bath Maintenance: The bleach bath can be reused, but should be replaced if a strong odor persists or a significant amount of solid has precipitated. Dispose of the used bleach bath by pouring it down the drain with copious amounts of water, in accordance with local regulations.[14]

Disposal Procedures

The primary and most crucial step in the disposal of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is to treat it as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound with other waste streams unless you have confirmed their compatibility. It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Selection: Use a robust, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "Hazardous Waste: 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol" and the appropriate hazard pictograms (e.g., corrosive, toxic).

  • Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste management company.[15] The preferred method of disposal for this type of organic compound is high-temperature incineration.[15]

On-site Treatment (Use with Caution):

While on-site chemical neutralization can be an option for some thiol-containing waste, it is not recommended for 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol without a thorough risk assessment. The presence of the sulfonylpyridine and piperidine moieties could lead to unpredictable and potentially hazardous side reactions upon treatment with strong oxidizing agents like bleach. Oxidation of thiols can be vigorous.[16]

Disposal Decision Workflow

G cluster_start cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_disposal Disposal Pathway cluster_decon Decontamination start Start: Waste Generated assess_hazards Assess Hazards: - Thiol Group - Piperidine Moiety - Sulfonylpyridine Group start->assess_hazards ppe Don Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron assess_hazards->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_container Collect in Labeled Hazardous Waste Container fume_hood->waste_container decon_glassware Decontaminate Glassware (Bleach Bath) fume_hood->decon_glassware Post-Experiment waste_handler Transfer to Licensed Waste Management Company waste_container->waste_handler incineration High-Temperature Incineration waste_handler->incineration

Caption: Logical workflow for the safe disposal of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a compound with a complex hazard profile like 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol, adherence to a well-defined disposal protocol is not merely a suggestion but a necessity. By following the steps outlined in this guide—from thorough hazard assessment and consistent use of PPE to proper segregation and professional disposal—researchers can ensure they are handling this valuable synthetic building block with the highest standards of safety and care.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: How to Work with Thiols. Available at: [Link]

  • American Elements. 5-(piperidine-1-sulfonyl)pyridine-2-thiol | CAS 852400-11-4. Available at: [Link]

  • Molecules. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available at: [Link]

  • Molecules. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available at: [Link]

  • JoVE. Video: Preparation and Reactions of Thiols. Available at: [Link]

  • Dr.Oracle. What is the process for eliminating thiols (mercaptans) from the body?. Available at: [Link]

  • Chemistry LibreTexts. Thiols and Sulfides. Available at: [Link]

  • ResearchGate. Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Piperidine. Available at: [Link]

  • ACS Publications. 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Google Patents. Method for removing thiol-contaminants from thioether solutions.
  • PubMed. Degradation and disposal of some antineoplastic drugs. Available at: [Link]

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. Available at: [Link]

  • ACS Publications. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Available at: [Link]

  • PubChem. 2-Mercaptopyridine. Available at: [Link]

Sources

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